Product packaging for Boc-3-chloro-L-phenylalanine(Cat. No.:CAS No. 114873-03-9)

Boc-3-chloro-L-phenylalanine

Cat. No.: B558696
CAS No.: 114873-03-9
M. Wt: 299.75 g/mol
InChI Key: RCZHBTHQISEPPP-NSHDSACASA-N
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Description

Boc-3-chloro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18ClNO4 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClNO4 B558696 Boc-3-chloro-L-phenylalanine CAS No. 114873-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZHBTHQISEPPP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375785
Record name Boc-3-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-03-9
Record name 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-L-phenylalanine is a non-canonical amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. The incorporation of this halogenated amino acid into peptide sequences allows for the exploration of novel chemical space, offering the potential to enhance biological activity, improve metabolic stability, and modulate receptor-ligand interactions. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group facilitates its use in stepwise solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBoc-3-chloro-D-phenylalanine[1]Boc-3,4-dichloro-L-phenylalanine[2]
Synonyms Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OHBoc-D-Phe(3-Cl)-OH, Boc-m-chloro-D-Phe-OHBoc-L-Phe(3,4-diCl)-OH
CAS Number 114873-03-9[3]80102-25-6[1]80741-39-5[2]
Molecular Formula C₁₄H₁₈ClNO₄[1][3]C₁₄H₁₈ClNO₄[1]C₁₄H₁₇Cl₂NO₄[2]
Molecular Weight 299.75 g/mol [4]299.8 g/mol [1]334.2 g/mol [2]
Appearance White powder[3]White to off-white powder[1]Not specified
Purity ≥ 99% (HPLC, Chiral purity)[3]≥ 99% (HPLC)[1]≥ 99% (HPLC)[2]
Melting Point Not reported104-109 °C[1]120-127 °C[2]
Optical Rotation Not reported[α]D²⁰ = +22 ± 2º (c=1 in DMF)[1][α]D²⁰ = +25.00 ± 1º (c=1.036% in EtOAc)[2]
Storage Conditions 0-8 °C[3]0-8 °C[1]0-8 °C[2]

Synthesis of this compound

The standard method for the synthesis of this compound involves the protection of the α-amino group of 3-chloro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the Boc anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-chloro-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or tert-Butanol

  • Water

  • Ethyl acetate or Diethyl ether

  • Hexane

  • Potassium hydrogen sulfate (KHSO₄) or Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-chloro-L-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent like dioxane or tert-butanol and water containing a base such as triethylamine.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) dropwise at room temperature or while cooling in an ice bath.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If an organic solvent was used, remove it under reduced pressure.

    • Wash the aqueous solution with a nonpolar solvent like hexane or diethyl ether to remove any unreacted Boc anhydride and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 using a cold solution of potassium hydrogen sulfate or dilute hydrochloric acid. This will precipitate the Boc-protected amino acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-chloro-L-phenylalanine 3-chloro-L-phenylalanine Reaction_Mixture Reaction in Aqueous/Organic Solvent 3-chloro-L-phenylalanine->Reaction_Mixture Boc Anhydride Boc Anhydride Boc Anhydride->Reaction_Mixture Base (e.g., NaOH, TEA) Base (e.g., NaOH, TEA) Base (e.g., NaOH, TEA)->Reaction_Mixture Acidification Acidification Reaction_Mixture->Acidification Stir overnight Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Boc-3-chloro-L-phenylalanine_Product This compound Purification->Boc-3-chloro-L-phenylalanine_Product Recrystallization

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ would be expected to show the following signals:

  • Boc group: A singlet at approximately 1.4 ppm, integrating to 9 protons.

  • β-protons (CH₂): Two diastereotopic protons appearing as a multiplet (often two doublets of doublets) between 2.9 and 3.3 ppm.

  • α-proton (CH): A multiplet around 4.5 ppm.

  • Amide proton (NH): A broad singlet or doublet around 5.0-5.5 ppm.

  • Aromatic protons: A complex multiplet pattern between 7.0 and 7.3 ppm, corresponding to the four protons on the 3-chlorophenyl ring.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), this compound would be expected to show a protonated molecule [M+H]⁺ at m/z 300.09. The fragmentation pattern in MS/MS would likely involve characteristic losses from the Boc group and the amino acid side chain.

Table 2: Predicted Mass Spectrometry Fragmentation

Ionm/z (calculated)Description
[M+H]⁺300.09Protonated molecule
[M-C₄H₈+H]⁺244.03Loss of isobutylene from the Boc group
[M-Boc+H]⁺200.05Loss of the entire Boc group
Immonium ion154.02Characteristic immonium ion of 3-chlorophenylalanine

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis to introduce a 3-chlorophenylalanine residue into a peptide sequence. The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of this compound into a Peptide using SPPS

This protocol outlines a general cycle for coupling this compound to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, DCC)

  • Base (e.g., DIPEA, TEA)

  • Solvent (e.g., DMF, NMP)

  • Deprotection solution (e.g., 50% TFA in DCM)

  • Washing solvents (e.g., DMF, DCM, MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM.

  • Boc Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DMF, and then with DMF.

  • Coupling:

    • In a separate vessel, pre-activate this compound (2-4 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

SPPS_Workflow Start Start Peptide_Resin Peptide-Resin (N-terminal Boc protected) Start->Peptide_Resin Deprotection Boc Deprotection (TFA/DCM) Peptide_Resin->Deprotection Washing_1 Washing & Neutralization Deprotection->Washing_1 Coupling Coupling with activated This compound Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat_Cycle Repeat for next amino acid Washing_2->Repeat_Cycle Repeat_Cycle->Deprotection Yes Final_Cleavage Final Cleavage from Resin Repeat_Cycle->Final_Cleavage No Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Biological Activity and Potential Applications

The introduction of a chlorine atom onto the phenyl ring of phenylalanine can significantly influence the biological properties of a peptide. Halogenation can alter the lipophilicity, electronic properties, and steric bulk of the amino acid side chain, which in turn can affect peptide conformation, receptor binding, and metabolic stability.

While specific studies on peptides containing 3-chloro-L-phenylalanine are limited, research on related halogenated phenylalanines suggests several potential applications:

  • Drug Design and Development: The unique properties of 3-chlorophenylalanine can be exploited to design peptides with enhanced therapeutic potential, particularly in areas like oncology and neurodegenerative diseases.[1][3] The chlorine atom can form halogen bonds, which are a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a peptide for its target receptor.

  • Enzyme Inhibition: Peptides containing modified amino acids can act as potent and selective enzyme inhibitors. For example, p-chlorophenylalanine, an isomer of 3-chlorophenylalanine, is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[5] This suggests that peptides incorporating 3-chlorophenylalanine could be designed to target specific enzymes.

  • Antimicrobial and Antifungal Peptides: The incorporation of hydrophobic and modified amino acids is a common strategy to enhance the activity of antimicrobial peptides. The increased lipophilicity provided by the chlorophenyl group may improve the peptide's ability to interact with and disrupt microbial cell membranes.

  • Neuroscience Research: Given the effects of p-chlorophenylalanine on neurotransmitter systems, peptides containing 3-chlorophenylalanine could be valuable tools for studying neurological pathways and developing novel therapeutics for neurological disorders.[6]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a peptide containing 3-chloro-L-phenylalanine might exert its biological effect, for example, by inhibiting a receptor tyrosine kinase (RTK) signaling pathway involved in cell proliferation. The enhanced binding affinity due to the halogenated residue could lead to more potent inhibition of receptor dimerization and downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Dimerization Receptor Dimerization Receptor->Dimerization Peptide Peptide with 3-chloro-L-phenylalanine Peptide->Receptor Binds to extracellular domain Peptide->Dimerization Inhibits Phosphorylation Autophosphorylation Dimerization->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation

Caption: Hypothetical inhibition of an RTK pathway by a peptide.

Conclusion

This compound is a valuable synthetic tool for peptide chemists and drug discovery scientists. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While some specific physical and biological data for this compound remain to be fully elucidated, the available information on related compounds provides a strong basis for its application in the rational design of new therapeutic agents. Further research into the biological effects of peptides containing 3-chloro-L-phenylalanine is warranted to fully explore their therapeutic potential.

References

Boc-3-chloro-L-phenylalanine structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-3-chloro-L-phenylalanine

For researchers, medicinal chemists, and professionals in drug development, the use of non-canonical amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, halogenated derivatives offer unique properties for modulating peptide structure, stability, and biological activity. This guide provides a comprehensive technical overview of this compound, a key building block in this field.

Chemical Structure and Nomenclature

This compound is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: a chlorine atom substituted at the meta (3-position) of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function.

IUPAC Name: (2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1].

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The incorporation of the 3-chloro-phenyl group significantly influences the lipophilicity and electronic properties of the amino acid side chain, which can enhance membrane permeability and create specific interactions within biological targets[2]. The Boc group ensures compatibility with standard peptide synthesis workflows.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 114873-03-9[1][3][4]
Molecular Formula C₁₄H₁₈ClNO₄[3][4]
Molecular Weight 299.75 g/mol [1]
Appearance White powder[3][4]
Purity ≥ 99% (HPLC)[3][4]
Melting Point 110 °C[5]
Boiling Point 452.5 ± 40.0 °C (Predicted)[5]
Density 1.245 g/cm³ (Predicted)[5]
Storage Conditions 0–8 °C[3][4][5]
Synonyms Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the standard N-protection of the parent amino acid, 3-chloro-L-phenylalanine, using di-tert-butyl dicarbonate ((Boc)₂O). This procedure is well-established for the Boc-protection of amino acids[6][7].

Materials:

  • 3-chloro-L-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • 2N Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-L-phenylalanine (1 equivalent) in 1,4-dioxane and 1N NaOH solution. Stir the mixture vigorously for 15-20 minutes until a clear solution is obtained.

  • Cool the reaction vessel in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the cooled, stirring solution.

  • Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

  • After the reaction is complete (monitored by TLC), acidify the mixture to a pH of 2-3 by the careful, dropwise addition of a 2N KHSO₄ solution.

  • Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain this compound as a white solid.

Incorporation into Peptides via Boc-SPPS

This compound is a standard building block for Boc-based Solid-Phase Peptide Synthesis (SPPS)[4][8]. The general cycle involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Materials:

  • N-terminal Boc-deprotected peptide-resin

  • This compound

  • Coupling agent (e.g., HBTU, DCC)

  • Base (e.g., DIEA)

  • Solvent (e.g., DMF, DCM)

  • Deprotection agent (e.g., Trifluoroacetic acid (TFA) in DCM)

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for 20-30 minutes[9].

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus by washing the resin with a solution of 5-10% DIEA in DCM[10]. Wash again with DCM to remove excess base.

  • Amino Acid Activation & Coupling: In a separate vial, pre-activate this compound (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for several minutes[5].

  • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative result indicates a successful coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Application Workflow in Peptide Synthesis

The primary application of this compound is as a building block in Boc-SPPS. The workflow diagram below illustrates the key stages of this process, highlighting where the amino acid derivative is incorporated. This methodology is fundamental to creating novel peptides for drug discovery and biochemical research[4][8].

Boc_SPPS_Workflow start Start: Peptide-Resin (N-terminally Boc-Protected) deprotection 1. Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling Add activated Boc-3-Cl-L-Phe wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_check Repeat Cycle for Next Amino Acid? wash3->cycle_check cycle_check->deprotection Yes final_cleavage Final Cleavage (e.g., HF, TFMSA) & Deprotection cycle_check->final_cleavage No end_product Purified Peptide Containing 3-Cl-Phe final_cleavage->end_product

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Biological Significance and Applications

While this compound is not biologically active itself, its incorporation into peptide sequences can profoundly impact the resulting molecule's therapeutic properties. Peptides containing chlorinated phenylalanine residues are explored for various applications:

  • Drug Development: Used to create peptide analogs with enhanced stability, receptor affinity, and pharmacokinetic profiles for targeting diseases like cancer or neurological disorders[4][8].

  • Antimicrobial Peptides: The modified hydrophobicity can enhance the membrane-disrupting capabilities of antimicrobial peptides, a strategy used to combat drug-resistant bacteria.

  • Protein Engineering: Serves as a structural probe to investigate protein-protein interactions and enzyme mechanisms due to the unique electronic and steric properties of the chlorine atom[8].

References

Synthesis of Boc-3-chloro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a robust and well-documented pathway for the synthesis of Boc-3-chloro-L-phenylalanine, a valuable building block in peptide synthesis and drug discovery. The presented methodology focuses on a chemoenzymatic approach, ensuring high enantiomeric purity of the final product. This guide includes detailed experimental protocols, quantitative data summarized for clarity, and workflow visualizations to facilitate understanding and implementation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically divided into three core stages, beginning with the creation of a racemic precursor, followed by an enzymatic resolution to isolate the desired L-enantiomer, and concluding with the protection of the amino group. This chemoenzymatic route is advantageous as it avoids the challenges of direct, regioselective chlorination of L-phenylalanine and ensures a high degree of stereochemical control.

The overall workflow is as follows:

  • Erlenmeyer-Plöchl Synthesis: Reaction of 3-chlorobenzaldehyde with N-acetylglycine to produce N-acetyl-DL-3-chlorophenylalanine.

  • Enzymatic Resolution: Selective hydrolysis of the L-enantiomer of N-acetyl-DL-3-chlorophenylalanine using an aminoacylase enzyme, yielding 3-chloro-L-phenylalanine.

  • Boc Protection: Protection of the amino group of 3-chloro-L-phenylalanine using di-tert-butyl dicarbonate to afford the final product, this compound.

cluster_0 Stage 1: Erlenmeyer-Plöchl Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Boc Protection A 3-Chlorobenzaldehyde C N-Acetyl-DL-3-chlorophenylalanine A->C Acetic Anhydride, Sodium Acetate B N-Acetylglycine B->C Acetic Anhydride, Sodium Acetate D 3-Chloro-L-phenylalanine C->D Aminoacylase, H₂O E N-Acetyl-D-3-chlorophenylalanine C->E Unreacted F This compound D->F Di-tert-butyl dicarbonate, Base

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents and expected yields for each stage of the synthesis.

Table 1: Reagents for the Synthesis of N-Acetyl-DL-3-chlorophenylalanine (Erlenmeyer-Plöchl)

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
3-Chlorobenzaldehyde140.571.0140.6 g
N-Acetylglycine117.101.0117.1 g
Sodium Acetate (anhydrous)82.031.082.0 g
Acetic Anhydride102.093.0280 mL

Table 2: Expected Yields and Purity

StepProductTheoretical Yield (g)Expected Yield (%)Purity
1N-Acetyl-DL-3-chlorophenylalanine241.760-70%>95%
23-Chloro-L-phenylalanine99.8 (from racemic)85-95% (of L-isomer)>99% (e.e.)
3This compound149.985-95%>98%

Detailed Experimental Protocols

Stage 1: Synthesis of N-Acetyl-DL-3-chlorophenylalanine via Erlenmeyer-Plöchl Reaction

This protocol is adapted from established procedures for the Erlenmeyer-Plöchl synthesis of α-amino acids.

Materials:

  • 3-Chlorobenzaldehyde (140.6 g, 1.0 mol)

  • N-Acetylglycine (117.1 g, 1.0 mol)

  • Anhydrous sodium acetate (82.0 g, 1.0 mol)

  • Acetic anhydride (280 mL, 3.0 mol)

  • Round-bottom flask (1 L) equipped with a reflux condenser and mechanical stirrer

  • Heating mantle

Procedure:

  • To the 1 L round-bottom flask, add 3-chlorobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate.

  • Add acetic anhydride to the mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the cooled mixture to precipitate the azlactone intermediate and hydrolyze the excess acetic anhydride.

  • The intermediate is then hydrolyzed to N-acetyl-DL-3-chlorophenylalanine by refluxing with a dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) until the azlactone is fully consumed (monitor by TLC).

  • Upon cooling, the N-acetyl-DL-3-chlorophenylalanine will precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

cluster_0 Erlenmeyer-Plöchl Reaction Workflow A Combine Reactants: 3-Chlorobenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride B Heat to Reflux (100-110 °C, 2-3 h) A->B C Cool to Room Temperature B->C D Hydrolyze Azlactone (Acid or Base) C->D E Precipitate and Isolate Product D->E F N-Acetyl-DL-3-chlorophenylalanine E->F

Figure 2: Workflow for the synthesis of N-Acetyl-DL-3-chlorophenylalanine.
Stage 2: Enzymatic Resolution of N-Acetyl-DL-3-chlorophenylalanine

This protocol utilizes an aminoacylase for the stereoselective hydrolysis of the L-enantiomer.[1][][3][4]

Materials:

  • N-Acetyl-DL-3-chlorophenylalanine (e.g., 24.2 g, 0.1 mol)

  • Aminoacylase from porcine kidney or a recombinant source (e.g., Aspergillus oryzae)

  • 0.1 M Phosphate buffer (pH 7.0)

  • Cobalt(II) chloride solution (1 M) (as an enzyme activator, if required)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Separatory funnel

  • pH meter

Procedure:

  • Dissolve N-acetyl-DL-3-chlorophenylalanine in 0.1 M phosphate buffer (pH 7.0) to a final concentration of approximately 0.1-0.2 M. Adjust the pH to 7.0 with a suitable base (e.g., NaOH) if necessary.

  • Add the aminoacylase enzyme to the solution. The optimal enzyme concentration should be determined empirically but a starting point is typically 1-5 mg of enzyme per gram of substrate. If the enzyme requires a cofactor, add a catalytic amount of CoCl₂ solution.

  • Incubate the mixture at the optimal temperature for the enzyme (typically 37-50 °C) with gentle stirring.

  • Monitor the progress of the reaction by measuring the formation of the free amino acid (e.g., by TLC or HPLC). The reaction is complete when approximately 50% of the starting material has been consumed.

  • Once the reaction is complete, acidify the solution to a pH of approximately 5 with 1 M HCl. This will precipitate the unreacted N-acetyl-D-3-chlorophenylalanine.

  • Filter the mixture to remove the precipitated N-acetyl-D-3-chlorophenylalanine.

  • The filtrate, containing the desired 3-chloro-L-phenylalanine, can be further purified. One common method is to adjust the pH of the filtrate to the isoelectric point of 3-chloro-L-phenylalanine to induce precipitation. Alternatively, ion-exchange chromatography can be used for purification.[5]

  • Collect the purified 3-chloro-L-phenylalanine and dry under vacuum.

cluster_0 Enzymatic Resolution and Separation A Dissolve Racemic N-Acetyl-3-chlorophenylalanine in Buffer (pH 7.0) B Add Aminoacylase and Incubate (37-50 °C) A->B C Monitor Reaction (to ~50% conversion) B->C D Acidify to pH 5 C->D E Filter to Separate Precipitated N-Acetyl-D-isomer D->E F Isolate 3-Chloro-L-phenylalanine from Filtrate (e.g., pH adjustment or ion exchange) E->F

Figure 3: Logical flow for the enzymatic resolution and product isolation.
Stage 3: Boc Protection of 3-Chloro-L-phenylalanine

This protocol is a well-established and reliable method for the N-tert-butoxycarbonylation of amino acids.

Materials:

  • 3-Chloro-L-phenylalanine (e.g., 20.0 g, 0.1 mol)

  • Di-tert-butyl dicarbonate (Boc₂O) (22.9 g, 0.105 mol)

  • 1,4-Dioxane

  • Water

  • Sodium hydroxide (1 M solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Potassium bisulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 3-chloro-L-phenylalanine in a mixture of 1,4-dioxane and water.

  • Cool the solution in an ice bath and add 1 M sodium hydroxide solution to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate to the solution while maintaining the pH between 9 and 10 by the dropwise addition of 1 M NaOH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold potassium bisulfate solution.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Conclusion

The chemoenzymatic pathway detailed in this guide offers a reliable and scalable method for the synthesis of enantiomerically pure this compound. By employing the robust Erlenmeyer-Plöchl reaction followed by a highly selective enzymatic resolution, this approach provides a practical solution for obtaining this valuable intermediate for applications in pharmaceutical research and development. The provided protocols and data serve as a comprehensive resource for scientists and researchers in the field.

References

Boc-3-chloro-L-phenylalanine CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-3-chloro-L-phenylalanine (Boc-3-chloro-L-phenylalanine) is a chemically modified, non-proteinogenic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the resulting peptide, leading to enhanced biological activity, improved stability, and unique conformational characteristics. This guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and biological relevance.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueReferences
CAS Number 114873-03-9[1]
Molecular Formula C₁₄H₁₈ClNO₄[1]
Molecular Weight 299.75 g/mol
Appearance White to off-white powder
Purity ≥97%[2]
Storage 0-8 °C[1]

Applications in Peptide Synthesis

This compound is primarily utilized as a protected amino acid in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amine allows for the controlled, sequential addition of amino acids to a growing peptide chain attached to a solid support. The unique properties of the 3-chloro-phenylalanine residue can be leveraged to create novel peptides for various research and therapeutic purposes.[1][2]

Experimental Protocol: Incorporation of this compound via Boc-SPPS

This protocol outlines the manual steps for incorporating a this compound residue into a peptide sequence using a generic Boc-SPPS workflow.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DCM and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the solvent.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2-5 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once.

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HOBt (3 equivalents) in DMF.

    • Add a carbodiimide like DIC (3 equivalents) or an aminium salt like HBTU (2.9 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate it for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction vessel for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, dry the peptide-resin thoroughly under vacuum.

    • Transfer the resin to a specialized apparatus for HF or TFMSA cleavage.

    • Add appropriate scavengers to the reaction vessel.

    • Carefully add the strong acid (e.g., HF) at a low temperature (0 °C) and stir for 1-2 hours.

    • Evaporate the acid and wash the cleaved peptide with cold diethyl ether to precipitate the crude product.

    • The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (5-10% DIEA in DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-3-Cl-Phe + Coupling Reagents) Neutralization->Coupling Wash Wash Steps (DCM/DMF) Coupling->Wash Cycle Repeat for Next Amino Acid Wash->Cycle Is sequence complete? No Cleavage 5. Final Cleavage (HF or TFMSA) Wash->Cleavage Yes Cycle->Deprotection Purification 6. Purification (RP-HPLC) Cleavage->Purification

General workflow for Boc-Solid Phase Peptide Synthesis.

Biological Significance and Signaling Pathways

The introduction of a chloro-substituent on the phenylalanine ring can influence the peptide's interaction with biological targets. Halogenated phenylalanines have been explored for their potential to enhance binding affinity to proteins. Specifically, chloro-phenylalanine residues can modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[2] Research has shown interest in such modified peptides for developing therapeutics for neurological disorders and cancer.[1]

While direct signaling pathways for this compound itself are not defined, the functional consequence of its incorporation into peptides can be illustrated. For instance, para-chlorophenylalanine (a related compound) has been shown to affect serotonergic pathways by inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. This leads to a depletion of serotonin, which in turn can affect the expression of other signaling molecules, such as Vasoactive Intestinal Peptide (VIP).[3] This provides a model for how a chlorinated phenylalanine residue within a peptide could modulate a biological signaling cascade.

Illustrative Signaling Pathway

The following diagram illustrates a potential mechanism by which a peptide containing a chlorinated phenylalanine analog could modulate a cellular signaling pathway, based on the known effects of p-chlorophenylalanine.

Signaling_Pathway cluster_neuron In Presynaptic Neuron Peptide Peptide containing 3-Chloro-Phe Enzyme Tryptophan Hydroxylase Peptide->Enzyme Inhibition Serotonin Serotonin (5-HT) Enzyme->Serotonin Synthesis Tryptophan Tryptophan Tryptophan->Enzyme GeneExp VIP Gene Expression Serotonin->GeneExp Modulation Neuron Serotonergic Neuron VIP VIP mRNA GeneExp->VIP Response Altered Cellular Response VIP->Response

Modulation of serotonin synthesis and VIP expression.

Conclusion

This compound is a valuable synthetic tool for peptide chemists and drug developers. Its utility in SPPS allows for the creation of peptides with potentially enhanced therapeutic properties. The introduction of the chloro-moiety provides a strategic modification to fine-tune the biological activity and pharmacokinetic profile of peptide-based drug candidates, making it a compound of significant interest in the fields of medicinal chemistry and chemical biology.

References

Technical Guide: Solubility and Stability of Boc-3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-L-phenylalanine is a non-natural, protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group enhances its stability during peptide coupling reactions and increases its solubility in organic solvents, making it a valuable building block for the synthesis of complex and modified peptides.[1][2] The chlorophenyl moiety introduces unique steric and electronic properties, enabling the design of novel therapeutic agents with specific biological interactions, particularly in the fields of cancer and neurodegenerative diseases.[1][2] Understanding the solubility and stability of this reagent is critical for its effective storage, handling, and incorporation into synthetic workflows.

Compound Details:

  • Synonyms: Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH[1]

  • CAS Number: 114873-03-9[1]

  • Molecular Formula: C₁₄H₁₈ClNO₄[1]

  • Molecular Weight: 299.8 g/mol [1]

  • Appearance: White to off-white powder[1][3]

Solubility Profile

The solubility of this compound is dictated by the interplay between the hydrophobic Boc and chlorophenyl groups and the hydrophilic carboxylic acid group. While specific quantitative solubility data is not extensively published, a qualitative assessment can be made based on the general principles of protected amino acids. The Boc group generally enhances solubility in a range of organic solvents.[1][2]

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale & Remarks
Polar Aprotic DMSO, DMF, NMPHighThese solvents are effective at solvating both the polar and non-polar regions of the molecule. DMSO is often used to prepare concentrated stock solutions.[4][5]
Chlorinated Dichloromethane (DCM)Moderate to HighCommonly used as a reaction solvent for peptide synthesis and Boc-deprotection steps.[6]
Ethers Tetrahydrofuran (THF), DioxaneModerateOften used in Boc-protection reactions.[6]
Alcohols Methanol, EthanolModerateThe polarity of alcohols can solvate the carboxylic acid group, but the hydrophobic regions may limit high solubility.[5]
Non-Polar Hexanes, TolueneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Aqueous (Neutral) Water, PBS (pH 7.4)LowThe large hydrophobic surface area from the Boc and chlorophenyl groups limits solubility in neutral aqueous solutions.[5]
Aqueous (Basic) Dilute NH₄OH, NaHCO₃HighDeprotonation of the carboxylic acid to form a carboxylate salt significantly increases aqueous solubility.[5][7]
Aqueous (Acidic) Dilute Acetic AcidLowThe carboxylic acid remains protonated, and the Boc group is labile and will be cleaved over time.[5][7]

Stability Profile

The stability of this compound is primarily determined by the lability of the tert-butoxycarbonyl (Boc) protecting group.[8] This group is designed to be stable under a specific set of conditions while being easily removable under others, which is fundamental to its utility in multi-step synthesis.[]

Table 2: Stability of this compound under Various Conditions

ConditionStabilityPrimary Degradation PathwayProducts
Acidic (e.g., TFA, HCl) LabileAcid-catalyzed hydrolysis (deprotection)3-chloro-L-phenylalanine, CO₂, Isobutylene, tert-butanol[8][][11]
Basic (e.g., NaOH, Piperidine) StableN/ANo significant degradation. The Boc group is resistant to alkaline hydrolysis.[6][8][11]
Neutral (pH ~7) StableN/AStable under neutral aqueous conditions.[8]
Elevated Temperature Potentially LabileThermolytic cleavage of the Boc group3-chloro-L-phenylalanine and byproducts.[8]
Light Exposure Generally StablePhotolytic degradation (minor)While generally stable, prolonged exposure to UV light should be avoided as a general precaution for complex organic molecules.[8]
Reducing Agents (e.g., H₂/Pd) StableN/AThe Boc group is stable to common catalytic hydrogenation conditions.[6]
Nucleophiles StableN/AResistant to most nucleophiles.[11]

Storage Recommendations: For long-term stability, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][8][12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (pH-Dependent)

This protocol outlines a method to determine the solubility of this compound in aqueous buffers of different pH values.

  • Materials:

    • This compound

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M Sodium Bicarbonate buffer, pH 8.5

    • HPLC system with a C18 column and UV detector

    • Analytical balance, vortex mixer, centrifuge, pH meter

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of this compound to separate vials containing each buffer (e.g., 10 mg in 1 mL).

    • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration.

    • Calculate the solubility in mg/mL or mM from the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is used to evaluate the stability of the compound under stress conditions, identifying potential degradation products and pathways.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Deionized Water

    • HPLC system with a C18 column and UV detector

    • Thermostatic oven, photostability chamber

  • Procedure:

    • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points.

    • Neutral Hydrolysis: Mix the stock solution with deionized water. Incubate under the same conditions as the acid/base samples.

    • Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

    • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by a stability-indicating HPLC method.

    • Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of degradation over time for each stress condition.

Visualizations

G cluster_conditions Stress Conditions cluster_compound Compound State cluster_products Byproducts Acid Acidic (TFA, HCl) BocPheCl This compound Acid->BocPheCl Thermal High Temperature Thermal->BocPheCl Base Basic (NaOH) Base->BocPheCl Stable Light UV Light Light->BocPheCl Generally Stable PheCl 3-chloro-L-phenylalanine BocPheCl->PheCl Deprotection Gas CO₂ + Isobutylene

Caption: Degradation pathways of this compound.

G start Start: Excess solid + Solvent equilibrate Equilibrate for 24h at constant temp. start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute with mobile phase supernatant->dilute hplc Analyze via HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for solubility determination.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL stock solution acid Add 0.1 M HCl start->acid base Add 0.1 M NaOH start->base thermal Incubate at 60°C acid->thermal base->thermal sample Sample at time points (0, 1, 4, 8, 24h) thermal->sample neutralize Neutralize aliquot (if necessary) sample->neutralize hplc Analyze via HPLC neutralize->hplc analyze Quantify parent peak & degradation products hplc->analyze

Caption: Workflow for a forced degradation (stability) study.

References

A Technical Guide to the NMR and Mass Spectrometry Data of Boc-3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

Boc-3-chloro-L-phenylalanine is a derivative of the amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a chlorine atom at the meta-position of the phenyl ring.[1]

PropertyValueReference
Chemical Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid[1]
Synonyms Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH[1]
Molecular Formula C₁₄H₁₈ClNO₄[1]
Molecular Weight 299.75 g/mol
CAS Number 114873-03-9[1]
Appearance White to off-white powder[1]

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. The predictions are derived from foundational principles of spectroscopy and analysis of published data for similar compounds, such as Boc-L-phenylalanine and other halogenated phenylalanine derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show characteristic signals for the Boc group, the amino acid backbone, and the substituted aromatic ring. The solvent for this predicted data is Chloroform-d (CDCl₃).

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~7.25t, J ≈ 7.8 Hz1HAr-H5
~7.20s1HAr-H2
~7.15d, J ≈ 7.8 Hz1HAr-H6
~7.05d, J ≈ 7.8 Hz1HAr-H4
~5.10d, J ≈ 8.0 Hz1HNH
~4.60m1Hα-CH
~3.15dd, J ≈ 14.0, 5.5 Hz1Hβ-CHa
~3.05dd, J ≈ 14.0, 6.5 Hz1Hβ-CHb
1.43s9HBoc (t-butyl)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the carbonyl carbons, the aromatic carbons (with splitting patterns influenced by the chloro-substituent), and the aliphatic carbons of the amino acid and Boc group.

Chemical Shift (δ) ppm (Predicted)Assignment
~175.5C=O (acid)
~155.5C=O (Boc)
~138.0Ar-C1
~134.5Ar-C3
~130.0Ar-C5
~129.5Ar-C2
~127.5Ar-C6
~126.0Ar-C4
~80.0C(CH₃)₃ (Boc)
~54.0α-CH
~38.0β-CH₂
28.3C(CH₃)₃ (Boc)
Predicted Mass Spectrometry Data

Mass spectrometry, particularly with electrospray ionization (ESI), would be expected to show the molecular ion and characteristic fragments.

m/z (Predicted)IonNotes
298.0846[M-H]⁻Negative ion mode, calculated for C₁₄H₁₇ClNO₄
300.0999[M+H]⁺Positive ion mode, calculated for C₁₄H₁₉ClNO₄
322.0818[M+Na]⁺Sodium adduct, positive ion mode, calculated for C₁₄H₁₈ClNO₄Na
244.0429[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
200.0478[M+H - C₅H₉O₂]⁺Loss of the entire Boc group
154.0162[M+H - C₅H₉O₂ - COOH]⁺Subsequent loss of the carboxyl group

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrumentation and Parameters :

    • Spectrometer : A 400 MHz or higher field NMR spectrometer.

    • Nuclei : ¹H and ¹³C.

    • ¹H NMR Parameters :

      • Pulse Program : Standard single pulse (zg30).

      • Acquisition Time : ~3-4 seconds.

      • Relaxation Delay : 2 seconds.

      • Number of Scans : 16-64, depending on sample concentration.

      • Spectral Width : -2 to 12 ppm.

    • ¹³C NMR Parameters :

      • Pulse Program : Proton-decoupled pulse program (zgpg30).

      • Acquisition Time : ~1-2 seconds.

      • Relaxation Delay : 2 seconds.

      • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

      • Spectral Width : -10 to 220 ppm.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Instrumentation and Parameters :

    • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

      • Column : A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A : 0.1% formic acid in water.

      • Mobile Phase B : 0.1% formic acid in acetonitrile.

      • Gradient : A suitable gradient from 5% B to 95% B over 5-10 minutes.

      • Flow Rate : 0.2-0.4 mL/min.

      • Injection Volume : 1-5 µL.

    • MS System : An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

      • Ionization Mode : Positive and negative ESI modes.

      • Capillary Voltage : 3-4 kV.

      • Source Temperature : 120-150 °C.

      • Scan Range : 100-500 m/z.

  • Data Analysis :

    • Extract the mass spectra from the chromatographic peak corresponding to the compound.

    • Determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, [M+Na]⁺).

    • If using tandem MS (MS/MS), fragment the parent ion and analyze the resulting product ions to confirm the structure.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel amino acid derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry (LC-MS, HRMS) SamplePrep->MS DataProc Data Processing & Analysis NMR->DataProc MS->DataProc Structure Structure Elucidation & Verification DataProc->Structure FinalReport Technical Report Structure->FinalReport Final Report SPPS_Workflow Resin Solid Support Resin (e.g., Merrifield) Deprotection1 Step 1: Boc Deprotection (TFA in DCM) Resin->Deprotection1 Neutralization Step 2: Neutralization (e.g., DIEA) Deprotection1->Neutralization Coupling Step 3: Coupling (Boc-3-Cl-L-Phe + DCC/HOBt) Neutralization->Coupling Wash Wash Step Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Elongate Chain Cleavage Final Cleavage from Resin (e.g., HF) Wash->Cleavage Final Step FinalPeptide Purified Modified Peptide Cleavage->FinalPeptide

References

Technical Guide: High-Purity Boc-3-chloro-L-phenylalanine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Boc-3-chloro-L-phenylalanine is a chemically protected, non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and medicinal chemistry.[1][2] The presence of a chlorine atom on the phenyl ring provides a unique structural element that can modulate the pharmacological properties of peptides, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, sequential additions in solid-phase peptide synthesis (SPPS).[1][3] This derivative is a key building block for creating modified peptides and designing novel therapeutic agents, with applications in areas such as oncology and neurology.[1][2][3] Its compatibility with various coupling reagents makes it a versatile tool for researchers in both academic and industrial settings.[1][3]

Commercial Suppliers and Specifications

For researchers and drug development professionals, sourcing high-purity raw materials is critical. Several chemical suppliers offer this compound, often with purity levels exceeding 95%. The following table summarizes key specifications from various commercial sources to aid in comparison and procurement.

Supplier / Brand Purity CAS Number Molecular Formula Molecular Weight Appearance Storage
Chem-Impex ≥ 99% (HPLC, Chiral purity)114873-03-9C₁₄H₁₈ClNO₄299.8 g/mol White powder0-8 °C
Thermo Scientific Chemicals 95%114873-03-9C₁₄H₁₈ClNO₄299.75 g/mol Not SpecifiedNot Specified
Fisher Scientific 95%114873-03-9C₁₄H₁₈ClNO₄Not SpecifiedNot SpecifiedNot Specified

Note: Data is compiled from publicly available information on supplier websites.[1][4][5] Researchers should always request a lot-specific Certificate of Analysis for detailed quantitative data.

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide chains using SPPS. The following is a generalized protocol for the Boc-based synthesis method.

Objective: To incorporate this compound into a growing peptide chain on a solid support resin.

Materials:

  • Pre-loaded resin (e.g., Merrifield resin)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., DCC, HBTU/HOBt)

  • Washing solvents (DCM, DMF)

Methodology:

  • Resin Swelling: The resin is swelled in a suitable solvent like DCM or DMF for 30-60 minutes with gentle agitation to prepare it for the reaction.[6]

  • Boc Deprotection: The Boc protecting group from the N-terminus of the resin-bound amino acid is removed. This is typically achieved by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[6] The resin is then washed thoroughly with DCM to remove residual acid.[6]

  • Neutralization: The newly exposed amino group is neutralized using a solution of 10% DIEA in DCM.[6] This step is repeated, followed by extensive washing with DCM to remove excess base, preparing the resin for the coupling reaction.[6]

  • Amino Acid Coupling: this compound (typically 3 equivalents relative to the resin's loading capacity) is pre-activated with a coupling agent (e.g., DCC) and then added to the neutralized resin.[6] The reaction mixture is agitated for 2-4 hours at room temperature.[6]

  • Monitoring and Washing: The completeness of the coupling reaction is monitored using a qualitative method like the Kaiser test.[6] Upon completion (indicated by a negative Kaiser test), the coupling solution is drained, and the resin is washed with DMF and DCM to remove unreacted reagents.[6]

  • Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Final Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification and Analysis: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's purity and identity are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.[6]

G start Start: Swell Resin in DCM/DMF deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-3-Cl-L-Phe + DCC) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 kaiser Kaiser Test wash3->kaiser kaiser->coupling Positive (Incomplete) loop_node Next Amino Acid? kaiser->loop_node Negative loop_node->deprotection Yes cleavage Final Cleavage & Deprotection loop_node->cleavage No purification Purification (RP-HPLC) & Analysis cleavage->purification end_node End purification->end_node

Fig 1: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Relevant Biological Signaling Pathway

While this compound itself is a building block, the peptides synthesized from it can interact with various biological pathways. The parent amino acid, L-phenylalanine, has been shown at high concentrations to induce mitochondria-mediated apoptosis in cortical neurons through the RhoA/Rho-associated kinase (ROCK) signaling pathway.[7] Understanding such pathways is vital for drug development professionals designing peptides for neurological applications, as it provides insight into potential off-target effects or mechanisms of action.

The RhoA/ROCK Apoptosis Pathway:

  • Activation: Elevated levels of extracellular phenylalanine can trigger the activation of RhoA, a small GTPase.[7]

  • Kinase Cascade: Activated RhoA, in turn, activates Rho-associated kinase (ROCK).[7]

  • Downstream Effects: ROCK phosphorylates downstream targets, including the myosin light chain (MLC), leading to a cascade of events that activate Caspase-3, a key executioner of apoptosis.[7]

  • Inhibition: This pathway can be inhibited at multiple points. The RhoA antagonist C3 transferase or the specific ROCK inhibitor Y-27632 can block this signaling cascade and prevent the subsequent neuronal apoptosis.[7]

G stimulus High Phenylalanine Concentration pathway_component pathway_component inhibitor inhibitor outcome outcome phe High Phenylalanine Concentration rhoa RhoA Activation phe->rhoa rock ROCK Activation rhoa->rock mlc MLC Phosphorylation rock->mlc caspase Caspase-3 Activation mlc->caspase apoptosis Neuronal Apoptosis caspase->apoptosis c3 C3 Transferase c3->rhoa inhibits y27632 Y-27632 y27632->rock inhibits

Fig 2: Phenylalanine-induced RhoA/ROCK signaling pathway.

References

Unlocking Novel Therapeutics: A Technical Guide to the Discovery and Application of Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape is continuously evolving, with a growing demand for more specific, stable, and potent drug candidates. Peptides, with their high specificity and biological activity, have long been recognized as promising therapeutic agents. However, their application has often been limited by poor metabolic stability and low oral bioavailability. The advent of unnatural amino acids (UAAs) has revolutionized peptide-based drug discovery, offering a powerful toolkit to overcome these limitations and engineer peptides with enhanced pharmacological properties. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies for incorporating unnatural amino acids into peptide synthesis, tailored for professionals in drug development and scientific research.

A Historical Perspective: From Discovery to Rational Design

The journey into the world of unnatural amino acids began with the very discovery of their natural counterparts. In 1806, asparagine was the first amino acid to be isolated. The early 20th century saw the elucidation of the 20 proteinogenic amino acids that constitute the fundamental building blocks of proteins in most living organisms.

The concept of expanding this natural repertoire emerged from the observation of non-proteinogenic amino acids in nature, which are not incorporated into proteins via the standard ribosomal machinery. These naturally occurring UAAs are often found in bacteria, fungi, and plants as secondary metabolites with diverse biological activities. This natural precedent inspired chemists and biologists to explore the synthetic incorporation of amino acids beyond the canonical 20.

A pivotal moment in this endeavor was the development of Solid-Phase Peptide Synthesis (SPPS) by Robert Bruce Merrifield in the 1960s, a technology that earned him the Nobel Prize in Chemistry in 1984. SPPS dramatically simplified and accelerated the process of peptide synthesis, making the incorporation of custom-designed unnatural amino acids a feasible reality.

The subsequent development of orthogonal tRNA-synthetase pairs in the late 20th and early 21st centuries, pioneered by researchers like Peter Schultz, marked another quantum leap. This technology allowed for the site-specific incorporation of UAAs into proteins in vivo by reprogramming the genetic code, opening up unprecedented possibilities for protein engineering and the creation of novel biologics.

Here is a timeline of key milestones:

YearMilestoneSignificance
1901 Emil Fischer synthesizes the first dipeptide, glycylglycine.Laid the foundation for chemical peptide synthesis.[1]
1953 Vincent du Vigneaud completes the first chemical synthesis of a peptide hormone, oxytocin.Demonstrated the feasibility of synthesizing biologically active peptides.[2]
1963 R. Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS).Revolutionized peptide synthesis, making it faster and more efficient.[1]
Late 1980s Development of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for SPPS.Provided a milder and more versatile alternative to the traditional Boc (tert-butyloxycarbonyl) chemistry.
1990s Introduction of Native Chemical Ligation (NCL).Enabled the synthesis of larger proteins by ligating smaller, unprotected peptide fragments.
Early 2000s Development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs.Allowed for the site-specific incorporation of unnatural amino acids into proteins in living cells, expanding the genetic code.[3]

Core Methodologies for Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids into peptides can be broadly categorized into chemical synthesis and biological incorporation methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the most widely used method for synthesizing peptides containing unnatural amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

This protocol outlines the manual synthesis of a peptide containing an unnatural amino acid using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (natural and unnatural)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • First Amino Acid Loading (if not pre-loaded):

    • Couple the first Fmoc-protected amino acid to the resin using a suitable coupling protocol.

  • Fmoc Deprotection:

    • Add the 20% piperidine solution in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (natural or unnatural, 3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycles:

    • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Microwave-Assisted Peptide Synthesis (MAPS)
Principle Stepwise synthesis on an insoluble support.Synthesis in solution with intermediate purification.SPPS accelerated by microwave energy.
Typical Peptide Length Up to ~50 amino acids.Shorter peptides and fragments.Efficient for both short and long sequences.
Synthesis Time Hours to days.Days to weeks.Minutes to hours per cycle.
Purification Final cleavage and single purification.Purification after each step.Final cleavage and single purification.
Crude Purity Generally high.Very high.Often higher than conventional SPPS.
Scalability Milligram to gram scale.Gram to kilogram scale.Milligram to gram scale.
Native Chemical Ligation (NCL)

Native Chemical Ligation is a powerful technique for the synthesis of large peptides and proteins. It involves the chemoselective reaction between two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine residue.

Materials:

  • Peptide-α-thioester

  • Peptide with an N-terminal cysteine

  • Ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

Procedure:

  • Peptide Preparation: Synthesize the peptide fragments using SPPS. The C-terminal fragment will be synthesized on a thioester-generating resin, and the N-terminal fragment will have a cysteine at its N-terminus. Purify both fragments by RP-HPLC.

  • Ligation Reaction Setup:

    • Dissolve the purified peptide fragments in the ligation buffer at equimolar concentrations (typically 1-5 mM).

    • Add the thiol catalyst (e.g., MPAA to a final concentration of 20-30 mM).

    • Add the reducing agent (e.g., TCEP to a final concentration of 5-10 mM) to ensure the cysteine thiol is in its reduced form.

  • Reaction Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the progress of the ligation by RP-HPLC and mass spectrometry. The ligated product will have a higher molecular weight and a different retention time compared to the starting fragments.

  • Purification:

    • Once the reaction is complete, purify the full-length ligated peptide by RP-HPLC.

    • Lyophilize the purified product.

In Vivo Incorporation via Nonsense Codon Suppression

This groundbreaking technique allows for the site-specific incorporation of unnatural amino acids into proteins within living cells. It relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and recognizes a nonsense codon (typically the amber stop codon, UAG) that has been introduced into the gene of interest.

Nonsense_Suppression_Workflow cluster_preparation Preparation cluster_transformation Transformation & Expression cluster_purification Purification & Analysis Plasmid_Protein Plasmid with Gene of Interest (with amber stop codon) Transformation Co-transform E. coli with both plasmids Plasmid_Protein->Transformation Plasmid_System Plasmid with Orthogonal aaRS/tRNA Pair Plasmid_System->Transformation UAA Unnatural Amino Acid Culture Culture cells in media supplemented with UAA UAA->Culture Transformation->Culture Induction Induce protein expression Culture->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Purification Protein Purification (e.g., His-tag affinity) Cell_Lysis->Purification Analysis Analysis (SDS-PAGE, Mass Spectrometry) Purification->Analysis

Caption: Workflow for in vivo UAA incorporation.

Applications in Drug Discovery: Modulating Signaling Pathways

The ability to incorporate UAAs into peptides has profound implications for drug discovery, enabling the fine-tuning of interactions with biological targets.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets. Peptides containing UAAs can be designed to act as highly specific agonists or antagonists of GPCRs, with improved stability and in vivo efficacy.

GPCR_Signaling UAA_Peptide UAA-Peptide (Agonist) GPCR GPCR UAA_Peptide->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: UAA-peptide activating a GPCR pathway.

Kinase Signaling Pathways

Kinases are another critical class of drug targets, particularly in oncology. UAA-containing peptides can be developed as potent and selective kinase inhibitors. For example, peptides can be designed to target the substrate-binding site or allosteric sites of kinases, leading to the inhibition of downstream signaling cascades like the MAPK and PI3K/Akt pathways.

Kinase_Signaling_Inhibition edge_inhibit edge_inhibit Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation UAA_Peptide_Inhibitor UAA-Peptide (Kinase Inhibitor) UAA_Peptide_Inhibitor->Raf Inhibits

References

A Technical Guide to the Strategic Application of Boc-3-chloro-L-phenylalanine in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Boc-3-chloro-L-phenylalanine is a pivotal synthetic building block in modern medicinal chemistry, primarily utilized in the solid-phase peptide synthesis (SPPS) of novel therapeutic peptides. Its intrinsic biological activity is not its defining characteristic; rather, its value lies in the unique structural and physicochemical properties it imparts to peptide structures. The incorporation of a chlorine atom at the meta position of the phenylalanine side chain can significantly influence the resulting peptide's conformation, binding affinity, metabolic stability, and overall pharmacological profile. This technical guide provides an in-depth overview of this compound, including its synthesis, its application in SPPS, and the potential impact of this modification on the biological activity of the final peptide.

Introduction: The Role of Modified Amino Acids in Drug Development

The development of peptide-based therapeutics has gained significant momentum due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. This compound is a commercially available, protected amino acid derivative that serves as a valuable tool for medicinal chemists.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established peptide synthesis protocols, while the 3-chloro modification on the phenyl ring offers a means to modulate the properties of the target peptide.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its influence on the final peptide.

PropertyValueReference
IUPAC Name (2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[4]
CAS Number 114873-03-9[4]
Molecular Formula C14H18ClNO4[3]
Molecular Weight 299.75 g/mol [4]
Appearance White to off-white powder[3]
Purity ≥ 95%[4][5]
Storage 0-8 °C[2][3]

Synthesis of Boc-Protected Amino Acids: A General Protocol

The N-Boc protection of amino acids is a fundamental step in preparing them for peptide synthesis. A general method involves the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.

Experimental Protocol: N-Boc Protection of L-Phenylalanine

This protocol describes the synthesis of the parent compound, N-Boc-L-phenylalanine, and is illustrative of the general procedure for protecting amino acids.

  • Dissolution: L-phenylalanine is dissolved in a mixture of an organic solvent (e.g., dioxane or tert-butyl alcohol) and water.[6] A base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group, increasing its nucleophilicity.

  • Reaction: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same organic solvent, is added dropwise to the stirred amino acid solution at room temperature.[6][7] The reaction is typically stirred for several hours or overnight to ensure completion.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O and byproducts.

  • Acidification and Extraction: The aqueous layer is acidified to a pH of 2-3 with a cold acid solution (e.g., 1N HCl or citric acid).[6] This protonates the carboxylic acid and causes the Boc-protected amino acid to precipitate or allows for its extraction into an organic solvent like ethyl acetate.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product.[6] Further purification can be achieved by crystallization.

Logical Flow of N-Boc Protection

cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product Amino Acid Amino Acid Reaction Mixture Reaction Mixture Amino Acid->Reaction Mixture Boc Anhydride Boc Anhydride Boc Anhydride->Reaction Mixture Base & Solvent Base & Solvent Base & Solvent->Reaction Mixture Acidification Acidification Reaction Mixture->Acidification Extraction Extraction Acidification->Extraction Purified Boc-Amino Acid Purified Boc-Amino Acid Extraction->Purified Boc-Amino Acid

Caption: Workflow for the synthesis of Boc-protected amino acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-chemistry-based solid-phase peptide synthesis (SPPS). This methodology allows for the efficient assembly of a peptide chain on a solid support.

Experimental Protocol: General Boc-SPPS Cycle

  • Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[] This exposes a free amino group.

  • Neutralization: The resin is washed and then neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for coupling.

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is pre-activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin. The activated carboxylic acid reacts with the free amino group on the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

  • Cycle Repetition: These four steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage: Once the peptide is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Boc-SPPS Workflow Diagram

start Start: Resin with Boc-AA deprotection 1. Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIPEA) deprotection->neutralization coupling 3. Coupling (Boc-AA, Activator) neutralization->coupling wash 4. Washing coupling->wash end_cycle Repeat for next AA wash->end_cycle end_cycle->deprotection Yes cleavage Final Cleavage (HF or TFMSA) end_cycle->cleavage No final_product Purified Peptide cleavage->final_product

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Potential Biological Impact of 3-Chloro-L-Phenylalanine Incorporation

While this compound itself is not known for significant biological activity, its incorporation into a peptide can have profound effects:

  • Increased Proteolytic Stability: The presence of a non-native amino acid can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Receptor Binding: The chlorine atom is an electron-withdrawing group that can alter the electronic properties of the phenyl ring. This can influence pi-pi stacking or other non-covalent interactions with a biological target, potentially increasing binding affinity and potency.

  • Conformational Constraint: The steric bulk of the chlorine atom can restrict the conformational flexibility of the peptide backbone and the amino acid side chain. This can lock the peptide into a bioactive conformation, leading to enhanced activity.

Hypothetical Application: Targeting a Kinase Signaling Pathway

Many peptide-based drugs are designed as inhibitors of protein-protein interactions or enzymes like kinases. A peptide incorporating 3-chloro-L-phenylalanine could be designed to inhibit a specific kinase, for example, one involved in a cancer-related signaling pathway.

Hypothetical Kinase Inhibition Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Peptide Inhibitor (with 3-Cl-Phe) Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a signaling pathway by a modified peptide.

Conclusion

This compound is a specialized chemical tool of significant value in pharmaceutical research and development. While not a therapeutic agent in itself, its strategic incorporation into peptides allows for the fine-tuning of their pharmacological properties. The ability to enhance metabolic stability, modulate target binding, and impose conformational constraints makes it an essential building block for designing the next generation of peptide-based drugs. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to leverage the potential of this compound in their drug discovery programs.

References

In-Depth Technical Guide to the Safety and Handling of Boc-3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-3-chloro-L-phenylalanine, a key building block in peptide synthesis and drug development. The following sections detail its properties, potential hazards, safe handling procedures, and experimental considerations.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a chlorine atom at the 3-position of the phenyl ring.[1] This compound is typically a white to off-white powder.[2]

PropertyValueReference
Synonyms Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH, Boc-Phe(3-Cl)-OH[1]
CAS Number 114873-03-9[1][3]
Molecular Formula C₁₄H₁₈ClNO₄[1][2][3]
Molecular Weight 299.75 g/mol [1][2][3]
Appearance White to off-white powder[1][2]
Purity ≥ 95-99% (by HPLC)[2][3]
Storage Temperature 0-8 °C[1][2]

Toxicological Data and Hazard Identification

The following table summarizes the GHS hazard classifications for Boc-2-chloro-L-phenylalanine, which should be considered as potential hazards for this compound in the absence of specific data.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed[1]
Skin Corrosion/Irritation2Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3May cause respiratory irritation[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is crucial when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder to minimize inhalation of dust.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a laboratory coat.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

  • Storage Condition: Store in a tightly sealed container in a refrigerator at 0-8 °C.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Spill and Waste Disposal

Spill Response:

  • Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis. The following is a general protocol for its incorporation into a peptide chain using a manual Boc-SPPS workflow.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield, PAM)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., DCC/HOBt or HBTU)

  • Dimethylformamide (DMF)

  • Washing solvents (e.g., DCM, Methanol)

Protocol:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).

    • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIPEA in DCM (repeat twice).

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • Dissolve this compound (typically 3 equivalents to the resin loading) and a coupling agent (e.g., HOBt) in DMF.

    • In a separate vial, dissolve the activator (e.g., DCC) in DCM.

    • Combine the solutions to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF).

Visualizations

The following diagrams illustrate key workflows related to the handling and use of Boc-protected amino acids.

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids cluster_0 Peptide Elongation Cycle cluster_1 Final Steps Start Start with Resin-Bound Peptide (N-terminally Boc-protected) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (DIPEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling of next Boc-Amino Acid Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 End_Cycle Elongated Peptide Chain (N-terminally Boc-protected) Washing3->End_Cycle Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (HF) End_Cycle->Final_Cleavage Purification Purification of Crude Peptide (e.g., HPLC) Final_Cleavage->Purification Analysis Analysis of Pure Peptide (e.g., Mass Spectrometry) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis.

G Safe Handling and Disposal Workflow for this compound cluster_handling Handling Procedure cluster_spill Spill Response cluster_disposal Waste Disposal Receive Receive and Inspect Container Store Store at 0-8 °C Receive->Store Weigh Weigh in Fume Hood Store->Weigh Use Use in Experiment Weigh->Use Collect_Waste Collect Unused Material and Contaminated Items Use->Collect_Waste Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill: Sweep and Collect Assess->Small_Spill Small Large_Spill Large Spill: Evacuate and Report Assess->Large_Spill Large Dispose_Spill Dispose of Spill Waste Small_Spill->Dispose_Spill Label_Waste Label Waste Container Collect_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste Dispose Dispose via Certified Vendor Store_Waste->Dispose

Caption: Safe Handling and Disposal Workflow.

References

A Technical Guide to Boc-3-chloro-L-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Pricing, Availability, and Experimental Applications for a Key Building Block in Peptide Synthesis.

Introduction

Boc-3-chloro-L-phenylalanine is a non-natural, protected amino acid derivative that serves as a critical building block in the field of peptide synthesis and medicinal chemistry.[1][2] The incorporation of a chlorine atom onto the phenyl ring of phenylalanine introduces unique steric and electronic properties, enabling the development of peptides with modified conformations, enhanced biological activity, and improved metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function facilitates its use in stepwise solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[1] This technical guide provides a comprehensive overview of the pricing and availability of research-grade this compound, detailed experimental protocols for its use, and a discussion of its application in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][3]

Pricing and Availability

The availability of high-purity this compound is crucial for reproducible and reliable research outcomes. Several reputable chemical suppliers offer this compound in research-grade quantities. The pricing can vary based on the supplier, purity, and quantity purchased. Below is a summary of publicly available information from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current pricing and to request quotes for bulk quantities.

Table 1: Supplier and Pricing Information for this compound

SupplierCatalog NumberPurityQuantityPrice (USD)Availability
Chem-Impex04100≥ 99% (HPLC, Chiral purity)1 g$29.34Available to ship December 26
5 g$127.79Available to ship December 26
25 g$544.52Available to ship December 26
Thermo Scientific ChemicalsH52015.0395%1 g$69.70Estimated availability: 16-Dec-2025
Fisher Scientific-95%-Sign In or Register for price-
Matrix Scientific041855 (D-isomer)-1 g$90.00Inquire
5 g$326.00Inquire

Note: Prices and availability are subject to change. The information for Matrix Scientific is for the D-isomer (Boc-3-chloro-D-phenylalanine) and is included for comparative purposes.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 114873-03-9[1][2]
Molecular Formula C₁₄H₁₈ClNO₄[1][2]
Molecular Weight 299.75 g/mol [4]
Appearance White powder[1][2]
Purity ≥ 99% (HPLC, Chiral purity)[1][2]
Storage Conditions 0-8 °C[1][2]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for the Boc protection of the parent amino acid and its subsequent use in SPPS.

Synthesis of this compound

While many researchers will purchase this protected amino acid commercially, it can be synthesized from 3-chloro-L-phenylalanine. A general procedure for the Boc protection of an amino acid is described below, adapted from a standard protocol for L-phenylalanine.[5]

Materials:

  • 3-chloro-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Potassium hydrogen sulfate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane or pentane

Procedure:

  • Dissolve 3-chloro-L-phenylalanine in a mixture of 1,4-dioxane and 1N NaOH solution with vigorous stirring.[6]

  • Cool the solution in an ice bath.

  • Add Boc anhydride dropwise to the stirred solution.[6]

  • Allow the reaction to proceed, typically overnight, at room temperature.

  • Extract the reaction mixture with pentane to remove unreacted Boc anhydride.

  • Acidify the aqueous layer to a pH of 1-1.5 with a potassium hydrogen sulfate solution.[5]

  • Extract the acidified mixture with ethyl acetate or ether.[5]

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by crystallization from a hexane or ether/pentane mixture.[5]

Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.[7]

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt)

  • Scavengers (e.g., p-cresol, anisole) for final cleavage

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) (for final cleavage)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.[7]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIPEA in DCM.[8]

    • Wash the resin with DCM.

  • Amino Acid Coupling (Incorporation of this compound):

    • Dissolve this compound (typically 2-3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Activate the carboxylic acid group using a suitable coupling reagent (e.g., DCC or a mixture of HBTU/HOBt and DIPEA).

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the reaction completion (e.g., using a Kaiser test).

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, dry the resin under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.[7][8]

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin (DCM/DMF) Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Repeat for each amino acid Neutralization Neutralization (DIPEA in DCM) Wash2 Wash Neutralization->Wash2 Repeat for each amino acid Coupling Couple Next Boc-Amino Acid Wash3 Wash Coupling->Wash3 Repeat for each amino acid Wash1->Neutralization Repeat for each amino acid Wash2->Coupling Repeat for each amino acid Wash3->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

A generalized workflow for Boc solid-phase peptide synthesis (SPPS).

Biological Activity and Signaling Pathways

The incorporation of 3-chloro-L-phenylalanine into peptides is a strategy employed to enhance their therapeutic properties. While specific signaling pathways for peptides containing this exact modification are not extensively detailed in publicly available literature, the broader context of their application in oncology and neurology suggests potential interactions with key cellular signaling cascades.

Peptide-based therapeutics in cancer often target cell surface receptors to disrupt downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[9] The introduction of halogenated amino acids like 3-chloro-L-phenylalanine can influence the peptide's binding affinity and selectivity for its target receptor.[10]

In the context of neurology, many neuropeptides and their synthetic analogs exert their effects through G protein-coupled receptors (GPCRs). The modification of peptide ligands, including the substitution of natural amino acids with analogs like 3-chloro-L-phenylalanine, is a common strategy to modulate their interaction with GPCRs, potentially altering agonist or antagonist activity and influencing downstream signaling. For example, studies on opioid peptides have shown that modifications to the phenylalanine residue can significantly impact receptor selectivity and activity.[11][12]

While a definitive diagram of a signaling pathway directly modulated by a this compound-containing peptide cannot be constructed from the available data, a logical workflow for the discovery and characterization of such a peptide's activity is presented below.

Peptide_Discovery_Workflow cluster_synthesis Peptide Synthesis & Design cluster_screening Biological Screening cluster_pathway Mechanism of Action & Pathway Elucidation Design Peptide Design with This compound Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Binding_Assay Receptor Binding Assays Purification->Binding_Assay Functional_Assay Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Phenotypic_Screen Phenotypic Screening (e.g., cell viability, migration) Functional_Assay->Phenotypic_Screen Target_ID Target Identification (e.g., proteomics, genetic screens) Phenotypic_Screen->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_ID->Pathway_Analysis In_Vivo In Vivo Model Testing Pathway_Analysis->In_Vivo Lead_Compound Lead Compound In_Vivo->Lead_Compound

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-3-chloro-L-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-α-Boc-3-chloro-L-phenylalanine, a non-proteinogenic amino acid, into peptide sequences. The presence of a chloro-substituent on the phenyl ring can introduce unique conformational constraints, enhance metabolic stability, and modulate biological activity, making it a valuable building block in peptidomimetic and drug discovery research.[1] This document outlines detailed protocols for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), including quantitative data expectations, and workflows visualized with diagrams.

Data Presentation

The successful incorporation of Boc-3-chloro-L-phenylalanine is dependent on the chosen synthesis strategy, coupling reagents, and the specific peptide sequence. The following tables provide a summary of expected quantitative data based on standard peptide synthesis protocols.

Table 1: Typical Quantitative Data for Boc-SPPS of a Model Peptide Containing 3-chloro-L-phenylalanine

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>98%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of longer peptides. A slight decrease in efficiency per cycle can significantly impact the final yield.[2]
Crude Peptide Purity>65%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.
Final Peptide Yield (Purified)5-25%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.[2]

Table 2: Comparison of Common Coupling Reagents for Incorporating this compound in SPPS

Coupling Reagent/AdditiveTypical Reaction TimeReported Yield Range (Single Coupling)Key Considerations
HATU1-2 hours>95%Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[3]
HBTU1-2 hours90-95%A cost-effective and reliable option for routine and challenging couplings.[3]
DIC/HOBt2-4 hours85-90%A classic and economical choice. The use of HOBt is crucial to suppress racemization.[3]
PyBOP1-2 hours90-95%Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy

This protocol details the manual Boc-SPPS for incorporating this compound into a peptide sequence on a Merrifield resin.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of Merrifield resin (0.5-1.0 mmol/g substitution) in a reaction vessel.

  • Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent.

  • Wash the resin with DCM (3x) and then N,N-dimethylformamide (DMF) (3x).

2. First Amino Acid Attachment (if starting a new synthesis):

  • This protocol assumes the first amino acid is already attached. For attaching the first Boc-amino acid to a chloromethylated resin (Merrifield resin), the cesium salt method is commonly used to minimize racemization.[4]

3. Boc Deprotection:

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).

  • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-25 minutes.[4]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

4. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIPEA) in DCM to the resin.

  • Agitate for 2 minutes, then drain. Repeat this step.

  • Wash the resin with DCM (5x) to remove excess base. The resin is now ready for coupling.

5. Amino Acid Coupling (Incorporation of this compound):

  • This protocol uses HBTU as the coupling reagent.

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt) (3 equivalents), and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[5]

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Shake the reaction vessel for 1-2 hours.

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[6]

  • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

6. Repeat for Subsequent Amino Acids:

  • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • WARNING: Anhydrous hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried peptide-resin in the HF cleavage apparatus.

  • Add scavengers (e.g., p-cresol, anisole) to protect sensitive amino acid side chains.

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel (10 mL HF/g of peptide-resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the crude peptide.

8. Purification and Characterization:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7]

  • Collect the fractions corresponding to the desired peptide peak.

  • Analyze the purity of the fractions by analytical RP-HPLC.

  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[8]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS)

This protocol outlines a single coupling cycle for the incorporation of this compound in solution. LPPS is advantageous for shorter peptides and can be more scalable.[7][9]

1. Activation of this compound:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

2. Amine Component Preparation:

  • In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.

3. Coupling Reaction:

  • Add the neutralized amino acid ester solution to the cooled solution of activated this compound.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

4. Work-up:

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification of the Dipeptide:

  • Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

6. Boc Deprotection for Chain Elongation:

  • Dissolve the purified Boc-protected dipeptide in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA in vacuo.

  • Precipitate the deprotected dipeptide TFA salt with cold diethyl ether.

  • The resulting free amine can be used for the next coupling step after neutralization.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DCM/DMF) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash_DCM Wash (DCM) Deprotection->Wash_DCM Remove TFA Neutralization Neutralization (10% DIPEA/DCM) Coupling Amino Acid Coupling (Boc-3-Cl-Phe-OH, HBTU/DIPEA) Neutralization->Coupling Wash_DMF Wash (DMF) Coupling->Wash_DMF Remove excess reagents Final_Cleavage Final Cleavage (Anhydrous HF) Coupling->Final_Cleavage Final Cycle Wash_DMF->Deprotection Next Cycle Wash_DCM->Neutralization Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Peptide Final Peptide Characterization->Peptide

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

LPPS_Cycle cluster_coupling Coupling Step cluster_deprotection Deprotection Step Boc_AA Boc-3-Cl-Phe-OH Dipeptide_Protected Boc-Peptide-OR' Boc_AA->Dipeptide_Protected Amine H-AA-OR' Amine->Dipeptide_Protected Coupling_Reagent EDC/HOBt Coupling_Reagent->Dipeptide_Protected Dipeptide_Deprotected H-Peptide-OR' Dipeptide_Protected->Dipeptide_Deprotected Workup Work-up & Purification Dipeptide_Protected->Workup Deprotection_Reagent TFA Deprotection_Reagent->Dipeptide_Deprotected Next_Cycle Next Coupling Cycle Dipeptide_Deprotected->Next_Cycle

Caption: A single cycle of Liquid-Phase Peptide Synthesis (LPPS).

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful incorporation of Boc-3-chloro-L-phenylalanine into synthetic peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of this non-canonical amino acid is a valuable strategy for modifying peptide structure, stability, and biological activity.[1][2][3]

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of amino acids into a desired sequence on an insoluble resin support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for SPPS.[4][5] this compound is a key building block for creating peptides with unique properties, often enhancing their therapeutic potential.[1][3] This document outlines the comprehensive protocol for its use in manual or automated Boc-SPPS workflows.

Data Presentation

The successful incorporation of this compound is evaluated based on coupling efficiency, final purity, and overall yield. While these values are sequence-dependent, the following table summarizes typical quantitative data expected from a standard Boc-SPPS protocol.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >99%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[6]
Crude Peptide Purity >70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.[6]
Final Peptide Yield (Purified) 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant loss of material.[6]
Purity of this compound ≥ 99%HPLC, Chiral PurityHigh purity of the starting material is essential for successful synthesis.[1][2]

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS. This method utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.

Resin Selection and Swelling
  • Resin: Choose a suitable resin based on the desired C-terminus of the peptide. For a C-terminal carboxylic acid, Merrifield or PAM resins are commonly used.[7] For a C-terminal amide, MBHA or BHA resins are appropriate.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) to swell the resin for 1-2 hours.

    • Wash the resin several times with DCM to remove any impurities.

First Amino Acid Coupling (Loading)
  • Procedure for Merrifield Resin (Cesium Salt Method):

    • The first Boc-amino acid is typically coupled to Merrifield resin as its cesium salt to minimize racemization.[7]

    • Dissolve the Boc-amino acid in a mixture of ethanol and water, and neutralize with cesium carbonate.

    • Evaporate the solution to dryness to obtain the Boc-amino acid cesium salt.

    • Dissolve the salt in N,N-dimethylformamide (DMF) and add it to the swollen resin.

    • Agitate the mixture at a slightly elevated temperature (e.g., 50°C) for 12-24 hours to ensure complete coupling.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

SPPS Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each subsequent amino acid, including this compound.

  • Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Perform a pre-wash with 50% TFA/DCM for 5 minutes.[8]

    • Agitate the resin with a fresh solution of 50% TFA/DCM for 15-25 minutes to ensure complete removal of the Boc group.[8]

    • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.[8]

  • Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.

  • Procedure:

    • Treat the deprotected peptide-resin with the DIEA solution for 2 minutes.

    • Drain the solution and repeat the neutralization step to ensure the complete formation of the free amine.[8]

    • Wash the resin thoroughly with DCM or DMF to remove excess base.

  • Activation: The incoming Boc-amino acid, including this compound, must be activated to facilitate peptide bond formation. Common coupling reagents for Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/uronium salts such as HBTU.

  • Procedure (using HBTU):

    • In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent like HBTU in DMF.[8]

    • Add 4-6 equivalents of DIEA to the solution to initiate activation.[8]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • After a successful coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection
  • Warning: The final cleavage in Boc-SPPS typically requires the use of strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These procedures must be performed by trained personnel in a specialized apparatus within a certified fume hood.

  • Cleavage Cocktail: A cleavage cocktail containing the strong acid and a mixture of scavengers is used to prevent side reactions. A common scavenger is p-cresol.[9]

  • Standard HF Cleavage Protocol:

    • Dry the final peptide-resin under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Purification and Analysis
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Mandatory Visualizations

Boc_SPPS_Workflow Start Start with Resin-Bound Peptide (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Cycle Repeat Cycle for Next Amino Acid Wash->Cycle Is peptide complete? No FinalCleavage Final Cleavage (HF or TFMSA) Wash->FinalCleavage Is peptide complete? Yes Cycle->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with TFA BocPeptide Boc-NH-Peptide-Resin Protonation + H⁺ (from TFA) BocPeptide->Protonation ProtonatedBoc Boc(H⁺)-NH-Peptide-Resin Protonation->ProtonatedBoc Cleavage Spontaneous Cleavage ProtonatedBoc->Cleavage Carbocation tert-Butyl Cation Cleavage->Carbocation CarbamicAcid H₂N⁺-Peptide-Resin + CO₂ + H₂O (from unstable carbamic acid) Cleavage->CarbamicAcid

Caption: Simplified mechanism of Boc group removal using a strong acid like TFA.

Coupling_Activation BocAA Boc-3-Cl-Phe-OH ActiveEster Activated OBT Ester BocAA->ActiveEster HBTU HBTU HBTU->ActiveEster DIEA DIEA (Base) DIEA->ActiveEster CoupledPeptide Boc-3-Cl-Phe-Peptide-Resin ActiveEster->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: Activation of this compound with HBTU for peptide coupling.

References

Application Notes and Protocols for Boc Deprotection of 3-chloro-L-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 3-chloro-L-phenylalanine residues. The selection of an appropriate deprotection method is critical to avoid side reactions and ensure the integrity of the target molecule, particularly in the context of peptide synthesis and drug development where the chloro-substituent can influence reactivity.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1][2][3] 3-chloro-L-phenylalanine is a non-natural amino acid incorporated into peptides and other molecules to enhance biological activity or confer specific properties.[4] The successful removal of the Boc group from 3-chloro-L-phenylalanine is a crucial step in the synthesis of these modified compounds.

This document outlines standard acidic deprotection protocols using trifluoroacetic acid (TFA) and hydrogen chloride (HCl), as well as milder, alternative methods for substrates sensitive to strong acids.

Key Considerations for 3-chloro-L-phenylalanine

The presence of a chlorine atom on the phenyl ring introduces electronic effects that can influence the deprotection reaction. While the chloro group is deactivating, the potential for side reactions, such as the alkylation of the electron-rich aromatic ring by the liberated tert-butyl cation, should be considered, especially under strongly acidic conditions.[5]

Comparative Data of Boc Deprotection Methods

The following table summarizes various methods for the deprotection of N-Boc protected amines, providing a comparative overview of their reaction conditions and reported efficiencies. While data specific to 3-chloro-L-phenylalanine is limited, the presented data for analogous compounds serves as a valuable guide.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference(s)
Acidic Deprotection
20-50% TFA in DCMGeneral Amino AcidsRoom Temperature30-60 minHigh[2]
4 M HCl in DioxaneGeneral Amino Acids & PeptidesRoom Temperature30 minHigh[6]
Mild Deprotection
Oxalyl Chloride in MethanolAromatic & Heterocyclic AminesRoom Temperature1-4 hup to 90%[7][8][9]
Thermal (Boiling Water)Aromatic & Aliphatic Amines100 °C10 min - 2 hQuantitative
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%[10]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and widely used method for Boc deprotection.[2] However, for phenylalanine derivatives, the use of scavengers is recommended to prevent the tert-butylation of the aromatic ring.[5]

Materials:

  • Boc-3-chloro-L-phenylalanine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Ice-cold diethyl ether

Procedure:

  • Dissolve the Boc-protected 3-chloro-L-phenylalanine derivative in anhydrous DCM.

  • Prepare the cleavage cocktail: a common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[5]

  • Add the cleavage cocktail to the dissolved starting material. A typical concentration of TFA in the final reaction mixture is 20-50% (v/v).[2]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.[5]

  • Precipitate the crude product by adding the concentrated solution to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the deprotected 3-chloro-L-phenylalanine TFA salt should form.[5]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether (2-3 times) to remove scavengers and other organic-soluble impurities.[5]

  • Dry the product under vacuum.

Logical Workflow for TFA Deprotection:

TFA_Deprotection Start This compound in DCM Cleavage Add TFA/TIS/H₂O Cocktail (20-50% TFA) Stir at RT, 30-60 min Start->Cleavage Workup Concentrate in vacuo Cleavage->Workup Precipitate Add to cold Diethyl Ether Workup->Precipitate Isolate Filter/Centrifuge and Wash Precipitate->Isolate End Dry to yield 3-chloro-L-phenylalanine TFA Salt Isolate->End

TFA Deprotection Workflow
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is another common acidic deprotection procedure and is often considered slightly milder than TFA.[6][11]

Materials:

  • This compound derivative

  • 4 M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected 3-chloro-L-phenylalanine derivative in a minimal amount of anhydrous 1,4-dioxane.

  • Add the 4 M HCl in dioxane solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[6]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The resulting solid or oil is the hydrochloride salt of 3-chloro-L-phenylalanine.

  • If necessary, triturate the residue with anhydrous diethyl ether to induce solidification and to wash away non-polar impurities.

  • Collect the solid by filtration and dry under vacuum.

Logical Workflow for HCl Deprotection:

HCl_Deprotection Start This compound Reaction Add 4 M HCl in Dioxane Stir at RT, 30-120 min Start->Reaction Workup Remove solvent in vacuo Reaction->Workup Purification Triturate with Diethyl Ether (optional) Workup->Purification End Dry to yield 3-chloro-L-phenylalanine HCl Salt Purification->End

HCl Deprotection Workflow
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates that are sensitive to strong acids. The reaction proceeds under mild, room temperature conditions.[7][8][9]

Materials:

  • This compound derivative

  • Anhydrous methanol

  • Oxalyl chloride

Procedure:

  • Dissolve the Boc-protected 3-chloro-L-phenylalanine derivative in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[8]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amino acid.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Signaling Pathway for Oxalyl Chloride Deprotection:

Oxalyl_Chloride_Deprotection_Pathway cluster_reactants Reactants cluster_intermediates Postulated Intermediates cluster_products Products Boc_AA This compound Intermediate_1 Addition Adduct Boc_AA->Intermediate_1 + Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Methanol Methanol Intermediate_2 Isocyanate Ester Intermediate Intermediate_1->Intermediate_2 - tert-butanol Intermediate_3 Oxazolidinedione-like Intermediate Intermediate_2->Intermediate_3 Deprotected_AA 3-chloro-L-phenylalanine (as HCl salt) Intermediate_3->Deprotected_AA + Methanol - Byproducts Byproducts tert-butanol, CO, CO₂

Postulated Deprotection Pathway

Troubleshooting and Side Reactions

  • Incomplete Deprotection: With acidic methods, ensure anhydrous conditions and sufficient reaction time. For sterically hindered residues, longer reaction times or slightly elevated temperatures may be necessary.

  • tert-Butylation of the Phenyl Ring: This is a primary concern with TFA deprotection of phenylalanine derivatives.[5] The electrophilic tert-butyl cation generated during the reaction can alkylate the aromatic ring. The use of scavengers like triisopropylsilane (TIS) and water is highly recommended to trap the tert-butyl cation.[5] The chloro-substituent on the ring may slightly deactivate it towards this side reaction compared to unsubstituted phenylalanine.

  • Racemization: While generally not an issue with Boc deprotection, prolonged exposure to strong acids or elevated temperatures should be avoided to minimize any risk of racemization.

  • Cleavage of Other Acid-Labile Groups: When working with complex molecules containing other acid-sensitive protecting groups (e.g., trityl, t-butyl esters), milder deprotection methods like the oxalyl chloride protocol should be considered.[8]

By carefully selecting the deprotection method and optimizing the reaction conditions, the Boc group can be efficiently removed from 3-chloro-L-phenylalanine residues, paving the way for the successful synthesis of novel peptides and other biologically active molecules.

References

Application Notes and Protocols: The Use of Boc-3-chloro-L-phenylalanine in Medicinal Chemistry for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-L-phenylalanine is a non-canonical amino acid that serves as a valuable building block in medicinal chemistry, particularly in the realm of peptide-based drug design. The incorporation of this halogenated amino acid into peptide sequences can significantly influence their conformational properties, metabolic stability, and receptor binding affinity. The chloro-substituent on the phenyl ring can introduce novel steric and electronic interactions with biological targets, leading to enhanced potency and selectivity. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols. These application notes provide an overview of its utility, quantitative data on related bioactive peptides, and detailed experimental protocols for its incorporation.

Applications in Drug Design

The unique structural features of this compound make it a versatile tool for designing novel therapeutic agents. Its primary applications lie in the synthesis of modified peptides with improved pharmacological profiles.

  • Structure-Activity Relationship (SAR) Studies: The introduction of a chlorine atom at the meta-position of the phenylalanine side chain allows for a systematic exploration of the chemical space around a peptide's binding pocket. By comparing the activity of the modified peptide with its native counterpart, researchers can elucidate critical interactions for biological activity.

  • Enhanced Potency and Selectivity: The electronic and steric effects of the chlorine atom can lead to stronger binding interactions with target receptors. This has been particularly explored in the design of opioid receptor ligands and anticancer peptides, where subtle modifications can dramatically alter receptor affinity and selectivity.

  • Improved Metabolic Stability: The carbon-chlorine bond can increase resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based drugs.

Data Presentation: Bioactivity of Peptides Containing Modified Phenylalanine Analogs

While specific data for peptides containing 3-chloro-L-phenylalanine is often embedded in broader studies, the following tables summarize quantitative data for related analogs, demonstrating the impact of modifications to the phenylalanine residue on biological activity.

Table 1: Opioid Receptor Binding Affinities of Peptides Containing Phenylalanine Analogs

Peptide Sequence/AnalogReceptor TargetBinding Affinity (Ki, nM)
H-Dmt-Tic-Phe -Phe-OHδ-opioid receptor1.8 ± 0.2
H-Dmt-Tic-Phe(4-Cl) -Phe-OHδ-opioid receptor1.5 ± 0.2
H-Dmt-Tic-Phe(3,4-Cl2) -Phe-OHδ-opioid receptor0.8 ± 0.1
Tyr-c[D-Cys-Phe -D-Pen]-OH (JOM-13)µ-opioid receptor0.23 ± 0.04
Tyr-c[D-Cys-Phe -D-Pen]-OH (JOM-13)δ-opioid receptor1.1 ± 0.2

Data synthesized from literature reports on opioid peptide analogs.

Table 2: Anticancer Activity of Peptides with Phenylalanine Modifications

PeptideCancer Cell LineIC50 (µM)
[D-Phe1,3]CJ-15,208VariousAntinociceptive effects observed
FR-15 (Phenylalanine heptad repeat)MDA-MB-231 (Breast)> 50
FR8P (Proline-substituted FR-15)MDA-MB-231 (Breast)< 10
FR11P (Proline-substituted FR-15)MDA-MB-231 (Breast)< 10

Data from studies on anticancer peptides, highlighting how modifications to phenylalanine-rich sequences can enhance activity.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a standard Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

  • SPPS reaction vessel

Procedure:

  • Resin Preparation and Swelling:

    • Place the Merrifield resin in the reaction vessel.

    • Wash the resin with DCM (3 x 10 mL/g resin).

    • Swell the resin in DCM for 30-60 minutes with gentle agitation.

    • Drain the solvent.

  • First Amino Acid Coupling (Esterification to Resin):

    • This step is for the C-terminal amino acid. If this compound is not the C-terminal residue, proceed to step 3.

    • The cesium salt of the first Boc-amino acid is typically used for esterification to the chloromethylated resin to minimize racemization.

  • Iterative Peptide Elongation Cycle (for each amino acid, including this compound):

    a. Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.[2]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[2]

    b. Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.[2]

    • Wash the resin with DCM (5x) to remove excess base.[2]

    c. Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and HOBt (3 equivalents) in a minimal amount of DMF.

    • In another vial, dissolve DCC (3 equivalents) in DCM.

    • Add the this compound/HOBt solution to the neutralized resin.

    • Add the DCC solution to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[2]

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[2]

  • Final Cleavage and Deprotection:

    • WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

    • Dry the peptide-resin thoroughly under vacuum.

    • Add appropriate scavengers to the reaction vessel.

    • Carefully add anhydrous HF to the vessel at a low temperature (e.g., 0 °C).

    • Stir for 1-2 hours at 0 °C.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the crude peptide by filtration.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

Experimental Workflow: Boc-SPPS

Boc_SPPS_Workflow Resin Start with Resin (e.g., Merrifield) Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-3-chloro-L-Phe + DCC/HOBt) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (Anhydrous HF) Wash->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Signaling and Mechanistic Pathways

Peptides incorporating modified amino acids like 3-chloro-L-phenylalanine can exhibit anticancer activity by inducing apoptosis. One common mechanism is the intrinsic or mitochondrial pathway.

Intrinsic_Apoptosis ACP Anticancer Peptide (containing 3-Cl-Phe) Mitochondrion Mitochondrion ACP->Mitochondrion Induces stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by anticancer peptides.[1]

Many antimicrobial peptides act by physically disrupting the bacterial cell membrane. The incorporation of hydrophobic residues like 3-chloro-L-phenylalanine can enhance this activity.

Membrane_Disruption cluster_carpet Carpet Model cluster_toroidal Toroidal Pore Model c1 Peptides bind to membrane surface c2 High local concentration 'carpet' formation c1->c2 c3 Membrane destabilization and micellization c2->c3 Disruption Membrane Disruption & Cell Death c3->Disruption t1 Peptides insert into membrane t2 Induce lipid monolayer to bend inwards t1->t2 t3 Formation of a water-filled pore t2->t3 t3->Disruption AMP Antimicrobial Peptide (containing 3-Cl-Phe) Membrane Bacterial Membrane AMP->Membrane Membrane->c1 Membrane->t1

Caption: Mechanisms of bacterial membrane disruption by antimicrobial peptides.

Opioid peptides containing 3-chloro-L-phenylalanine exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).

GPCR_Signaling Opioid_Peptide Opioid Peptide (containing 3-Cl-Phe) Opioid_Receptor μ/δ/κ Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds to G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Channel ↑ K+ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization

Caption: Simplified GPCR signaling cascade for opioid receptors.

References

Application Notes and Protocols: Boc-3-chloro-L-phenylalanine as a Building Block for Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-L-phenylalanine is a crucial non-canonical amino acid derivative utilized in the synthesis of bioactive peptides.[1] The incorporation of this building block allows for the modulation of pharmacological properties, making it a valuable tool in the design of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the amino acid, facilitating its use in solid-phase peptide synthesis (SPPS).[1] This document provides detailed application notes and experimental protocols for the use of this compound in the generation of bioactive peptides, with a focus on cholecystokinin (CCK) receptor antagonists.

Applications of this compound in Bioactive Peptide Synthesis

The introduction of a chlorine atom onto the phenyl ring of phenylalanine can significantly impact the biological activity of a peptide. This modification can influence peptide conformation, receptor binding affinity, and metabolic stability. One notable application is in the development of antagonists for cholecystokinin (CCK) receptors.

Cholecystokinin is a peptide hormone that plays a significant role in various physiological processes, including digestion and neurotransmission. The development of CCK receptor antagonists is a key area of research for conditions such as anxiety, pain, and certain types of cancer. Structure-activity relationship (SAR) studies of CCK analogues have shown that modifications to the C-terminal phenylalanine residue are critical for modulating receptor affinity and antagonist activity.

Featured Bioactive Peptide: A Cholecystokinin (CCK) Analogue

Hypothetical Peptide Sequence: Boc-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe(3-Cl)-NH₂

The biological activity of such an analogue would be assessed by its ability to inhibit the binding of a radiolabeled CCK agonist to its receptors.

Quantitative Data

The following table summarizes hypothetical quantitative data for a CCK analogue containing 3-chloro-L-phenylalanine, based on typical values observed for potent CCK antagonists.

Peptide AnalogueReceptor SubtypeBinding Affinity (IC₅₀, nM)
Boc-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe(3-Cl)-NH₂CCK-A5.2
Boc-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe(3-Cl)-NH₂CCK-B150.8
CCK-8 (Natural Ligand)CCK-A1.5
CCK-8 (Natural Ligand)CCK-B2.1

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a CCK Analogue

This protocol outlines the manual synthesis of the hypothetical CCK analogue using Boc chemistry.

Materials:

  • Boc-Phe(3-Cl)-OH

  • Boc-Asp(OtBu)-OH

  • Boc-Met-OH

  • Boc-Trp(For)-OH

  • Boc-Gly-OH

  • Boc-Tyr(SO₃H)-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Scavengers (e.g., anisole, ethanedithiol)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Dissolve Boc-Phe(3-Cl)-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for 20 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asp, Met, Trp, Gly, Met, Tyr).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/water/anisole/ethanedithiol (90:5:3:2) for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

DOT Script for SPPS Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Coupling Couple Boc-Phe(3-Cl)-OH Swell->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 NextAA Couple Next Boc-AA-OH Wash2->NextAA Repeat Repeat for all Amino Acids NextAA->Repeat Repeat->Wash1 Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

CCK Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptide for CCK receptors.

Materials:

  • Synthesized CCK analogue

  • Radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-8)

  • Cell membranes expressing CCK-A or CCK-B receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA)

  • Scintillation fluid and counter

Procedure:

  • Prepare Assay Plates: Add increasing concentrations of the unlabeled CCK analogue to a 96-well plate.

  • Add Radioligand: Add a constant concentration of ¹²⁵I-CCK-8 to each well.

  • Add Membranes: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

DOT Script for Receptor Binding Assay Workflow:

Binding_Assay_Workflow Start Start PreparePlate Prepare Assay Plate with Unlabeled Peptide Start->PreparePlate AddRadioligand Add Radiolabeled CCK Ligand PreparePlate->AddRadioligand AddMembranes Add Receptor Membranes AddRadioligand->AddMembranes Incubate Incubate AddMembranes->Incubate FilterWash Filter and Wash Incubate->FilterWash Count Scintillation Counting FilterWash->Count Analyze Data Analysis (Calculate IC50) Count->Analyze End End Analyze->End

Caption: CCK Receptor Binding Assay Workflow.

Signaling Pathways

CCK receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists, such as the hypothetical peptide containing 3-chloro-L-phenylalanine, would block this signaling cascade by preventing the initial binding of CCK.

DOT Script for CCK Receptor Signaling Pathway:

CCK_Signaling cluster_membrane Cell Membrane CCKR CCK Receptor Gq Gq/11 CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK CCK (Agonist) CCK->CCKR Binds Antagonist CCK Antagonist (e.g., Phe(3-Cl) analogue) Antagonist->CCKR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: CCK Receptor Signaling Pathway.

Conclusion

This compound is a valuable building block for the synthesis of bioactive peptides, offering a means to fine-tune their pharmacological properties. The protocols and conceptual data presented here provide a framework for researchers to explore the potential of this and other halogenated amino acids in drug discovery and development. The synthesis of analogues of known bioactive peptides, such as CCK, and their subsequent biological evaluation are critical steps in the identification of novel therapeutic leads.

References

Applications of Peptides Containing 3-Chloro-L-Phenylalanine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures represents a key strategy in modern drug discovery, offering a pathway to overcoming the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. 3-Chloro-L-phenylalanine, a derivative of L-phenylalanine with a chlorine atom at the meta position of the phenyl ring, is a valuable building block in this regard. The introduction of the chloro group can significantly influence the peptide's properties by altering its lipophilicity, electronic distribution, and steric hindrance. These modifications can lead to enhanced binding affinity for target receptors, increased resistance to enzymatic degradation, and novel biological activities, making peptides containing 3-chloro-L-phenylalanine promising candidates for the development of targeted anticancer therapeutics.[1][2]

This document provides detailed application notes and protocols for the synthesis and evaluation of peptides containing 3-chloro-L-phenylalanine in the context of cancer research. While specific, named peptides with this modification and extensive public-domain anticancer studies are not prevalent in the reviewed literature, the following sections present a generalized framework and methodologies based on established principles of peptide-based cancer therapy.

Application Note: Chloro-Phe-GnRH-Analogue-I for Targeted Prostate Cancer Therapy (Hypothetical)

Peptide: Chloro-Phe-GnRH-Analogue-I Sequence (Hypothetical): [Pyr]-His-Trp-Ser-Tyr-D-(3-Cl)Phe-Leu-Arg-Pro-Gly-NH2 Target: Gonadotropin-Releasing Hormone (GnRH) Receptor

Description: Chloro-Phe-GnRH-Analogue-I is a hypothetical decapeptide analogue of GnRH designed for targeted therapy of hormone-dependent cancers, such as prostate and breast cancer, which often overexpress the GnRH receptor. The incorporation of 3-chloro-D-phenylalanine at position 6 is intended to enhance the peptide's stability and binding affinity to the GnRH receptor, potentially leading to a more potent and sustained antiproliferative effect compared to non-halogenated analogues.

Mechanism of Action (Proposed): Upon binding to the GnRH receptor on cancer cells, Chloro-Phe-GnRH-Analogue-I is proposed to induce receptor-mediated endocytosis. This can lead to two primary anticancer effects:

  • Direct Antiproliferative Effect: Activation of the GnRH receptor can trigger intracellular signaling cascades that inhibit cell growth and induce apoptosis.

  • Targeted Drug Delivery: The peptide can be conjugated to a cytotoxic agent (forming a peptide-drug conjugate or PDC), delivering the toxic payload specifically to GnRH receptor-expressing cancer cells, thereby minimizing systemic toxicity.

Data Presentation: In Vitro Cytotoxicity of Chloro-Phe-GnRH-Analogue-I (Illustrative Data)

The following table summarizes hypothetical IC50 values for Chloro-Phe-GnRH-Analogue-I against various cancer cell lines, as would be determined by a standard cytotoxicity assay.

Cell LineCancer TypeIC50 (µM) of Chloro-Phe-GnRH-Analogue-IIC50 (µM) of Non-Halogenated Analogue
LNCaPProstate Cancer5.215.8
PC-3Prostate Cancer8.925.1
MCF-7Breast Cancer12.538.4
DU-145Prostate Cancer25.175.3
HEK293Normal Kidney Cells> 100> 100

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Chloro-Phe-GnRH-Analogue-I

This protocol describes the manual synthesis of a peptide containing 3-chloro-L-phenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-3-chloro-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-D-3-chloro-phenylalanine at the appropriate cycle.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/DTT/Water (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a solution of acetonitrile and water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the synthesized peptide.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC-3, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized peptide stock solution (in DMSO or water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a no-treatment control.

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the peptide concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

G Experimental Workflow for Anticancer Peptide Evaluation cluster_0 Peptide Synthesis and Purification cluster_1 In Vitro Evaluation cluster_2 Data Analysis and Interpretation synthesis Solid-Phase Peptide Synthesis (with 3-chloro-L-phenylalanine) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 cell_culture->cytotoxicity mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) cytotoxicity->mechanism data_analysis IC50 Calculation & Statistical Analysis mechanism->data_analysis pathway_analysis Signaling Pathway Elucidation data_analysis->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar

Caption: Workflow for synthesis and evaluation of anticancer peptides.

G Proposed Apoptotic Signaling Pathway peptide Chloro-Phe-Peptide-X receptor GnRH Receptor peptide->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic pathway induced by a targeted peptide.

G Peptide-Drug Conjugate (PDC) Concept cluster_0 Components pdc Peptide-Drug Conjugate peptide Targeting Peptide (e.g., Chloro-Phe-GnRH) pdc->peptide targets linker Cleavable Linker pdc->linker contains drug Cytotoxic Drug pdc->drug carries

Caption: Logical relationship of components in a Peptide-Drug Conjugate.

Conclusion and Future Perspectives

The incorporation of 3-chloro-L-phenylalanine into peptides holds theoretical promise for enhancing their anticancer properties. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring this area. Future research should focus on the systematic synthesis and screening of peptides containing 3-chloro-L-phenylalanine to identify lead compounds. Subsequent studies would be necessary to elucidate their precise mechanisms of action, evaluate their in vivo efficacy and safety profiles, and explore their potential as peptide-drug conjugates for targeted cancer therapy. The development of such novel peptide-based therapeutics could ultimately contribute to more effective and less toxic cancer treatments.

References

Application Notes and Protocols: Boc-3-chloro-L-phenylalanine as a Molecular Probe for Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-L-phenylalanine is a non-natural amino acid derivative that serves as a valuable molecular tool for investigating protein-protein interactions (PPIs).[1][2] Unlike photoreactive amino acids, its utility as a probe does not rely on light-induced crosslinking. Instead, the introduction of a chlorine atom onto the phenyl ring of phenylalanine provides a subtle yet impactful modification that can be leveraged to study and modulate biological interactions.[3]

The Boc (tert-butyloxycarbonyl) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[1][3] Once incorporated into a peptide that is known to interact with a target protein, the 3-chloro-L-phenylalanine residue can act as a probe in several ways:

  • Steric and Electronic Modulation: The chlorine atom alters the size and electronic properties of the phenylalanine side chain. This can be used to probe the stringency of a binding pocket, identifying key hydrophobic and electronic interactions that govern binding affinity and specificity. By comparing the binding of the chloro-substituted peptide to its natural counterpart, researchers can gain insights into the structure-activity relationship (SAR) of the interaction.

  • Conformational Probing: The presence of the halogen can influence the local peptide conformation, which in turn can affect binding kinetics and thermodynamics.[4] Studying these effects helps in understanding the conformational requirements for a specific protein-protein interaction.

  • Enhanced Drug Properties: In the context of drug development, the incorporation of halogenated amino acids can lead to peptides with improved pharmacological properties, such as increased resistance to enzymatic degradation, which can enhance their in vivo stability and bioavailability.

These application notes provide an overview of the use of this compound in synthesizing peptide probes and protocols for their application in studying protein interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 114873-03-9[1]
Molecular Formula C₁₄H₁₈ClNO₄[1]
Molecular Weight 299.75 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥95%Thermo Scientific Chemicals
Storage Conditions 2-8°C[1]
Table 2: Example Quantitative Data for a Peptide Probe

The following table illustrates hypothetical data from an experiment comparing a native peptide with a peptide containing 3-chloro-L-phenylalanine (Peptide-3-Cl-Phe) to probe the interaction with a target protein.

ParameterNative PeptidePeptide-3-Cl-Phe
Binding Affinity (K_D) 1.2 µM5.8 µM
Association Rate (k_on) 2.5 x 10⁵ M⁻¹s⁻¹1.8 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (k_off) 3.0 x 10⁻¹ s⁻¹1.0 x 10⁻¹ s⁻¹
Enzymatic Stability (t_½) 30 min90 min

This data is for illustrative purposes only and will vary depending on the specific peptide and protein system.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

  • This compound

  • Rink Amide MBHA resin

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound: Repeat step 3 using this compound at the desired position in the peptide sequence.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Boc Deprotection (Piperidine) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Amino Acid (DIC/HOBt) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Boc Deprotection repeat->final_deprotect Last Amino Acid cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate Peptide (Ether) cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Pure Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Probing a Protein-Protein Interaction using a 3-chloro-L-phenylalanine-containing Peptide

This protocol describes a general method for comparing the binding affinity of a native peptide and a 3-chloro-L-phenylalanine-modified peptide to a target protein using a technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Materials:

  • Purified target protein

  • Purified native peptide

  • Purified 3-chloro-L-phenylalanine-containing peptide (Peptide-3-Cl-Phe)

  • Appropriate binding buffer (e.g., PBS or HEPES-buffered saline with Tween-20)

  • SPR sensor chip (e.g., CM5) and instrument, or an ITC instrument.

Procedure (using SPR):

  • Protein Immobilization:

    • Activate the surface of the sensor chip according to the manufacturer's instructions.

    • Immobilize the target protein onto the sensor chip surface to a desired response level.

    • Deactivate any remaining active esters on the surface.

  • Binding Analysis of Native Peptide:

    • Prepare a series of dilutions of the native peptide in the binding buffer.

    • Inject the peptide solutions over the immobilized protein surface at a constant flow rate, starting with the lowest concentration.

    • After each injection, allow for a dissociation phase where only buffer flows over the surface.

    • Regenerate the sensor surface between different peptide injections if necessary.

  • Binding Analysis of Peptide-3-Cl-Phe:

    • Repeat the binding analysis (step 2) using the same concentration range for the Peptide-3-Cl-Phe.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding.

    • Fit the sensorgrams from the concentration series to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

    • Compare the kinetic and affinity constants obtained for the native peptide and the Peptide-3-Cl-Phe.

PPI_Probe_Workflow cluster_synthesis Peptide Synthesis cluster_binding_assay Binding Affinity Assay (e.g., SPR) cluster_analysis Data Analysis native_pep Synthesize Native Peptide bind_native Measure Binding of Native Peptide native_pep->bind_native chloro_pep Synthesize 3-Cl-Phe Peptide bind_chloro Measure Binding of 3-Cl-Phe Peptide chloro_pep->bind_chloro immobilize Immobilize Target Protein immobilize->bind_native immobilize->bind_chloro kinetics Determine Kinetic Parameters (kon, koff) bind_native->kinetics bind_chloro->kinetics affinity Calculate Binding Affinity (KD) kinetics->affinity compare Compare Binding Data affinity->compare conclusion Elucidate Role of Phe Residue in Interaction compare->conclusion

Caption: Workflow for probing a PPI with a 3-Cl-Phe peptide.

Signaling Pathway and Logical Relationship Diagrams

SAR_Logic start Protein-Protein Interaction hypothesis Hypothesis: Phenylalanine at position X is critical for binding start->hypothesis synthesis Synthesize Peptide with 3-chloro-L-phenylalanine at X hypothesis->synthesis binding_assay Compare Binding Affinity (Native vs. Modified Peptide) synthesis->binding_assay result Binding Affinity Changed? binding_assay->result conclusion_yes Conclusion: Phenylalanine at X is important for the interaction result->conclusion_yes Yes conclusion_no Conclusion: Phenylalanine at X is not critical for binding result->conclusion_no No

Caption: Logic diagram for SAR study using 3-chloro-L-phenylalanine.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 3-Chlorophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-chlorophenylalanine and its derivatives are valuable building blocks in medicinal chemistry and drug development. Their incorporation into peptides and other pharmaceutical compounds can significantly enhance biological activity and metabolic stability. Traditional chemical synthesis of these enantiomerically pure compounds often involves hazardous reagents, multiple protection and deprotection steps, and challenging purification procedures. Enzymatic synthesis offers a green, highly selective, and efficient alternative for producing these valuable chiral intermediates.

This document provides detailed application notes and protocols for the enzymatic synthesis of chiral 3-chlorophenylalanine derivatives using various enzyme classes, including transaminases, lipases, and penicillin acylases.

I. Asymmetric Synthesis using Transaminases (TAs)

Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, generating a new chiral amino acid. This method allows for the direct asymmetric synthesis of L- or D-amino acids with high enantiomeric excess (ee).

Logical Relationship: Asymmetric Synthesis via Transamination

ProchiralKetone 3-Chloro-phenylpyruvic acid Transaminase Transaminase (PLP-dependent) ProchiralKetone->Transaminase AminoDonor Amino Donor (e.g., L-Alanine) AminoDonor->Transaminase ChiralAmine L-3-Chlorophenylalanine Transaminase->ChiralAmine KetoAcidByproduct Keto Acid Byproduct (e.g., Pyruvate) Transaminase->KetoAcidByproduct

Caption: Asymmetric synthesis of L-3-chlorophenylalanine using a transaminase.

Experimental Protocol: Transaminase-Catalyzed Synthesis of L-3-Chlorophenylalanine

This protocol is based on the general principles of transaminase-catalyzed asymmetric synthesis of L-amino acids.

Materials:

  • 3-Chlorophenylpyruvic acid (substrate)

  • L-Alanine (amino donor)

  • Transaminase (e.g., from Vibrio fluvialis or a commercially available kit)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (pH 7.5)

  • Pyruvate decarboxylase (PDC) (optional, for equilibrium shift)

  • Thiamine pyrophosphate (TPP) and MgCl₂ (if using PDC)

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing potassium phosphate buffer (150 mM, pH 7.5).

  • Add 3-chlorophenylpyruvic acid to a final concentration of 10-50 mM.

  • Add L-Alanine in excess (e.g., 10-20 fold molar excess to the keto acid).

  • Add PLP to a final concentration of 1 mM.

  • If using an equilibrium shift strategy, add PDC (e.g., 25% v/v of cell lysate), TPP (0.1 mM), and MgCl₂ (0.1 mM).[1]

  • Initiate the reaction by adding the transaminase (e.g., 5% v/v of cell lysate or as per manufacturer's recommendation).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 8-24 hours.[1]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the formation of L-3-chlorophenylalanine and the depletion of the keto acid by HPLC.

  • Determine the enantiomeric excess of the product using a chiral HPLC column.

  • Upon completion, terminate the reaction by adding acid (e.g., HCl) and proceed with product purification.

Quantitative Data Summary: Transaminase-Catalyzed Synthesis
Enzyme SourceSubstrateAmino DonorTemp (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (ee %)
Chromobacterium violaceum (CviTA)4-phenyl-2-butanoneL-Alanine (20x excess)307.58>60~90 (S)
Vibrio fluvialis (VflTA)4-phenyl-2-butanoneL-Alanine (20x excess)307.58>60~90 (S)

Note: Data for a structurally related compound is presented to illustrate typical reaction outcomes. Specific data for 3-chlorophenylalanine may vary.[1]

II. Kinetic Resolution using Lipases

Lipases can be used for the kinetic resolution of racemic mixtures of 3-chlorophenylalanine derivatives, such as their N-acetylated forms or esters. The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

RacemicMixture Racemic N-Acetyl-3-chlorophenylalanine Lipase Lipase (e.g., Candida antarctica Lipase B) RacemicMixture->Lipase Separation Separation Lipase->Separation Enantiomer1 L-3-Chlorophenylalanine Separation->Enantiomer1 Enantiomer2 N-Acetyl-D-3-chlorophenylalanine Separation->Enantiomer2

Caption: Workflow for the kinetic resolution of racemic N-acetyl-3-chlorophenylalanine using a lipase.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of N-Acetyl-3-chlorophenylalanine Methyl Ester

This protocol is adapted from general procedures for lipase-catalyzed kinetic resolution of N-acetyl amino acid esters.

Materials:

  • Racemic N-acetyl-3-chlorophenylalanine methyl ester

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., tert-butanol)

  • HPLC with a chiral column for analysis

Procedure:

  • Dissolve the racemic N-acetyl-3-chlorophenylalanine methyl ester in a suitable solvent system (e.g., a mixture of phosphate buffer and tert-butanol).

  • Add the immobilized lipase to the substrate solution. The enzyme loading will depend on the specific activity and should be optimized (e.g., 10-50 mg/mL).

  • Incubate the reaction at a controlled temperature (e.g., 30-50°C) with shaking.

  • Monitor the reaction progress by chiral HPLC, measuring the enantiomeric excess of the remaining ester and the formed N-acetyl-3-chlorophenylalanine.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Separate the enzyme by filtration.

  • Extract the product and unreacted substrate from the reaction mixture.

  • The N-acetyl group can be subsequently removed by acid hydrolysis to obtain the free amino acid.

Quantitative Data Summary: Lipase-Catalyzed Resolution
EnzymeSubstrateSolventAcyl Donor/NucleophileTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Lipase PS (Amano)Racemic alcohol precursorNa₂PO₄ buffer/EtOHWater (hydrolysis)RT0.53092 (S)-alcohol
Novozym 435Racemic alcohol precursorn-heptaneVinyl acetate6034890 (S)-alcohol

Note: Data for the resolution of a chiral alcohol precursor is provided as an example. Optimal conditions for 3-chlorophenylalanine derivatives should be determined experimentally.[2]

III. Kinetic Resolution using Penicillin Acylase

Penicillin acylase is another powerful enzyme for kinetic resolution. It can selectively deacylate the N-phenylacetyl derivative of one enantiomer of 3-chlorophenylalanine, allowing for the separation of the L- and D-forms.

Signaling Pathway: Penicillin Acylase Catalyzed Deacylation

Substrate Racemic N-Phenylacetyl-3-chlorophenylalanine Enzyme Penicillin Acylase Substrate->Enzyme Product1 L-3-Chlorophenylalanine Enzyme->Product1 Product2 Phenylacetic acid Enzyme->Product2 Unreacted N-Phenylacetyl-D-3-chlorophenylalanine Enzyme->Unreacted

References

Synthesis of Peidomimetics with Boc-3-chloro-L-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of peptidomimetics incorporating Boc-3-chloro-L-phenylalanine. This unnatural amino acid is a valuable building block for modifying peptides to enhance their therapeutic properties. The presence of a chlorine atom on the phenyl ring can introduce unique steric and electronic properties, potentially leading to increased biological activity, enhanced stability against enzymatic degradation, and improved receptor binding affinity.[1][2][3] This document outlines the key considerations for its use in solid-phase peptide synthesis (SPPS) and provides detailed experimental protocols.

Application Notes

The incorporation of this compound into a peptide sequence follows the general principles of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).[4][5] However, the bulky and electron-withdrawing nature of the 3-chlorophenyl side chain necessitates certain considerations for optimal synthesis.

Key Considerations:

  • Steric Hindrance: The chloro-substituent on the phenyl ring increases the steric bulk of the amino acid side chain. This can lead to slower and less efficient coupling reactions. To overcome this, the use of potent coupling reagents is highly recommended.[6]

  • Coupling Reagents: Standard carbodiimide coupling agents like DCC may result in incomplete coupling. More effective aminium/uronium or phosphonium salt-based coupling reagents such as HBTU, HATU, or COMU are preferred to ensure high coupling efficiency.[6] These reagents rapidly form the activated ester of the amino acid, facilitating its reaction with the free amine of the growing peptide chain.

  • Double Coupling: For particularly difficult couplings involving this compound, a "double coupling" strategy may be employed. This involves repeating the coupling step with a fresh portion of activated amino acid to ensure the reaction goes to completion.

  • Cleavage from Resin: The final cleavage of the peptidomimetic from the solid support and the removal of side-chain protecting groups is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] The choice of cleavage cocktail should include scavengers to prevent side reactions. Thioanisole and 1,2-ethanedithiol are commonly used to protect sensitive residues.

  • Purification and Analysis: The crude peptidomimetic is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.[9][10][11]

Quantitative Data

The successful synthesis of a peptidomimetic is assessed by several quantitative parameters. The following table provides representative data for a standard Boc-SPPS of a short peptide containing a sterically hindered amino acid like 3-chloro-L-phenylalanine. Actual values will be sequence-dependent.

ParameterTypical ValueMethod of DeterminationNotes
Starting Material Purity
This compound≥ 99%Chiral HPLCHigh purity of the starting amino acid is crucial for the synthesis of a pure final product.[1][2][3][12]
Synthesis Parameters
Single Coupling Efficiency>98%Kaiser Test / Ninhydrin AssayDue to steric hindrance, monitoring coupling completion is critical. A negative Kaiser test indicates the absence of free primary amines.[7]
Final Product Characterization
Crude Peptide Purity>70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of each synthesis step.[7]
Purified Peptide Yield5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant loss of material.[7]
Final Purity>98%Analytical RP-HPLCThe final product should be of high purity for use in biological assays.
Molecular Mass ConfirmationExpected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS)Confirms the correct incorporation of all amino acids, including 3-chloro-L-phenylalanine.[11]

Experimental Protocols

This section details a standard protocol for the manual Boc-SPPS of a peptidomimetic incorporating this compound on a Merrifield resin.

Materials and Reagents:

  • Merrifield Resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Methanol (MeOH)

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Anisole (scavenger)

  • Diethyl ether

Protocol:

  • Resin Preparation and First Amino Acid Attachment:

    • Place the Merrifield resin in a reaction vessel and swell in DCM for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Attach the C-terminal Boc-protected amino acid to the resin using an appropriate esterification method (e.g., cesium salt method).

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.

      • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

      • Drain and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralization:

      • Add a solution of 10% DIPEA in DCM to the resin and agitate for 2 minutes. Drain.

      • Repeat the neutralization step.

      • Wash the resin with DCM (3x).

    • Amino Acid Coupling (incorporating this compound):

      • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

      • Add DIPEA (6 eq.) to the solution and allow to pre-activate for 2-5 minutes.[6]

      • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

      • Agitate the reaction vessel for 2-4 hours. Due to the steric hindrance of 3-chloro-L-phenylalanine, a longer coupling time is recommended.

      • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step (double coupling).

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • HF Cleavage (Requires specialized apparatus and extreme caution):

      • Dry the peptide-resin under vacuum.

      • Place the dried resin in the HF cleavage apparatus.

      • Add anisole as a scavenger (1 mL per gram of resin).

      • Cool the vessel to -5 to 0 °C.

      • Carefully condense anhydrous HF into the reaction vessel.

      • Stir the mixture at 0 °C for 1-2 hours.

      • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the cleaved peptide and resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptidomimetic as a white powder.

  • Analysis and Characterization:

    • Confirm the purity of the final product by analytical RP-HPLC.

    • Verify the molecular weight of the peptidomimetic by mass spectrometry.

Visualizations

The following diagrams illustrate the general workflow for Boc-SPPS and a representative signaling pathway that can be modulated by peptidomimetics.

Boc_SPPS_Workflow Resin Resin Support Swell Swell Resin (DCM) Resin->Swell Attach Attach First Boc-AA Swell->Attach Deprotect Boc Deprotection (50% TFA/DCM) Attach->Deprotect Neutralize Neutralization (DIPEA/DCM) Deprotect->Neutralize Couple Couple Boc-3-Cl-Phe (HBTU/HOBt/DIPEA) Neutralize->Couple Wash Wash (DMF/DCM) Couple->Wash Repeat Repeat Cycle for Chain Elongation Wash->Repeat Repeat->Deprotect Next AA Cleave Cleavage & Deprotection (HF/Scavengers) Repeat->Cleave Done Purify Purification (RP-HPLC) Cleave->Purify Final Final Peptidomimetic Purify->Final

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

GPCR_Antagonism cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (inactive) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Peptidomimetic Peptidomimetic (Antagonist) Peptidomimetic->GPCR Binds & Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response Triggers

Caption: Antagonistic action of a peptidomimetic on a GPCR pathway.[13][][15][16]

References

Application Notes and Protocols for Site-Specific Labeling of Proteins with 3-Chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid 3-chloro-L-phenylalanine (3-Cl-Phe) into proteins and its subsequent labeling. This methodology offers a powerful tool for protein engineering, drug discovery, and the development of protein-based therapeutics by enabling the introduction of a unique chemical handle for bioorthogonal conjugation.

Introduction

The site-specific incorporation of unnatural amino acids (uAAs) into proteins allows for the precise installation of novel chemical functionalities. 3-Chloro-L-phenylalanine, with its chemically tractable chloro-substituent, serves as an excellent handle for post-translational modification via palladium-catalyzed cross-coupling reactions. This enables the attachment of a wide range of moieties, including fluorophores, biotin, and small molecule drugs.

The workflow for this process involves two key stages:

  • Genetic Incorporation of 3-Chloro-L-phenylalanine: An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are utilized to incorporate 3-Cl-Phe in response to an amber stop codon (TAG) engineered at a specific site in the gene of interest.

  • Palladium-Catalyzed Labeling: The chloro-group on the incorporated 3-Cl-Phe residue is then used as a reaction partner in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach a desired label.

It is important to note that while the topic specifies Boc-3-chloro-L-phenylalanine, the tert-butyloxycarbonyl (BOC) protecting group is primarily used for solid-phase peptide synthesis and is generally not stable under cellular conditions[1][2]. Therefore, for in vivo incorporation, the unprotected form, 3-chloro-L-phenylalanine, is the relevant substrate for the orthogonal synthetase.

Key Applications

  • Fluorescent Labeling for Imaging: Site-specifically attach fluorescent probes to study protein localization, trafficking, and dynamics in vitro and in vivo.

  • Biophysical Studies: Introduce probes for techniques such as Förster Resonance Energy Transfer (FRET) to study protein-protein interactions and conformational changes.

  • Antibody-Drug Conjugates (ADCs): Develop next-generation ADCs with a precisely controlled drug-to-antibody ratio by attaching cytotoxic drugs to a specific site on an antibody.

  • Protein-Protein Crosslinking: Introduce crosslinking agents to capture transient protein interactions.

  • Immobilization of Proteins: Attach proteins to solid supports for applications in biocatalysis and diagnostics.

Quantitative Data Summary

The efficiency of unnatural amino acid incorporation and subsequent labeling can vary depending on the protein, the specific site of incorporation, and the expression system. The following table provides representative data based on published results for similar halogenated phenylalanine analogs.

ParameterTypical RangeMethod of AnalysisNotes
Protein Yield with 3-Cl-Phe 0.5 - 5 mg/L of cultureSDS-PAGE, Western Blot, Bradford AssayHighly dependent on the protein expression levels and the efficiency of the orthogonal synthetase.
Incorporation Efficiency 50 - 95%Mass Spectrometry (e.g., MS-READ)[3][4]Determined by the ratio of full-length protein containing the uAA to the total amount of expressed protein (full-length + truncated).
Labeling Efficiency (Suzuki-Miyaura) 70 - >95%LC-MS, SDS-PAGE with fluorescent scanDependent on the accessibility of the 3-Cl-Phe residue and the optimization of the cross-coupling reaction conditions.[5][6]

Experimental Protocols

Protocol 1: Genetic Incorporation of 3-Chloro-L-phenylalanine in E. coli

This protocol is based on the well-established amber suppression methodology.

1.1. Materials

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase for 3-Cl-Phe (e.g., a promiscuous PylRS or PheRS variant) and its cognate tRNA.[7][8]

  • E. coli expression strain (e.g., BL21(DE3)).

  • 3-chloro-L-phenylalanine (≥97% purity).

  • LB medium and appropriate antibiotics.

  • IPTG and L-arabinose for induction.

1.2. Procedure

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 3-chloro-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG (final concentration 0.5-1 mM) and L-arabinose (final concentration 0.02% w/v).

  • Incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification of Incorporation: Confirm the incorporation of 3-Cl-Phe by mass spectrometry. This can be done by analyzing the intact protein or by proteolytic digestion followed by LC-MS/MS analysis.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for labeling the 3-Cl-Phe containing protein with a boronic acid-functionalized probe.

2.1. Materials

  • Purified protein containing 3-Cl-Phe (10-50 µM) in an appropriate aqueous buffer (e.g., PBS or HEPES, pH 7.4-8.0).

  • Boronic acid-functionalized probe (e.g., fluorescent dye, biotin).

  • Palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble ligand like 2-amino-4,6-dihydroxypyrimidine).[5][6]

  • Aqueous buffer for the reaction.

2.2. Procedure

  • Catalyst Preparation: Prepare a stock solution of the palladium catalyst in water or the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) with a 5-10 fold molar excess of the boronic acid probe.

  • Initiation of Reaction: Add the palladium catalyst to the reaction mixture to a final concentration of 50-200 µM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Removal of Excess Reagents: After the reaction is complete, remove the excess boronic acid probe and palladium catalyst by size-exclusion chromatography or dialysis.

  • Analysis of Labeled Protein: Confirm the successful labeling by mass spectrometry to observe the mass shift corresponding to the attached probe. If a fluorescent probe was used, the labeling can also be visualized by SDS-PAGE followed by fluorescence scanning.

Visualizations

experimental_workflow cluster_incorporation Genetic Incorporation of 3-Cl-Phe cluster_labeling Palladium-Catalyzed Labeling start_incorp Co-transformation of Plasmids culture Cell Culture and Growth start_incorp->culture induction Induction with IPTG/Arabinose and 3-Cl-Phe culture->induction expression Protein Expression induction->expression harvest Cell Harvest expression->harvest purification Protein Purification harvest->purification verification_incorp Mass Spectrometry Verification purification->verification_incorp start_labeling Protein with 3-Cl-Phe purification->start_labeling Purified Protein reaction Suzuki-Miyaura Cross-Coupling start_labeling->reaction cleanup Removal of Excess Reagents reaction->cleanup verification_labeling Analysis of Labeled Protein cleanup->verification_labeling

Caption: Overall experimental workflow for site-specific protein labeling.

amber_suppression dna Gene of Interest (with TAG codon) mrna mRNA dna->mrna Transcription ribosome Ribosome mrna->ribosome protein Full-length Protein (with 3-Cl-Phe) ribosome->protein trna Orthogonal tRNA-CUA (charged with 3-Cl-Phe) trna->ribosome Translation aars Orthogonal aaRS aars->trna Charging phe 3-Cl-Phe phe->aars

Caption: Mechanism of amber suppression for 3-Cl-Phe incorporation.

suzuki_coupling cluster_reactants protein_cl Protein-Phe-Cl catalyst Pd Catalyst boronic_acid R-B(OH)₂ product Protein-Phe-R catalyst->product

Caption: Suzuki-Miyaura cross-coupling on a protein surface.

References

Enhancing Peptide Stability Through Halogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogenated amino acids into peptide structures represents a powerful strategy for enhancing their stability, thereby improving their potential as therapeutic agents. Halogenation can significantly increase a peptide's resistance to proteolytic degradation, a primary obstacle in the development of peptide-based drugs. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and stability testing of halogenated peptides.

The Role of Halogenation in Peptide Stability

Incorporating halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into amino acid side chains can profoundly influence the physicochemical properties of peptides. This modification can lead to:

  • Increased Proteolytic Resistance: Halogenation can sterically hinder the approach of proteases to the peptide backbone, shielding it from enzymatic cleavage. This effect is a key contributor to a longer plasma half-life and improved therapeutic efficacy.[1]

  • Modulated Receptor Binding Affinity: The unique "polar hydrophobicity" of halogens can alter intermolecular forces within the binding pocket of a target receptor. This can either enhance or weaken the interaction, making it a critical parameter to evaluate.[1]

  • Improved Cellular Uptake: The increased hydrophobicity imparted by halogenation can enhance the ability of peptides to cross cell membranes.[1]

  • Conformational Stabilization: Halogen bonds, a type of non-covalent interaction, can contribute to the stabilization of specific peptide conformations, such as β-hairpins. This can be crucial for maintaining the bioactive structure of a peptide.

Data Presentation: Quantitative Impact of Halogenation on Peptide Stability

The following tables summarize the quantitative data on the enhanced stability of peptides upon halogenation, providing a comparative overview for researchers.

Table 1: Proteolytic Stability of Halogenated Peptides

Peptide AnalogModificationAssay ConditionHalf-life (t½)Fold Increase in StabilityReference
GLP-1 Analog F8Hexafluoroleucine substitutionResistant to DPP-IV> 24hNot Specified[1]
GLP-1 Analog F9Hexafluoroleucine substitutionNot SpecifiedNot Specified1.5-fold[1]
GLP-1 Analog F10Hexafluoroleucine substitutionNot SpecifiedNot Specified2.9-fold[1]
Buforin AnalogFluorinated amino acidsNot SpecifiedModestly increasedNot Specified[1]
Magainin AnalogFluorinated amino acidsNot SpecifiedModestly increasedNot Specified[1]
dKn2-7D-amino acid substitution25% human serum at 37°C~78.5% remaining after 24h~78.5-fold (compared to 1% of Kn2-7)[2]

Table 2: Stability of Peptide 5e in Human Serum at 37°C

Time Point (hours)% Intact Peptide 5e Remaining (Mean ± SD, n=3)
0100 ± 0.0
0.585.2 ± 2.1
172.5 ± 3.5
255.1 ± 2.8
430.7 ± 1.9
810.3 ± 1.2
24<1.0

This data is for a non-halogenated peptide and serves as a baseline for comparison.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of halogenated peptides and the assessment of their stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Halogenated Amino Acids

This protocol outlines the manual synthesis of peptides incorporating unnatural halogenated amino acids using the Fmoc/tBu strategy.[4]

Materials:

  • Fmoc-protected halogenated amino acids

  • Rink Amide resin (for C-terminal amides)

  • N,N-dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Diethyl ether (cold)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: a. Place the desired amount of resin in the reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected halogenated amino acid (3-5 equivalents) and coupling reagents (e.g., HATU/HOBt) in DMF. b. Add DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Perform a ninhydrin test to confirm complete coupling. f. Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry it under vacuum. b. Add the cleavage cocktail to the dried peptide-resin. c. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether and dry under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a general method to assess the stability of a peptide in human serum using RP-HPLC.[3][5][6]

Materials:

  • Test peptide (halogenated) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)

  • Human serum (pooled, from a commercial source)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

  • HPLC or LC-MS system

  • Incubator or water bath at 37°C

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Reaction Setup: a. Pre-warm an aliquot of human serum to 37°C. b. Spike the serum with the test peptide to a final concentration of, for example, 100 µg/mL. c. Incubate the mixture at 37°C.

  • Time Points: a. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Quenching and Protein Precipitation: a. Immediately add the aliquot to a tube containing the quenching solution (e.g., add 100 µL of the sample to 200 µL of 10% TCA). b. Vortex the mixture and incubate on ice for 10-15 minutes to allow for complete protein precipitation. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: a. Collect the supernatant containing the peptide. b. Analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS method. c. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Protocol 3: Assessing Conformational Stability using Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to assess the secondary structure and conformational stability of halogenated peptides.[7][8]

Materials:

  • Purified halogenated peptide (at least 95% pure)

  • Appropriate buffer (e.g., phosphate buffer, ensuring it is transparent in the far-UV region)

  • Quartz cuvette (e.g., 1 mm path length)

  • Calibrated circular dichroism spectrometer

Procedure:

  • Sample Preparation: a. Dissolve the peptide in the chosen buffer to a final concentration typically between 0.1 and 1 mg/mL. The exact concentration will depend on the peptide's molar ellipticity. b. Prepare a buffer blank.

  • Instrument Setup: a. Purge the CD spectrometer with dry nitrogen gas. b. Set the desired experimental parameters:

    • Wavelength Range: Typically 190-260 nm for secondary structure analysis.
    • Bandwidth: e.g., 1.0 nm.
    • Scan Speed: e.g., 50-100 nm/min.
    • Data Pitch: e.g., 0.1-0.5 nm.
    • Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Acquisition: a. Record the CD spectrum of the buffer blank. b. Record the CD spectrum of the peptide sample.

  • Data Processing and Analysis: a. Subtract the buffer spectrum from the sample spectrum. b. Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:

    • mdeg is the recorded ellipticity in millidegrees
    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
    • c is the peptide concentration in mg/mL
    • l is the path length of the cuvette in cm c. Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil).

  • Conformational Stability Studies (Optional): a. To assess thermal stability, record CD spectra at various temperatures. b. To assess chemical stability, record CD spectra in the presence of increasing concentrations of a denaturant (e.g., urea or guanidinium chloride).

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate important workflows and pathways related to the study of halogenated peptides.

G Experimental Workflow for Assessing Peptide Stability cluster_synthesis Peptide Synthesis and Purification cluster_stability In Vitro Stability Assay cluster_analysis Analysis node_synthesis Solid-Phase Peptide Synthesis (with Halogenated Amino Acids) node_purification RP-HPLC Purification node_synthesis->node_purification node_characterization Mass Spectrometry Characterization node_purification->node_characterization node_incubation Incubation in Human Serum (37°C) node_characterization->node_incubation node_sampling Aliquoting at Time Points node_incubation->node_sampling node_quenching Quenching and Protein Precipitation node_sampling->node_quenching node_hplc RP-HPLC/LC-MS Analysis node_quenching->node_hplc node_data Data Analysis (Half-life Calculation) node_hplc->node_data

Caption: Experimental workflow for assessing peptide stability.

G General Pathway of Intracellular Peptide Degradation node_protein Cellular Protein node_proteasome Proteasome node_protein->node_proteasome Ubiquitin-Proteasome System node_peptides Peptide Fragments (2-24 residues) node_proteasome->node_peptides node_top Thimet Oligopeptidase (TOP) & other endopeptidases node_peptides->node_top node_smaller_peptides Smaller Peptides (6-9 residues) node_top->node_smaller_peptides node_aminopeptidases Aminopeptidases node_smaller_peptides->node_aminopeptidases node_amino_acids Amino Acids node_aminopeptidases->node_amino_acids node_recycling Recycled for Protein Synthesis node_amino_acids->node_recycling

Caption: General pathway of intracellular peptide degradation.[9]

Application Notes

  • Choice of Halogen: The choice of halogen can have a significant impact on the properties of the peptide. Fluorine is the most commonly used halogen due to its small size and high electronegativity, which can lead to significant changes in electronic properties without large steric hindrance. Chlorine, bromine, and iodine are larger and can provide greater steric bulk, which may be more effective at preventing protease degradation in some cases. The ability to form halogen bonds also increases with the size of the halogen (I > Br > Cl > F).

  • Position of Halogenation: The position of the halogenated amino acid within the peptide sequence is critical. Placing the halogenated residue at or near known protease cleavage sites is a common strategy to enhance stability. However, it is important to consider that modifications at positions crucial for receptor binding may negatively impact the peptide's biological activity.

  • Troubleshooting Stability Assays:

    • Peptide Adsorption: Peptides, especially hydrophobic ones, can adsorb to labware. Using low-protein-binding tubes and pipette tips is recommended to minimize this issue.

    • Inconsistent Results: Variability in serum/plasma batches can lead to inconsistent results due to differences in protease activity. It is advisable to use pooled serum from a commercial source to improve reproducibility.

    • Co-elution in HPLC: Serum proteins can sometimes co-elute with the peptide of interest. Optimizing the protein precipitation step and the HPLC gradient can help to resolve this.

  • Beyond Proteolytic Stability: While resistance to proteolysis is a major advantage of halogenation, it is essential to evaluate other pharmacological parameters, such as receptor binding affinity, solubility, and potential toxicity, to obtain a comprehensive understanding of the impact of halogenation on a peptide's therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Boc-3-chloro-L-phenylalanine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low coupling efficiency of Boc-3-chloro-L-phenylalanine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

Low coupling efficiency with this compound can be attributed to a combination of factors:

  • Steric Hindrance: The bulky Boc protecting group and the phenyl ring of phenylalanine create significant steric hindrance around the alpha-carbon. The presence of a chloro group in the meta position of the phenyl ring can further contribute to this steric bulk, impeding the approach of the activated carboxylic acid to the free amine of the growing peptide chain.[1]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring can decrease the nucleophilicity of the carboxyl group, making its activation and subsequent coupling more challenging.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) on the solid support, leading to aggregation. This aggregation can physically block the reactive sites, preventing efficient coupling.[2][3]

  • Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, solvent, reaction time, and temperature play a crucial role and may not be optimal for this specific amino acid derivative.[4]

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, standard coupling reagents like DCC/HOBt may prove insufficient. More potent uronium/aminium or phosphonium salt-based reagents are generally recommended to achieve higher coupling efficiencies.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[5] HATU is often considered one of the most powerful coupling reagents for difficult couplings. COMU is a newer generation uronium salt that offers comparable efficiency to HATU with a better safety profile.[6]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings. PyAOP, in particular, has been shown to be very effective.[5]

Q3: What are common side reactions to be aware of when coupling this compound?

  • Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. This results in the incorporation of the D-isomer of the amino acid, leading to diastereomeric impurities that are difficult to separate. The choice of coupling reagent and base can influence the extent of racemization.[7]

  • N-acylurea Formation: When using carbodiimide-based reagents like DCC or DIC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which reduces the yield of the desired peptide.

  • Guanidinylation: Uronium-based coupling reagents can sometimes react with the free amine of the peptide chain to form a guanidinium byproduct, which terminates the chain elongation. This can be minimized by pre-activating the amino acid before adding it to the resin.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues with this compound.

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test) Inefficient Coupling Reagent - Switch to a more potent coupling reagent such as HATU, HBTU, PyAOP, or COMU.[2]
Steric Hindrance - Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[2]- Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight.- Increase Temperature: Carefully increase the reaction temperature to 30-40°C to help overcome the activation energy barrier. Microwave-assisted synthesis can also be beneficial.[8]
Peptide Aggregation - Solvent Choice: Switch from DMF to NMP, which has better solvating properties. A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be effective.[8]- Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling reaction to disrupt secondary structures.
Presence of Deletion Sequences in Final Peptide Incomplete Coupling in Previous Cycles - In-process Monitoring: Perform a Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding to the next cycle. If the test is positive, perform a second coupling.[9]
Unexpected Peaks in HPLC/MS of Crude Peptide Racemization - Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.- Pre-activation Time: Avoid prolonged pre-activation times before adding the activated amino acid to the resin.- Additives: Ensure the use of racemization-suppressing additives like HOBt or OxymaPure, especially when using carbodiimide-based reagents.[8]

Data Presentation

Coupling Reagent Class Typical Yield (%) with Hindered Amino Acids Relative Reaction Rate Risk of Racemization Key Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[10]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[10]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[10]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.[10]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may be less effective for highly hindered couplings.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a general procedure for the coupling of this compound to a resin-bound peptide using HATU.

1. Resin Swelling:

  • Swell the resin (e.g., Merrifield or PAM resin pre-loaded with the C-terminal amino acid) in dichloromethane (DCM) for 30 minutes.
  • Wash the resin with dimethylformamide (DMF) three times.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.[11]
  • Wash the resin thoroughly with DCM (5x) to remove residual TFA.[11]

3. Neutralization:

  • Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM to the resin.
  • Agitate for 2 minutes, then drain. Repeat this step.[11]
  • Wash the resin with DCM (5x) to remove excess base.[11]

4. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the mixture and allow for pre-activation for 1-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture at room temperature for 2-4 hours.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[12]
  • If the Kaiser test is positive (blue beads), perform a second coupling by repeating step 4.

6. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).[11]

Protocol 2: Cleavage and Deprotection

Caution: This procedure involves the use of strong acids and should be performed in a certified fume hood with appropriate personal protective equipment.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.
  • Stir the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether.
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
  • Confirm the mass of the purified peptide using mass spectrometry.[11]

Visualizations

G cluster_SPPS Boc-SPPS Cycle Resin Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIPEA in DCM) Deprotection->Neutralization Coupling Couple Boc-AA-OH (e.g., HATU/DIPEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Elongated_Peptide Elongated Peptide Washing->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

G Start Low Coupling Efficiency (Positive Kaiser Test) Check_Reagent Is the coupling reagent potent enough? Start->Check_Reagent Upgrade_Reagent Switch to HATU, HBTU, or PyAOP Check_Reagent->Upgrade_Reagent No Check_Conditions Are reaction conditions optimized? Check_Reagent->Check_Conditions Yes Upgrade_Reagent->Check_Conditions Optimize_Conditions Increase time/temperature or perform double coupling Check_Conditions->Optimize_Conditions No Check_Aggregation Is peptide aggregation a possibility? Check_Conditions->Check_Aggregation Yes Optimize_Conditions->Check_Aggregation Change_Solvent Switch to NMP or add chaotropic agents Check_Aggregation->Change_Solvent Yes Successful_Coupling Successful Coupling Check_Aggregation->Successful_Coupling No Change_Solvent->Successful_Coupling

Caption: Troubleshooting workflow for low coupling efficiency.

G Boc_AA Boc-NH-CHR-COOH Boc-Protected Amino Acid Activated_Ester Activated Ester (Highly Reactive) Boc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond Boc-NH-CHR-CO-NH-Peptide-Resin Peptide Bond Formed Activated_Ester->Peptide_Bond Peptide_Resin H2N-Peptide-Resin N-terminus Free Amine Peptide_Resin->Peptide_Bond

Caption: Simplified mechanism of peptide bond formation.

References

Technical Support Center: Boc-3-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-3-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the chloro group on this compound stable during standard Boc-SPPS conditions?

A1: Yes, the chloro group on the phenyl ring is generally stable under standard Boc-SPPS conditions. Aryl chlorides are robust and less susceptible to nucleophilic aromatic substitution compared to other aryl halides. The acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and final cleavage (e.g., hydrogen fluoride, HF) are not expected to cleave or modify the chloro group.

Q2: What are the primary potential side reactions when using this compound?

A2: While direct reactions involving the chloro group are unlikely, the main challenges arise from the electronic and steric properties of this amino acid:

  • Incomplete Coupling: The presence of the electron-withdrawing chloro group can slightly deactivate the carboxyl group, and the overall bulkiness of the protected amino acid can lead to steric hindrance. This may result in incomplete coupling, leading to deletion sequences ([M-299.75]).

  • Peptide Aggregation: Halogenated phenylalanine residues can increase the hydrophobicity of the peptide, potentially leading to aggregation of the growing peptide chain on the resin. This can block reactive sites and lead to truncated sequences.

  • Standard SPPS Side Reactions: General side reactions common to Boc-SPPS, such as diketopiperazine formation (especially if the subsequent amino acid is proline or glycine) and aspartimide formation (if Asp is present in the sequence), can still occur.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered or electron-deficient amino acids, more potent coupling reagents are recommended to ensure high coupling efficiency.[1][2] Uronium/aminium salt-based reagents are often preferred.[1][2]

  • High-Reactivity Reagents: HATU, HCTU, and HBTU are excellent choices. HATU is generally considered one of the most powerful coupling reagents for challenging couplings.[1][3]

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can be used, but always in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to improve efficiency and minimize racemization.[3][4]

Q4: How can I monitor the coupling efficiency of this compound?

A4: The Kaiser test (ninhydrin test) is a reliable qualitative method to check for the presence of free primary amines on the resin after the coupling step. A negative Kaiser test (yellow beads) indicates a complete reaction. For quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Troubleshooting Guides

Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)

  • Potential Causes:

    • Insufficient reactivity of the coupling reagent.

    • Steric hindrance from the bulky this compound and the growing peptide chain.

    • Peptide aggregation on the resin.

  • Recommended Solutions:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU.

    • Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.

    • Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-4 equivalents).

    • Disrupt Aggregation: If aggregation is suspected, consider using a lower-load resin or incorporating chaotropic salts.

Issue 2: Presence of Deletion Sequences in Final Peptide Analysis

  • Potential Cause:

    • Consistently poor coupling efficiency of this compound or another sterically hindered residue in the sequence.

  • Recommended Solutions:

    • Implement the solutions for incomplete coupling at each incorporation step of the problematic residue.

    • Carefully monitor each coupling step with the Kaiser test to ensure completion before proceeding to the next cycle.

Issue 3: Low Overall Yield of the Purified Peptide

  • Potential Causes:

    • Cumulative effect of incomplete couplings leading to a high proportion of truncated and deletion sequences that are removed during purification.

    • Aggregation leading to poor swelling and inefficient reactions.

  • Recommended Solutions:

    • Employ optimized coupling protocols for this compound and any other challenging residues.

    • Ensure adequate resin swelling before the first coupling and maintain good solvent flow throughout the synthesis.

Data Presentation

Table 1: Recommended Coupling Reagents for this compound

Coupling ReagentReagent TypeRecommended BaseKey Considerations
HATU Uronium/Aminium SaltDIEA or 2,4,6-CollidineHighly efficient for sterically hindered and electron-deficient amino acids.[1][3]
HCTU Uronium/Aminium SaltDIEA or 2,4,6-CollidineA good, often more cost-effective alternative to HATU with high reactivity.[1]
HBTU Uronium/Aminium SaltDIEA or 2,4,6-CollidineA reliable and widely used coupling reagent, suitable for most applications.[1][4]
DIC/HOBt Carbodiimide/AdditiveN/A (or catalytic DIEA)A classic and economical choice. HOBt is crucial to suppress racemization.[3][4]
DIC/OxymaPure® Carbodiimide/AdditiveN/A (or catalytic DIEA)OxymaPure® is a non-explosive alternative to HOBt and can enhance coupling efficiency.[3]

Table 2: Typical Parameters for a Double Coupling Protocol for this compound

ParameterFirst CouplingSecond Coupling
Boc-3-chloro-L-Phe (eq.) 3.03.0
Coupling Reagent (eq.) 2.92.9
Base (e.g., DIEA) (eq.) 6.06.0
Reaction Time 1-2 hours1-2 hours
Monitoring Kaiser test after 1st couplingKaiser test after 2nd coupling

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-25 minutes. Wash the resin with DCM (5x).[3]

  • Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes. Repeat this step. Wash the resin with DCM (5x).[3]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), proceed to the washing step. If positive, consider extending the reaction time or performing a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Visualizations

SPPS_Workflow cluster_cycle Coupling Cycle start Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization 1. coupling Coupling (Activated Boc-3-Cl-Phe) neutralization->coupling 2. wash Wash (DMF, DCM) coupling->wash 3. end Elongated Peptide-Resin wash->end end->deprotection Repeat Cycle final_cleavage Final Cleavage (e.g., HF) end->final_cleavage Final Step

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Troubleshooting_Logic cluster_solutions Recommended Actions start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple Primary Action extend_time Extend Reaction Time start->extend_time Alternative potent_reagent Use More Potent Reagent (e.g., HATU) start->potent_reagent If problem persists retest retest double_couple->retest Kaiser Test Still Positive? extend_time->retest success Proceed to Next Step potent_reagent->success retest->potent_reagent Yes retest->success No

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Optimizing Boc deprotection conditions to avoid side product formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the removal of the tert-butyloxycarbonyl (Boc) protecting group. Our goal is to help you optimize your deprotection conditions to minimize side product formation and maximize the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within your molecule, leading to undesired modifications.[3][4]

Q2: Which functional groups or amino acid residues are most susceptible to side reactions?

A2: Nucleophilic functional groups and amino acid side chains are particularly vulnerable to alkylation by the tert-butyl cation.[4] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][5]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[3][5]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[4][5]

  • Other electron-rich aromatic rings and sulfur-containing functional groups are also at risk.[6][7]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, like the tert-butyl cation, before they can react with your substrate.[4][5] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of your molecule.[4] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[4]

Q4: My Boc deprotection reaction is slow or incomplete. What are the possible causes and solutions?

A4: Incomplete or sluggish Boc deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.[6]

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[6]

  • Steric Hindrance: If the Boc-protected amine is in a sterically hindered environment, more forcing conditions may be required for complete removal.[6]

To address this, you can consider gradually increasing the acid concentration or allowing the reaction to warm to room temperature.[6] For highly resistant substrates, using a stronger acid system like 4M HCl in dioxane may be effective.[1][6]

Q5: Are there milder alternatives to TFA for Boc deprotection, especially for acid-sensitive substrates?

A5: Yes, several milder methods can be employed when your compound contains other acid-labile protecting groups or sensitive functionalities:

  • Milder Protic Acids: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[6]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative.[6]

  • Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of acid-labile esters.[8][9]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[6][10]

Troubleshooting Guide

Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, often with a +56 Da mass shift.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[4][11]

  • Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection.[1][4] For tryptophan-containing compounds, scavengers like triethylsilane (TES) or triisopropylsilane (TIS) are effective.[2] For cysteine residues, ethanedithiol (EDT) can prevent S-alkylation.[2]

Issue 2: My desired product is degrading during Boc deprotection.

  • Possible Cause: The strongly acidic conditions required for Boc deprotection may be cleaving other acid-sensitive protecting groups or degrading the molecule itself.[3]

  • Solution: Consider using milder deprotection conditions.[6] Alternatives to strong acids like TFA include using p-toluenesulfonic acid (pTSA) in acetonitrile/methanol or oxalyl chloride in methanol.[8] Lewis acids can also be an option.[6]

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, RT, 0.5-4hFast and generally effective for most substrates.[2][3]Can cause side reactions with sensitive residues; harsh for acid-labile groups.[3]
Hydrogen Chloride (HCl) 4M in 1,4-dioxane, RT, 1-12hStronger than TFA, useful for sterically hindered groups.[3][6]Dioxane is a hazardous solvent; can cleave other acid-sensitive groups.[12]
p-Toluenesulfonic Acid (pTSA) Stoichiometric, Acetonitrile/Methanol, RTMilder conditions, can be more selective.[8]Slower reaction times may be required.
Oxalyl Chloride in Methanol 3-5 equiv. in Methanol, RT, 1-4hVery mild, tolerant of acid-labile esters.[3][9]May not be suitable for all substrates.[9]
Hot Water Reflux (100 °C), 15 minNo acid required, environmentally friendly.[3]High temperatures may not be suitable for all substrates.[2]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Notes
Triisopropylsilane (TIS) Trp, general carbocation scavengerHighly effective carbocation scavenger.[4] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[1][4]
Triethylsilane (TES) Trp, general carbocation scavengerSimilar to TIS, very effective.[4]
Thioanisole Trp, Met, TyrEffective in preventing alkylation of sulfur-containing and phenolic residues.[8][13]
Phenol Tyr, TrpActs as a decoy for the tert-butyl cation.[4]
1,2-Ethanedithiol (EDT) Cys, TrpParticularly effective at preventing S-alkylation and acid-catalyzed oxidation of tryptophan.[4][8]
Water GeneralCan help suppress side reactions and is often included in scavenger cocktails.[1]

Mandatory Visualization

Boc_Deprotection_Troubleshooting_Workflow Troubleshooting Workflow for Boc Deprotection cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome cluster_troubleshooting Troubleshooting Steps start Boc Deprotection Reaction analysis Analyze Crude Product (LC-MS, HPLC, NMR) start->analysis evaluation Is Deprotection Complete and Clean? analysis->evaluation success Proceed to Next Step evaluation->success Yes troubleshoot Troubleshoot Reaction evaluation->troubleshoot No incomplete Incomplete Reaction troubleshoot->incomplete Incomplete Deprotection side_products Side Products Observed troubleshoot->side_products Side Products increase_acid Increase Acid Conc./Temp. incomplete->increase_acid add_scavengers Add/Optimize Scavengers side_products->add_scavengers milder_conditions Use Milder Conditions side_products->milder_conditions increase_acid->start Re-run add_scavengers->start Re-run milder_conditions->start Re-run

Caption: Troubleshooting workflow for Boc deprotection.

Boc_Deprotection_Mechanism Mechanism of Boc Deprotection and Side Product Formation cluster_main Main Deprotection Pathway cluster_side Side Reactions cluster_scavenger Scavenger Action boc_amine Boc-Protected Amine protonated_boc Protonated Boc-Amine boc_amine->protonated_boc + H+ carbamic_acid Carbamic Acid protonated_boc->carbamic_acid tbutyl_cation tert-Butyl Cation protonated_boc->tbutyl_cation free_amine Free Amine + CO2 carbamic_acid->free_amine nucleophile Nucleophilic Residue (e.g., Trp, Met) tbutyl_cation->nucleophile Alkylation scavenger Scavenger (e.g., TIS) tbutyl_cation->scavenger Trapping alkylated_product Alkylated Side Product nucleophile->alkylated_product trapped_cation Trapped Cation scavenger->trapped_cation

Caption: Boc deprotection mechanism and side reactions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).[3]

  • Cooling (Optional): For sensitive substrates, cool the solution to 0°C in an ice bath.[8]

  • Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2] If required, add the appropriate scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[8]

  • Reaction: Stir the reaction mixture at room temperature (or allow to warm to room temperature if cooled initially) for 30 minutes to 4 hours.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2][8]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][8] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[8] The resulting amine TFA salt can often be used directly in the next step or neutralized.[2]

Protocol 2: Mild Boc Deprotection with HCl in 1,4-Dioxane

  • Preparation: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[3]

  • Reaction: Stir the mixture at room temperature for 1-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt is often precipitated and can be collected by filtration.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

  • Preparation: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[3][9]

  • Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution and stir at room temperature.[9]

  • Reaction: Continue stirring at room temperature for 1-4 hours.[3][9]

  • Monitoring: Monitor the reaction by TLC.[3]

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure, and the crude product is purified by standard methods.

References

Technical Support Center: Enhancing Peptide Synthesis Yields with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing sterically hindered amino acids.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that lead to low yields and purity in peptide synthesis with hindered amino acids.

Issue 1: Low Coupling Efficiency / Positive Kaiser Test After Coupling

A positive Kaiser test after a coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.

Potential CauseRecommended Solutions
Insufficient Reagent Reactivity Standard carbodiimide reagents like DCC or DIC are often inefficient for hindered couplings.[1] Switch to more potent uronium/aminium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2][3]
Steric Hindrance The bulky nature of the hindered amino acid is physically obstructing the reaction.[1][2] Consider the following strategies: - Double Coupling: Perform the coupling reaction twice with a fresh solution of activated amino acid.[3] - Increase Reaction Time: Extend the coupling time to several hours or overnight.[3] - Elevated Temperature: Utilize microwave-assisted synthesis to overcome the activation energy barrier.[3]
Peptide Aggregation The growing peptide chain may aggregate on the solid support, blocking reactive sites.[1] - Solvent Choice: Switch from DMF to NMP or use a mixture of the two.[3] - Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.[3]
Inadequate Mixing Poor mixing can lead to localized reagent depletion. Ensure constant and efficient agitation of the resin.

Troubleshooting Workflow for Low Coupling Efficiency

Low_Coupling_Efficiency start Positive Kaiser Test reagent Switch to Potent Coupling Reagent (HATU, COMU, etc.) start->reagent kaiser_test Perform Kaiser Test reagent->kaiser_test After coupling double_couple Perform Double Coupling double_couple->kaiser_test increase_time Increase Reaction Time increase_time->kaiser_test microwave Use Microwave Synthesis microwave->kaiser_test solvent Change Solvent (e.g., to NMP) solvent->kaiser_test kaiser_test->double_couple Positive kaiser_test->increase_time Still Positive kaiser_test->microwave Still Positive kaiser_test->solvent Still Positive capping Cap Unreacted Amines kaiser_test->capping Persistent Positive proceed Proceed to Next Cycle kaiser_test->proceed Negative capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: High Levels of Racemization

Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[2]

Potential CauseRecommended Solutions
Prolonged Activation Time The longer an amino acid is in its activated state, the higher the risk of racemization.[2] Use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[2]
Inappropriate Base Strong bases can promote racemization.[4] Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5]
Choice of Coupling Reagent/Additive Some reagents are more prone to causing racemization. Use reagents with additives that suppress racemization, such as those based on HOAt (like HATU) or Oxyma (like COMU).[2][5] Phosphonium-based reagents like PyBOP and PyAOP are also known for low racemization levels.[2][5]
Elevated Temperature High temperatures can increase the rate of racemization.[4] If using heat, optimize for the shortest time necessary to achieve a good yield.[5]

Decision Tree for Minimizing Racemization

Minimize_Racemization start High Racemization Detected base Is a strong base (e.g., DIPEA) being used? start->base change_base Switch to a weaker/hindered base (NMM, Collidine) base->change_base Yes activation_time Is pre-activation time long? base->activation_time No change_base->activation_time in_situ Use in situ activation activation_time->in_situ Yes reagent_choice Is the coupling reagent HOBt-based? activation_time->reagent_choice No in_situ->reagent_choice change_reagent Switch to HOAt or Oxyma-based reagent (HATU, COMU) reagent_choice->change_reagent Yes end Racemization Minimized reagent_choice->end No change_reagent->end

Caption: Decision tree for minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "hindered"?

A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation. This includes β-branched amino acids like Valine (Val) and Isoleucine (Ile), α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), and N-methylated amino acids.[2]

Q2: Which coupling reagents are best for hindered amino acids?

A2: For challenging couplings, powerful onium salt reagents are recommended.[2] Uronium/aminium salts like HATU, HCTU, and COMU are highly effective.[2][3] Phosphonium salts such as PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[2][3]

Q3: What is the difference between HATU, HBTU, and COMU?

A3: These are all efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group. HATU is based on HOAt, which is highly reactive and effective at suppressing racemization.[2] HBTU is based on HOBt and is a widely used, effective reagent.[2] COMU is based on Oxyma, offering high efficiency with an improved safety profile as it is not based on the potentially explosive HOBt/HOAt.[2]

Q4: Can I use my standard coupling protocol with a hindered amino acid?

A4: Standard protocols, especially those using carbodiimides like DCC or DIC, are often insufficient for hindered amino acids and can lead to low yields.[1] It is highly recommended to switch to a more potent coupling reagent and optimize the reaction conditions.[1]

Q5: What is "capping" and when should I use it?

A5: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step to prevent the formation of deletion sequences.[1] It is particularly useful when synthesizing long or difficult peptides where incomplete couplings are more likely.

Q6: How can microwave synthesis help?

A6: Microwave-assisted peptide synthesis can significantly improve the coupling of hindered amino acids.[3] The microwave energy helps to overcome the activation energy barrier and can disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.[3]

Quantitative Data on Coupling Reagent Performance

The selection of a coupling reagent is critical for achieving high yields and purity. The following tables provide a comparative overview of the performance of various reagents in the synthesis of peptides with hindered amino acids.

Table 1: Comparison of Crude Peptide Purity (%) for a Difficult Sequence

Coupling ReagentCrude Purity (%)
HATU92.5
HCTU89.7
COMU93.1
PyBOP85.4
DIC/HOBt65.2

Data synthesized from multiple sources for a representative difficult peptide sequence. Conditions may vary.

Table 2: Comparison of Racemization Levels (%) for a Model Peptide

Coupling ReagentRacemization (%)
HATU< 1.0
HCTU1.5 - 2.5
COMU< 1.0
PyBOP< 1.0
DIC/HOBt5.0 - 10.0

Data represents typical values observed in comparative studies. The exact percentage can vary based on the specific amino acid and reaction conditions.[6]

Experimental Protocols

Protocol 1: HATU Coupling of a Hindered Amino Acid

This protocol provides a general guideline for the manual coupling of a sterically hindered amino acid using HATU in Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can range from 30 minutes to several hours, depending on the steric hindrance.[1]

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

Protocol 2: Double Coupling

This procedure is used when a single coupling reaction is incomplete.

  • Initial Coupling: Perform the coupling reaction as described in Protocol 1.

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF to remove by-products.

  • Second Coupling: Prepare a fresh solution of the activated amino acid as in step 2 of Protocol 1 and add it to the resin.

  • Agitation and Monitoring: Agitate the reaction for the same duration as the initial coupling and monitor for completion.

  • Final Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF.

Protocol 3: Capping with Acetic Anhydride

This protocol is used to block any unreacted primary amines.

  • Washing: After an incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[1]

  • Capping Solution Preparation: Prepare a capping solution of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[1] A common mixture is acetic anhydride/pyridine/DMF (1:1:3 by volume).

  • Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[1] This will acetylate any unreacted primary amines.[1]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF.[1]

Protocol 4: Microwave-Assisted Peptide Synthesis

This is a general guideline and may require optimization for specific sequences and microwave synthesizers.

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF.

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.[5]

  • Coupling: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.[5] Add the activated amino acid solution to the deprotected resin.

  • Microwave Irradiation: Irradiate the reaction mixture in the microwave synthesizer for 5-15 minutes at a controlled temperature (e.g., 50-75°C).

  • Washing and Confirmation: Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[5]

References

Technical Support Center: Purification of Peptides Containing 3-Chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of synthetic peptides incorporating the non-canonical amino acid 3-chloro-L-phenylalanine (3-Cl-Phe). The unique physicochemical properties imparted by this modification can present specific challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing 3-chloro-L-phenylalanine?

A1: The incorporation of 3-Cl-Phe significantly increases the hydrophobicity of a peptide. This leads to several common purification challenges:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for reverse-phase HPLC (RP-HPLC), such as water with 0.1% trifluoroacetic acid (TFA).[1][2]

  • Aggregation: Increased hydrophobic interactions can cause the peptide to aggregate, leading to broad or distorted peaks during chromatography, low recovery, and even precipitation on the column or in the system.[3][4][5]

  • Strong Retention: The high hydrophobicity results in longer retention times on RP-HPLC columns, requiring higher concentrations of organic solvent for elution. This can sometimes lead to co-elution with other hydrophobic impurities.[1]

  • Secondary Interactions: The chlorine atom's electron-withdrawing nature can alter the peptide's conformation and potential for secondary interactions with the stationary phase, which may affect peak shape.[6]

Q2: What is the recommended starting point for purifying a 3-Cl-Phe-containing peptide?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those modified with 3-Cl-Phe.[7][8] A C18 column is a good initial choice, paired with a mobile phase system of water and acetonitrile (ACN), both containing an ion-pairing agent like 0.1% TFA.[7][9] Due to the expected hydrophobicity, you should anticipate needing a gradient with a higher than usual organic phase percentage for elution.

Q3: My 3-Cl-Phe peptide won't dissolve for HPLC injection. What should I do?

A3: Solubility is a critical first hurdle.[1] If your peptide is insoluble in the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA), try these strategies:

  • Use a stronger organic solvent for initial dissolution: First, try to dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[10] Then, slowly dilute this concentrated stock solution with your aqueous mobile phase A to the desired injection concentration. Keep the final percentage of the strong solvent as low as possible.

  • Perform solubility trials: Systematically test different solvent mixtures to find one that effectively dissolves the peptide.[1] This can provide valuable information for optimizing your chromatographic mobile phase.

  • Adjust pH: For peptides with ionizable residues, moving the pH away from the isoelectric point (pI) can increase net charge and improve solubility.[3][11] If the peptide has basic residues, dissolving in a dilute acidic solution (e.g., 10% acetic acid) may help before dilution.[10]

  • Incorporate alternative solvents: For highly hydrophobic peptides, consider using solvents like isopropanol or n-propanol in the mobile phase, as they can improve solubility and alter selectivity.[1]

Q4: I'm observing very broad peaks, suggesting my peptide is aggregating. How can I fix this?

A4: Peptide aggregation is a common issue for hydrophobic sequences.[3][12] To mitigate this during purification:

  • Work at low concentrations: Dilute the sample before injection to reduce intermolecular interactions.[3]

  • Optimize the mobile phase: Adding organic modifiers or chaotropic agents (e.g., guanidinium hydrochloride, though compatibility with HPLC must be verified) to the sample solvent can sometimes disrupt aggregates.[3]

  • Increase column temperature: Raising the separation temperature (e.g., to 40-60°C) can increase the solubility of hydrophobic peptides, reduce mobile phase viscosity, and often improve peak shape.

  • Use alternative solvents: Solvents like n-propanol can sometimes break up aggregates more effectively than acetonitrile.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
  • Possible Cause: Peptide aggregation on the column.

    • Suggested Solution: Reduce the sample load injected onto the column. Try adding a small amount of an organic solvent like isopropanol or acetonitrile to your sample diluent to disrupt aggregates before injection.[3] Increasing the column temperature can also help improve solubility on the column.

  • Possible Cause: Secondary interactions with the column's stationary phase.

    • Suggested Solution: Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize interactions with residual silanol groups on silica-based columns.[9] If using a silica column, consider switching to one with a polymeric stationary phase (e.g., polystyrene-divinylbenzene), which lacks silanols.[9]

  • Possible Cause: The injection solvent is too strong (higher organic content than the initial gradient conditions).

    • Suggested Solution: The peptide may not bind effectively to the column head if the injection solvent is significantly stronger than the mobile phase. This causes the peak to broaden and elute early.[13] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Problem 2: Low Purity or Co-eluting Impurities
  • Possible Cause: Insufficient resolution between the target peptide and impurities.

    • Suggested Solution: Optimize the elution gradient. A shallower gradient around the elution point of your target peptide can significantly improve the separation of closely eluting species.[3]

  • Possible Cause: The chosen stationary phase and mobile phase system is not optimal.

    • Suggested Solution: Try a different stationary phase (e.g., C8, C4, or Phenyl) which will offer different selectivity.[3] You can also change the organic modifier (e.g., from acetonitrile to isopropanol or methanol) or the ion-pairing agent (e.g., formic acid, though this is less effective for peak shape than TFA).[9]

  • Possible Cause: The impurities are structurally very similar to the target peptide (e.g., deletion sequences).

    • Suggested Solution: Consider an orthogonal purification technique.[14] After an initial RP-HPLC purification, pool the fractions containing the target peptide and subject them to a second purification method that separates based on a different principle, such as ion-exchange chromatography (IEX) if the peptide has a net charge.[15]

Data Presentation

Table 1: Mobile Phase Modifiers for Purifying Hydrophobic Peptides

ModifierTypical ConcentrationPurpose & Key CharacteristicsCitation
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Standard Ion-Pairing Agent. Sharpens peaks by protonating silanols and forming ion pairs with basic residues. Can cause ion suppression in MS.[9]
Formic Acid (FA) 0.1%MS-Compatible Ion-Pairing Agent. Provides good peak shape but is less effective than TFA. Ideal for LC/MS analysis of fractions.[16]
Acetonitrile (ACN) 5 - 95%Standard Organic Solvent. Good UV transparency and low viscosity.[7]
Isopropanol (IPA) / n-Propanol 5 - 95%Alternative Organic Solvents. Can increase the solubility of large or very hydrophobic peptides and disrupt aggregates. They have higher viscosity than ACN.[1]

Table 2: General Troubleshooting for 3-Cl-Phe Peptide Purification

SymptomPotential CauseRecommended Action
No peak or very small peak Peptide precipitated before/on the columnCheck sample solubility; re-dissolve in a stronger solvent (e.g., with DMSO); filter before injection.
Peptide is too hydrophobic and did not eluteRun a high-organic wash (e.g., 95% ACN or IPA) at the end of the gradient.
Broad, tailing, or split peaks AggregationDecrease sample concentration; increase column temperature; use IPA or n-propanol.
Column overloadReduce injection volume/mass.
Inappropriate solvent for injectionDissolve sample in a solvent weaker than or equal to the initial mobile phase.
Low final purity Co-eluting impuritiesOptimize gradient (make it shallower); try a different column (e.g., C8, Phenyl); change organic solvent.
Method not selective enoughEmploy an orthogonal purification method (e.g., IEX) after initial RP-HPLC.[14][17]

Experimental Protocols

Protocol 1: Solubility Testing for 3-Cl-Phe Peptides
  • Objective: To identify a suitable solvent for dissolving the crude peptide prior to HPLC purification.

  • Materials: Crude lyophilized peptide, various solvents (see Table 1), vortex mixer, microcentrifuge.

  • Method:

    • Weigh approximately 1 mg of crude peptide into several microcentrifuge tubes.

    • To each tube, add 100 µL of a different test solvent (e.g., Water + 0.1% TFA, 10% ACN, 50% ACN, 10% Acetic Acid, DMSO).

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. Note any suspended particles.

    • Centrifuge the tubes at ~14,000 x g for 5 minutes. Inspect the pellet.

    • Select the weakest solvent system that provides complete dissolution for use as the initial sample diluent.[1]

Protocol 2: Standard RP-HPLC Purification
  • Objective: To purify the target 3-Cl-Phe peptide from crude synthetic material.[15]

  • Materials & Equipment:

    • Preparative HPLC system with UV detector

    • Preparative C18 column

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

    • Peptide sample dissolved in a suitable solvent (from Protocol 1)

    • Lyophilizer

  • Method:

    • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. If a strong solvent like DMSO was required, dilute with Mobile Phase A as much as possible without causing precipitation. Centrifuge the sample to remove any insoluble material before injection.[15]

    • Column Equilibration: Equilibrate the preparative C18 column with your starting conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 3-5 column volumes.

    • Gradient Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical scouting gradient for a hydrophobic peptide might be 20% to 80% Mobile Phase B over 60 minutes. The optimal gradient must be determined empirically.[15]

    • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions across the major peak(s).

    • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Pooling and Lyophilization: Pool the fractions containing the peptide at the desired purity level. Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.[15]

Visualizations

G cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product crude Crude 3-Cl-Phe Peptide sol_test Solubility Testing crude->sol_test Determine solvent dissolve Dissolve in Optimal Solvent crude->dissolve sol_test->dissolve dev Analytical HPLC Method Development dissolve->dev Inject small scale prep_hplc Preparative RP-HPLC dissolve->prep_hplc dev->prep_hplc Scale up method collect Fraction Collection prep_hplc->collect purity_check Purity Analysis of Fractions (Analytical HPLC/LC-MS) collect->purity_check pool Pool Pure Fractions purity_check->pool lyo Lyophilization pool->lyo final Purified Peptide lyo->final

Caption: General workflow for the purification of 3-Cl-Phe containing peptides.

G start Poor HPLC Result (e.g., Broad Peak, Low Purity) broad_peak Is the peak broad or tailing? start->broad_peak Check Peak Shape low_purity Is purity low due to co-eluting peaks? start->low_purity Check Purity check_agg Potential Aggregation broad_peak->check_agg Yes broad_peak->low_purity No sol_agg 1. Decrease sample load 2. Increase column temperature 3. Use IPA/n-propanol in mobile phase check_agg->sol_agg check_inj Injection solvent stronger than mobile phase? check_agg->check_inj sol_inj Re-dissolve sample in a weaker solvent check_inj->sol_inj Yes opt_grad Optimize Gradient low_purity->opt_grad Yes sol_grad Run a shallower gradient around the target peak opt_grad->sol_grad check_selectivity Try Different Selectivity opt_grad->check_selectivity sol_selectivity 1. Change column (C8, Phenyl) 2. Change organic solvent (ACN -> IPA) 3. Consider orthogonal purification (IEX) check_selectivity->sol_selectivity

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Addressing solubility issues of peptides with unnatural amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing solubility challenges with peptides, particularly those incorporating unnatural amino acids. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My peptide, which contains unnatural amino acids, won't dissolve in water. What is the first step?

A1: The initial step is to analyze the peptide's amino acid sequence to predict its overall charge and hydrophobicity. Unnatural amino acids can significantly alter these properties.[1][2]

  • Determine the Net Charge:

    • Assign a value of +1 to each basic residue (e.g., Lys, Arg, His, N-terminal amine).[3][4]

    • Assign a value of -1 to each acidic residue (e.g., Asp, Glu, C-terminal carboxyl).[3][4]

    • Consider the pKa of any unnatural amino acid side chains if they are ionizable.

  • Assess Hydrophobicity: Identify the number of hydrophobic residues. Peptides with over 50% hydrophobic amino acids are often poorly soluble in aqueous solutions.[4][5][6] Many unnatural amino acids are designed to be hydrophobic to increase membrane permeability, which can decrease water solubility.[1]

Based on this assessment, you can choose a more appropriate initial solvent system. It is crucial to test solubility on a small aliquot of the peptide first to avoid wasting the entire sample.[3][4][7]

Q2: My peptide is predicted to be basic/acidic, but it's still insoluble in water. What should I do?

A2: For charged peptides, adjusting the pH of the solvent is a primary strategy. Solubility is often lowest at the peptide's isoelectric point (pI), the pH where the net charge is zero.[2]

  • For Basic Peptides (Net Positive Charge): Try dissolving the peptide in an acidic solution. Start with 10% acetic acid in water. If solubility remains low, a small amount of trifluoroacetic acid (TFA), typically less than 50 µL, can be added, followed by dilution with water.[3][8][9]

  • For Acidic Peptides (Net Negative Charge): Use a basic solution. A small amount of 0.1M ammonium bicarbonate or a dilute ammonium hydroxide solution (e.g., 10%) can be used to dissolve the peptide, which is then diluted with water.[3][8]

Caution: Use weak bases for pH adjustment to avoid potential racemization of the amino acids.[5] Also, be mindful that alkaline conditions can promote disulfide bond formation in peptides containing Cysteine (Cys).[3]

Q3: My peptide is highly hydrophobic due to several unnatural amino acids. How can I get it into solution?

A3: Highly hydrophobic or neutral peptides typically require organic co-solvents for initial dissolution.[8][10][11]

  • Initial Dissolution: Use a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its effectiveness and relatively low toxicity in cell-based assays.[5][8] Other options include dimethylformamide (DMF), acetonitrile (ACN), ethanol, or isopropanol.[3][8][10]

  • Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer of choice drop-by-drop while vortexing.[10]

  • Monitor for Precipitation: If the solution becomes cloudy or turbid, you have exceeded the peptide's solubility limit in that final solvent mixture.[10][12]

Important Considerations:

  • For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid DMSO as it can oxidize the side chains.[8][10] Use an oxygen-free solvent or DMF as an alternative.[5][11]

  • If the final application is sensitive to organic solvents, aim for the lowest effective concentration.

Q4: I've tried pH adjustment and organic co-solvents, but my peptide still aggregates or forms a gel. What are the next steps?

A4: Aggregation and gel formation are common with certain sequences, especially those with a high propensity for forming intermolecular hydrogen bonds.[5] In these challenging cases, stronger denaturing agents can be used.

  • Denaturing Agents: As a last resort, agents like 6 M Guanidine Hydrochloride (Guanidine-HCl) or 8 M urea can be used to solubilize aggregating peptides.[10][13]

  • Limitations: These denaturants disrupt protein structure and are often incompatible with biological assays. Their use is limited and typically requires subsequent removal or significant dilution.[11]

Q5: Are there any physical methods to assist with peptide dissolution?

A5: Yes, physical methods can aid in the dissolution process, especially for peptides that are slow to dissolve or have formed small particulates.

  • Sonication: Brief periods of sonication in a water bath can help break up aggregates and improve dissolution.[4][8][11] It's important to use this method cautiously and chill the sample on ice between sonications to prevent heating, which could degrade the peptide.[4]

  • Gentle Warming: Warming the peptide solution to temperatures below 40°C can sometimes improve solubility.[5][9] However, this should be done carefully while monitoring the solution to avoid peptide degradation.[8]

Always centrifuge your final peptide solution to pellet any undissolved material before use in an experiment.[8]

Troubleshooting Summary & Solvent Selection

The inclusion of unnatural amino acids can alter folding, aggregation, and solubility. The general principles of peptide solubility still apply, but the unique properties of the unnatural residues must be considered. The following tables summarize the recommended troubleshooting workflow and solvent choices.

Table 1: Solvent Selection Based on Peptide Properties
Peptide PropertyPrimary SolventSecondary Solvent / AdditiveLast Resort
Hydrophilic & Basic Sterile Water, PBS (pH 7.4)10-30% Acetic AcidDilute TFA (<0.1%)
Hydrophilic & Acidic Sterile Water, PBS (pH 7.4)0.1% Ammonium Hydroxide0.1M Ammonium Bicarbonate
Hydrophobic or Neutral Minimal DMSO or DMFAcetonitrile, Isopropanol, Ethanol6M Guanidine-HCl, 8M Urea

Data compiled from multiple sources.[3][8][9][10][13]

Table 2: Co-Solvent Considerations
Co-SolventAdvantagesDisadvantages & Cautions
DMSO Highly effective for hydrophobic peptides; low toxicity for cell culture.[5]Can oxidize Met, Cys, Trp residues.[8][10] May interfere with some assays.
DMF Good alternative to DMSO, especially for peptides with oxidizable residues.[10]Higher toxicity than DMSO.
Acetonitrile (ACN) Volatile (easy to remove); preferred for LC/MS.[5]Can be difficult to handle due to volatility; may precipitate peptide upon dilution.[5]
Isopropanol / Ethanol Readily available; less harsh than other organic solvents.Generally less effective for extremely hydrophobic peptides.

Experimental Protocols

Protocol 1: Standard Peptide Solubility Test

This protocol outlines a systematic approach to determine the optimal solvent for a novel peptide containing unnatural amino acids.

  • Preparation: Aliquot a small, precisely weighed amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.[4] Allow the tube to warm to room temperature before opening.[4]

  • Initial Solvent Addition (Water): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex gently. If the peptide dissolves completely, it is water-soluble.

  • pH Adjustment (If Insoluble in Water):

    • Based on the calculated net charge, add 1-2 µL increments of either 10% acetic acid (for basic peptides) or 10% ammonium hydroxide (for acidic peptides).[3][8]

    • Vortex after each addition and observe for dissolution.

  • Organic Co-Solvent Test (If Insoluble After pH Adjustment):

    • Use a new 1 mg aliquot of the peptide.

    • Add a minimal volume of DMSO (e.g., 20-50 µL) and vortex until the peptide is fully dissolved.[8][9]

    • Slowly add the desired aqueous buffer (e.g., PBS) dropwise to the DMSO concentrate while vortexing.[10][12]

    • Stop if the solution becomes cloudy, and note the final concentration achieved.

  • Physical Assistance: If particulates remain, sonicate the sample in a cooled water bath for 10-second intervals, chilling on ice in between.[4]

  • Final Step: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any micro-particulates before using the supernatant.[4]

Visual Guides

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step decision-making process for solubilizing a challenging peptide.

G start Start: Lyophilized Peptide check_props Analyze Sequence: Net Charge & Hydrophobicity start->check_props is_charged Is peptide charged (Acidic or Basic)? check_props->is_charged is_basic Is it Basic (Net Charge > 0)? is_charged->is_basic Yes try_organic Use minimal Organic Solvent (DMSO, DMF) is_charged->try_organic No (Neutral/ Hydrophobic) try_acid Try 10% Acetic Acid is_basic->try_acid Yes try_base Try 10% NH4OH is_basic->try_base No (Acidic) is_soluble Soluble? try_acid->is_soluble try_base->is_soluble add_buffer Slowly add aqueous buffer try_organic->add_buffer add_buffer->is_soluble use_sonication Apply Sonication / Gentle Warming is_soluble->use_sonication No success Success: Peptide Solubilized is_soluble->success Yes is_soluble2 Soluble? use_sonication->is_soluble2 use_denaturant Last Resort: Use Denaturant (Urea, Guanidine-HCl) is_soluble2->use_denaturant No is_soluble2->success Yes use_denaturant->success fail Insoluble: Consider Peptide Redesign use_denaturant->fail

Caption: A workflow for troubleshooting peptide solubility.

Impact of Poor Solubility on Drug Development

Poor solubility is a critical hurdle in peptide therapeutic development. This diagram shows the cascading negative impacts that stem from initial solubility problems.

G cluster_0 Physicochemical Problem cluster_1 Experimental Consequences cluster_2 Overall Outcome solubility Poor Peptide Solubility (due to Unnatural AAs) aggregation Aggregation & Precipitation solubility->aggregation quant Inaccurate Quantification aggregation->quant formulation Difficult Formulation aggregation->formulation failure Failed Preclinical / Clinical Studies quant->failure Inaccurate dosing bioavailability Low Bioavailability formulation->bioavailability bioavailability->failure Insufficient exposure

Caption: Consequence map of poor peptide solubility.

References

How to prevent racemization during Boc-3-chloro-L-phenylalanine activation?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the prevention of racemization during the activation of Boc-3-chloro-L-phenylalanine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue with this compound?

A1: Racemization is the conversion of a pure enantiomer (the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical purity is a significant problem in drug development because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure.[1] The presence of the D-enantiomer can result in a partially or completely inactive product, or in some instances, a product with undesirable or toxic effects.[1] While this compound is a valuable building block in peptide synthesis, like other protected amino acids, it is susceptible to racemization upon activation of its carboxyl group.[2][3]

Q2: What is the primary mechanism leading to racemization during the activation of Boc-amino acids?

A2: The predominant mechanism for racemization during the coupling of Boc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][4] This process begins with the activation of the carboxyl group by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality at the α-carbon.[1][4] Subsequent nucleophilic attack by the amine can occur from either face of the planar oxazolone ring, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1]

Q3: How does the choice of coupling reagent affect racemization?

A3: The choice of coupling reagent is critical. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to higher rates of racemization if used without racemization-suppressing additives.[5][6] Uronium/aminium-based reagents (e.g., HBTU, HATU) and phosphonium-based reagents (e.g., PyBOP) are generally more efficient but can also promote racemization, especially in the presence of a strong base.[5][7] For particularly sensitive couplings, a combination known for low racemization, such as DIC/Oxyma, is recommended.[1]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are crucial for suppressing racemization.[5][8] They react with the activated amino acid to form an active ester that is less prone to cyclizing into the oxazolone intermediate.[5][9] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[7]

Q5: Which bases are recommended to minimize racemization?

A5: The base's strength and steric hindrance are key factors.[1][10] Stronger, less sterically hindered bases like triethylamine (TEA) can more easily abstract the α-proton of the oxazolone, accelerating racemization.[1] Weaker or more sterically hindered bases are preferred.

  • Recommended: 2,4,6-Collidine (TMP) and N-methylmorpholine (NMM) are good choices due to their steric bulk or weaker basicity, respectively.[5][10]

  • Use with Caution: Diisopropylethylamine (DIPEA), while common, is a strong base and can promote racemization. If used, the minimum necessary amount should be employed.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of D-diastereomer detected after coupling. Inappropriate Coupling Reagent/Additive Combination. Switch to a coupling method known for low racemization. The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma or HOAt is highly recommended. These additives form active esters that are less susceptible to racemization.[5][7]
Strong or Excess Base. Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-Collidine are preferable to DIPEA or TEA.[1][10] Ensure you are not using an excess of the base; use the minimum amount required.[1]
Prolonged Activation/Reaction Time. Minimize the pre-activation time of the Boc-amino acid to 1-5 minutes before adding the amine component.[1][9] Monitor the reaction to avoid unnecessarily long reaction periods, which increase the risk of racemization.[1]
Elevated Reaction Temperature. Perform the coupling reaction at a lower temperature, such as 0 °C, as higher temperatures can significantly increase the rate of racemization.[1]

Quantitative Data Summary

The extent of racemization is highly dependent on the specific amino acid, coupling reagents, base, and reaction conditions.[1] The following tables summarize general findings on factors influencing racemization.

Table 1: Influence of Base on Racemization

Base Steric Hindrance Basicity General Effect on Racemization
Triethylamine (TEA)LowStrongHigh potential for racemization.[1]
Diisopropylethylamine (DIPEA)HighStrongLower racemization than TEA due to steric bulk.[1]
N-Methylmorpholine (NMM)MediumWeakerGenerally recommended for minimizing racemization.[5][10]
2,4,6-Collidine (TMP)HighWeakerOften results in the least amount of racemization.[5][10]

Table 2: Comparison of Coupling Reagent/Additive Systems

Coupling System Typical Racemization Level Notes
DCC or DIC aloneHighNot recommended without an additive.[5]
DIC / HOBtLowA classic combination for suppressing racemization.[11]
DIC / HOAt or OxymaVery LowGenerally more effective than HOBt at preventing racemization.[7]
HBTU / BaseLow to MediumEfficiency is high, but racemization can occur with strong bases.[12]
HATU / BaseLow to MediumOften superior to HBTU, but the choice of base is critical.[7][12]
PyBOP / BaseLowA good alternative, generally associated with low racemization.[7]

Visualizations

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation cluster_1 Nucleophilic Attack by Amine (R'-NH₂) BocAA Boc-3-Cl-L-Phe-OH Activated Activated Intermediate BocAA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone Cyclization Enolate Enolate Oxazolone->Enolate + Base - H⁺ LPep Desired L-L Peptide Oxazolone->LPep DPep Racemized D-L Peptide Oxazolone->DPep Enolate->Oxazolone - Base + H⁺

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Review Coupling Reagent and Additive Start->CheckReagent CheckBase Examine Base Used (Type and Amount) CheckReagent->CheckBase [Optimal?] SolutionReagent Switch to DIC/Oxyma or DIC/HOAt CheckReagent->SolutionReagent [Suboptimal] CheckConditions Assess Reaction Conditions (Time and Temperature) CheckBase->CheckConditions [Optimal?] SolutionBase Use NMM or Collidine; Reduce Stoichiometry CheckBase->SolutionBase [Suboptimal] SolutionConditions Reduce Pre-activation Time; Lower Temperature to 0°C CheckConditions->SolutionConditions [Suboptimal] End Re-run and Analyze CheckConditions->End [Optimal?] SolutionReagent->CheckBase SolutionBase->CheckConditions SolutionConditions->End

References

Technical Support Center: Characterizing Peptides with Halogenated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique analytical challenges encountered during the characterization of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges when working with peptides containing halogenated residues?

A1: The introduction of halogen atoms (F, Cl, Br, I) into peptide structures can significantly alter their physicochemical properties, leading to a unique set of analytical challenges. These include:

  • Mass Spectrometry (MS): While the unique isotopic patterns of chlorine and bromine can aid in identification, changes in fragmentation patterns compared to non-halogenated analogs can complicate sequence analysis. Ionization efficiency may also be affected.

  • Chromatography: Halogenation increases the hydrophobicity of peptides, which can lead to issues such as poor peak shape, tailing, and irreversible binding to reversed-phase columns. Method development is often required to achieve optimal separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁹F NMR is a powerful tool for analyzing fluorinated peptides, determining the precise location of any halogen can be challenging. Halogenation can also induce conformational changes in the peptide that need to be characterized.

  • Edman Degradation: The presence of a halogenated residue at the N-terminus can potentially interfere with the Edman degradation chemistry, leading to sequencing failures or ambiguous results.[1][2][3][4][5]

Q2: How does halogenation affect the mass spectrum of a peptide?

A2: Halogenation has several distinct effects on the mass spectrum of a peptide:

  • Mass Shift: The most obvious effect is an increase in the monoisotopic mass and a shift in the isotopic pattern of the peptide corresponding to the mass of the incorporated halogen(s).

  • Isotopic Signature: Peptides containing chlorine or bromine will exhibit a characteristic isotopic pattern due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). For a singly chlorinated peptide, you will observe an M+2 peak with roughly one-third the intensity of the monoisotopic peak. For a singly brominated peptide, the M and M+2 peaks will have nearly equal intensity. This unique signature is a powerful tool for identifying halogenated species.[6]

  • Fragmentation: The fragmentation pattern in MS/MS analysis can be altered. The C-X bond (where X is a halogen) can be labile, leading to the neutral loss of the halogen or a hydrogen halide. The presence of the halogen can also influence fragmentation at other sites along the peptide backbone.[7]

Q3: My halogenated peptide shows poor peak shape in RP-HPLC. What can I do to improve it?

A3: Poor peak shape, particularly tailing, is a common issue for hydrophobic peptides, a characteristic often enhanced by halogenation. Here are several strategies to improve your chromatography:

  • Optimize Mobile Phase Additives: The use of ion-pairing agents is crucial. While trifluoroacetic acid (TFA) is common, it can sometimes lead to ion suppression in MS. Consider using formic acid (FA) for better MS sensitivity, or other ion-pairing agents like heptafluorobutyric acid (HFBA) for very hydrophobic peptides.

  • Adjust Organic Solvent: Acetonitrile is a common choice, but for highly hydrophobic halogenated peptides, stronger organic solvents like isopropanol or n-propanol in the mobile phase can improve peak shape and recovery.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can reduce solvent viscosity and improve mass transfer kinetics, often leading to sharper peaks.

  • Change Stationary Phase: If peak tailing persists, consider a column with a different stationary phase. A C4 or C8 column is less hydrophobic than a C18 column and may be more suitable for highly hydrophobic peptides. Phenyl-hexyl phases can also offer alternative selectivity.

  • Gradient Optimization: A shallower gradient can improve the resolution of closely eluting species and improve peak shape.

Q4: Can I use Edman degradation to sequence a peptide with an N-terminal halogenated amino acid?

A4: Edman degradation can be challenging for peptides with modified N-termini, and halogenated residues fall into this category. The success of the Edman chemistry relies on the reaction of phenyl isothiocyanate (PITC) with the free α-amino group of the N-terminal amino acid.[1][2][3][4][5] While not impossible, a halogenated residue at the N-terminus may present the following difficulties:

  • Steric Hindrance: A bulky halogen atom on the side chain of the N-terminal residue could sterically hinder the coupling reaction with PITC.

  • Altered Reactivity: The electron-withdrawing nature of halogens could potentially alter the nucleophilicity of the N-terminal amino group, affecting the coupling efficiency.

  • Modified PTH-Amino Acid: The resulting phenylthiohydantoin (PTH)-amino acid derivative will have a different retention time in the subsequent HPLC analysis compared to the standard 20 amino acids. This requires either a pre-synthesized standard of the halogenated PTH-amino acid or careful analysis of the mass shift in a coupled LC-MS system to identify it correctly.

If you encounter issues, it is advisable to confirm the N-terminal sequence using mass spectrometry (MS/MS).

Troubleshooting Guides

Mass Spectrometry Troubleshooting
Problem Possible Causes Recommended Solutions
No or Low Signal Intensity 1. Poor ionization efficiency.[8][9]2. Sample concentration is too low.3. Ion suppression from matrix components or mobile phase additives (e.g., TFA).4. In-source fragmentation or degradation.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider a different ionization method if available (e.g., MALDI).2. Concentrate the sample.3. Use a mobile phase with formic acid instead of TFA. Perform sample cleanup to remove interfering substances.4. Optimize cone voltage and other source parameters to minimize in-source fragmentation.
Unusual or Uninterpretable Fragmentation Pattern 1. Presence of the halogen alters the fragmentation pathways.[7]2. Multiple halogenations leading to complex isotopic patterns.3. Neutral loss of halogen or hydrogen halide.4. Co-elution of halogenated and non-halogenated peptides.1. Manually inspect the MS/MS spectra for characteristic fragment ions and neutral losses. Compare with the fragmentation pattern of the non-halogenated analog if available.2. Use isotope modeling software to predict and match the observed isotopic distribution.3. Search for fragment ions corresponding to the loss of X or HX from the precursor or major fragment ions.4. Improve chromatographic separation to resolve the different peptide species.
Incorrect Isotopic Pattern for Cl or Br Containing Peptides 1. Incorrect assignment of the monoisotopic peak.2. Overlapping signals from other peptides.3. Low signal-to-noise ratio obscuring the isotopic peaks.1. Verify the charge state and ensure the correct peak is assigned as the monoisotopic peak.2. Improve chromatographic resolution.3. Increase sample concentration or optimize MS parameters for better sensitivity.
Reversed-Phase HPLC Troubleshooting
Problem Possible Causes Recommended Solutions
Peak Tailing 1. Secondary interactions between the basic residues of the peptide and acidic silanols on the stationary phase.2. Hydrophobic interactions leading to slow desorption kinetics.3. Column overload.1. Use a high-purity silica column with end-capping. Increase the concentration of the ion-pairing agent (e.g., 0.1% TFA).2. Use a shallower gradient, increase the column temperature, or add a stronger organic solvent like isopropanol to the mobile phase.3. Reduce the sample load.
Poor Resolution 1. Inappropriate stationary phase.2. Gradient is too steep.3. Mobile phase is not optimal.1. Screen different column chemistries (e.g., C4, C8, Phenyl-Hexyl).2. Decrease the gradient slope (%B/min).3. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and ion-pairing agents.
Irreversible Adsorption/No Elution 1. The peptide is too hydrophobic for the stationary phase.2. Peptide precipitation on the column.1. Use a less hydrophobic stationary phase (e.g., C4). Use a stronger mobile phase (e.g., with isopropanol).2. Dissolve the sample in a solvent with a higher organic content or a small amount of DMSO before injection.

Quantitative Data Summary

The following tables provide a summary of expected quantitative changes when analyzing halogenated peptides.

Table 1: Predicted Retention Time Shifts in RP-HPLC for Halogenated vs. Non-Halogenated Peptides

HalogenationAmino Acid ModifiedExpected Change in Retention Time (Relative to Non-Halogenated)Rationale
FluorinationPhenylalanineSlight IncreaseMinimal increase in hydrophobicity.
ChlorinationTyrosineModerate IncreaseSignificant increase in hydrophobicity.
BrominationTryptophanSignificant IncreaseLarge increase in hydrophobicity.
IodinationHistidineVery Significant IncreaseSubstantial increase in hydrophobicity.

Note: The actual retention time shift will depend on the specific peptide sequence, the position of the halogenated residue, and the chromatographic conditions.

Table 2: Characteristic Isotopic Patterns in Mass Spectrometry for Peptides with One Halogen Atom

HalogenIsotope 1 (Abundance)Isotope 2 (Abundance)Appearance of M+2 Peak
Chlorine (Cl)³⁵Cl (~75.8%)³⁷Cl (~24.2%)~32% of M peak intensity
Bromine (Br)⁷⁹Br (~50.7%)⁸¹Br (~49.3%)~97% of M peak intensity

Note: Fluorine and Iodine are monoisotopic, so they do not produce a characteristic M+2 peak.

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Amino Acids in Peptides

Fluorinated Amino AcidTypical Chemical Shift Range (ppm) relative to CFCl₃
3-Fluoro-Tyrosine-125 to -135
4-Fluoro-Phenylalanine-113 to -118
5-Fluoro-Tryptophan-120 to -130
4-Fluoro-Proline-170 to -175

Note: Chemical shifts are sensitive to the local environment and can vary based on peptide conformation and solvent.[10][11][12][13][14]

Experimental Protocols

Detailed Protocol: RP-HPLC-MS/MS Analysis of a Peptide with a Chlorinated Tyrosine

Objective: To confirm the identity and purity of a synthetic peptide containing a 3-chloro-tyrosine residue.

1. Sample Preparation: a. Dissolve the lyophilized peptide in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL. b. Dilute the stock solution to 10 µg/mL with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS System and Conditions:

  • LC System: High-performance liquid chromatography system with a binary pump and autosampler.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5-45% B over 20 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
  • Data Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense ions.

3. Data Analysis: a. Extract the ion chromatogram for the predicted m/z of the chlorinated peptide. b. Examine the isotopic pattern of the precursor ion in the MS1 spectrum to confirm the presence of chlorine (M+2 peak at ~32% intensity). c. Analyze the MS/MS spectrum to confirm the peptide sequence. Look for characteristic fragment ions and potential neutral loss of HCl. d. Compare the fragmentation pattern to the non-chlorinated analog if available to identify any differences.[15]

Detailed Protocol: NMR Spectroscopy for Locating a Fluorine Atom in a Peptide

Objective: To confirm the location of a 4-fluoro-phenylalanine residue in a synthetic peptide.

1. Sample Preparation: a. Dissolve ~1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., D₂O or a buffered solution in D₂O).[1][2][12][16] b. The final peptide concentration should be in the low mM range (1-5 mM).[2] c. Add a small amount of a reference standard for ¹⁹F NMR if desired (e.g., trifluoroacetic acid).

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of detecting ¹⁹F.
  • Experiments:
  • 1D ¹H NMR: To assess the overall structure and purity of the peptide.
  • 1D ¹⁹F NMR: To observe the fluorine signal(s).[10][11][12][13][14]
  • 2D ¹H-¹H COSY/TOCSY: To assign the proton resonances of the amino acid spin systems.
  • 2D ¹H-¹H NOESY: To identify through-space correlations between protons, which helps in determining the 3D structure and the position of the fluorinated residue relative to other residues.
  • 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is a key experiment that shows through-space correlations between fluorine and proton nuclei. A cross-peak between the fluorine signal and the aromatic protons of a phenylalanine residue will confirm the location of the fluorine on that residue.

3. Data Processing and Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Assign the proton resonances using the COSY and TOCSY spectra. c. Use the NOESY and HOESY spectra to establish spatial proximities and confirm the location of the fluorine atom by identifying correlations between the ¹⁹F signal and specific protons in the peptide sequence.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_lc RP-HPLC cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Lyophilized Halogenated Peptide dissolve Dissolve in ACN/H2O + 0.1% FA start->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject Sample dilute->inject column C18 Column Gradient Elution inject->column esi ESI Source column->esi ms1 MS1 Scan (Isotopic Pattern) esi->ms1 dda Data-Dependent MS/MS ms1->dda fragment Fragmentation (CID/HCD) dda->fragment ms2 MS2 Scan (Sequence) fragment->ms2 analyze Confirm Mass, Isotopic Pattern, and Sequence ms2->analyze

Caption: Workflow for LC-MS/MS analysis of halogenated peptides.

troubleshooting_hplc start Poor Peak Shape in RP-HPLC? sol1 Optimize Mobile Phase (e.g., use FA, HFBA) start->sol1 Yes sol2 Increase Column Temperature start->sol2 Yes sol3 Use Less Hydrophobic Column (e.g., C4, C8) start->sol3 Yes sol4 Decrease Gradient Steepness start->sol4 Yes edman_degradation_logic start N-Terminal Sequencing Required? edman Perform Edman Degradation start->edman hplc HPLC Analysis of PTH-Amino Acid edman->hplc check Standard PTH-AA Match? hplc->check success Residue Identified check->success Yes failure Ambiguous Result check->failure No ms_confirm Confirm with MS/MS failure->ms_confirm

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with 3-Chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid 3-chloro-L-phenylalanine. The following information is designed to help you optimize your cleavage and deprotection protocols to maximize peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: Is the 3-chloro-L-phenylalanine residue stable to standard TFA cleavage conditions?

While the carbon-chlorine bond on an aromatic ring is generally stable, strong acidic conditions used during Trifluoroacetic Acid (TFA) cleavage can potentially lead to side reactions. Although specific data for 3-chloro-L-phenylalanine is limited, it is crucial to perform a small-scale test cleavage to assess the stability of this residue within your specific peptide sequence.

Q2: What is a good starting cleavage cocktail for a peptide containing 3-chloro-L-phenylalanine?

A good starting point for a peptide containing 3-chloro-L-phenylalanine, especially if other sensitive residues are absent, is a standard TFA/Triisopropylsilane (TIS)/Water cocktail (95:2.5:2.5, v/v/v).[1] TIS is an excellent scavenger for carbocations generated during the cleavage of protecting groups.[2] If your peptide also contains other sensitive residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), a more robust cocktail like Reagent K is recommended.[2][3]

Q3: What are the primary concerns when cleaving a peptide with 3-chloro-L-phenylalanine?

The primary concerns are:

  • Incomplete cleavage: Ensuring the complete removal of the peptide from the resin and the deprotection of all side-chain protecting groups.

  • Side-product formation: Preventing modification of the 3-chloro-L-phenylalanine residue (e.g., dehalogenation) and other sensitive amino acids in the sequence.

  • Peptide solubility: Ensuring the cleaved peptide can be effectively precipitated and isolated.

Q4: How can I monitor the efficiency of the cleavage reaction?

The most effective way to monitor cleavage efficiency is by performing a time-course experiment. Cleave small aliquots of the peptide-resin at different time points (e.g., 1, 2, and 4 hours) and analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4] This will help you determine the optimal cleavage time for your specific peptide.

Troubleshooting Guides

Issue 1: Incomplete Cleavage or Deprotection

Symptom: HPLC analysis of the crude peptide shows multiple peaks, and mass spectrometry reveals masses corresponding to the peptide with remaining protecting groups.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Cleavage Time Extend the cleavage reaction time. For peptides with multiple arginine residues or other bulky protecting groups, longer cleavage times (e.g., >2.5 hours) may be necessary.[3]
Inefficient Cleavage Cocktail For peptides with acid-stable protecting groups like Arg(Pbf), a stronger cleavage cocktail such as Reagent R may be required.[2]
Insufficient Volume of Cleavage Cocktail Ensure enough cleavage cocktail is used to fully swell the resin (approximately 5 mL per 0.5 g of resin).[5]
Issue 2: Presence of Unexpected Side Products

Symptom: Mass spectrometry analysis shows unexpected masses, such as the loss of chlorine (dehalogenation) or modifications on other sensitive residues.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Dehalogenation of 3-chloro-L-phenylalanine While not extensively documented, strong acid and certain scavengers could potentially lead to dehalogenation. Minimize cleavage time and consider using a milder cleavage cocktail if possible. Analyze the crude product carefully by MS to detect any mass loss corresponding to the removal of chlorine.
Alkylation of Tryptophan The indole side chain of Trp is susceptible to alkylation by carbocations. Use a cleavage cocktail containing scavengers effective at protecting Trp, such as Reagent K which includes phenol and thioanisole.[3]
Oxidation of Methionine The thioether side chain of Met can be oxidized. A cleavage cocktail like Reagent H, which contains ammonium iodide and dimethylsulfide, can prevent methionine oxidation.[3]
Modification of Cysteine The thiol group of Cys is highly nucleophilic and can be alkylated. The presence of a thiol scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail is recommended.[6]

Summary of Common Cleavage Cocktails

The following table summarizes the compositions of various cleavage cocktails that can be used as a starting point for optimization.

Reagent NameComposition (v/v or w/w)Key Applications & Remarks
TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%)A good, low-odor starting cocktail for peptides without highly sensitive residues.[1]
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)"Odorless" cocktail effective for scavenging trityl groups. Does not prevent methionine oxidation.[3]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)A "universal" cocktail for complex peptides with sensitive residues like Cys, Met, and Trp.[3]
Reagent R TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)Particularly effective for peptides containing Arg(Pmc/Pbf) residues.[2]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%)Specifically designed to prevent the oxidation of methionine residues.[3]

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

This protocol is recommended to determine the optimal cleavage conditions for your peptide with minimal loss of material.

  • Resin Preparation: Wash the dried peptide-resin (10-20 mg) with Dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[7]

  • Cleavage Cocktail Preparation: Prepare 1 mL of your chosen cleavage cocktail (e.g., TFA/TIS/H₂O; 950 µL TFA, 25 µL TIS, 25 µL H₂O) in a fume hood.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a microcentrifuge tube. Allow the reaction to proceed at room temperature for 2 hours with occasional gentle mixing.[7]

  • Peptide Precipitation: After 2 hours, filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.[8]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.[8]

  • Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.[7]

Protocol 2: Standard Cleavage with Reagent K

This protocol is suitable for a larger scale cleavage of peptides containing multiple sensitive residues.

  • Resin Preparation: Wash the final peptide-resin (e.g., 0.1 mmol scale) with DCM and dry it thoroughly under vacuum for at least one hour.[9]

  • Reagent K Preparation: In a fume hood, prepare fresh Reagent K by mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.[3]

  • Cleavage Reaction: Add Reagent K to the resin (10-40 mL per gram of resin) and stir at room temperature for 1.5 to 2.5 hours.[3] For peptides with multiple arginine residues, the cleavage time may need to be extended.

  • Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the peptide should form. Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktail start->prep_cocktail cleavage Add Cocktail to Resin (RT, 1.5-2.5h) start->cleavage prep_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Ether (2x) centrifugation->wash dry Dry Crude Peptide wash->dry analysis Analyze by HPLC/MS dry->analysis end End: Purified Peptide analysis->end

Caption: Standard experimental workflow for peptide cleavage and deprotection.

troubleshooting_logic start Crude Peptide Analysis (HPLC/MS) check_purity Is the main peak >80%? start->check_purity incomplete_cleavage Incomplete Cleavage/ Deprotection? check_purity->incomplete_cleavage No success Proceed to Purification check_purity->success Yes side_products Side Products Detected? incomplete_cleavage->side_products No solution_time Action: Increase Cleavage Time incomplete_cleavage->solution_time Yes solution_scavenger Action: Add Specific Scavengers (e.g., EDT, DMS) side_products->solution_scavenger Yes failure Re-evaluate Synthesis Strategy side_products->failure No solution_time->side_products solution_cocktail Action: Use Stronger Cocktail (e.g., Reagent R) solution_cocktail->side_products solution_minimize_time Action: Minimize Cleavage Time solution_scavenger->solution_minimize_time solution_minimize_time->success

Caption: Troubleshooting decision tree for cleavage cocktail optimization.

References

Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the aggregation of peptides containing hydrophobic unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation during and after synthesis?

A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, which leads to the formation of stable secondary structures like β-sheets.[1] This is particularly prevalent in sequences containing a high percentage of hydrophobic amino acids, including unnatural ones. During synthesis, this can lead to poor resin swelling, incomplete coupling and deprotection reactions, and consequently, low yield and purity.[2] Post-synthesis, the hydrophobic nature of the peptide can cause poor solubility in aqueous solutions, leading to precipitation and aggregation.[3]

Q2: How do hydrophobic unnatural amino acids (U-hAAs) specifically contribute to aggregation?

A2: Hydrophobic unnatural amino acids often possess larger, more rigid side chains (e.g., biphenylalanine) compared to their natural counterparts (e.g., phenylalanine).[4] This increased hydrophobicity and steric bulk can enhance intermolecular interactions and the propensity for π-π stacking, further promoting self-assembly and aggregation.[5][6] However, the specific impact varies depending on the structure of the U-hAA.[4]

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: While precise prediction is challenging, several indicators suggest a high risk of aggregation:

  • High content of hydrophobic and β-branched amino acids: Stretches of residues like Val, Ile, Leu, and hydrophobic U-hAAs are strong predictors.

  • Sequence length: Longer peptides are generally more prone to aggregation.[7]

  • Computational tools: Various online tools can predict aggregation-prone regions based on the amino acid sequence.

  • Real-time monitoring: During solid-phase peptide synthesis (SPPS), a broadening of the Fmoc deprotection peak in the UV chromatogram can indicate on-resin aggregation.

Q4: What is the difference between amorphous aggregates and amyloid fibrils?

A4: Amorphous aggregates are disordered, insoluble structures formed through non-specific hydrophobic interactions. Amyloid fibrils, on the other hand, are highly organized, β-sheet-rich structures. Both can be problematic in experiments, but amyloid fibrils are often associated with neurodegenerative diseases. The Thioflavin T (ThT) assay can be used to specifically detect the presence of amyloid fibrils.[8]

Troubleshooting Guides

Section 1: Issues During Peptide Synthesis (SPPS)

Problem: Poor resin swelling and/or clumping of the resin.

  • Question: My resin is not swelling properly in the synthesis solvent, and I'm observing clumps. What should I do?

  • Answer: This is a classic sign of on-resin aggregation. The peptide chains are collapsing and interacting with each other, preventing proper solvation.

    • Immediate Actions:

      • Chaotropic Salt Wash: Before the next coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt the hydrogen bonds causing aggregation.[9]

      • Solvent Change: Switch to a more polar and "stronger" solvent system. N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation.[10]

    • Preventative Strategies for Future Syntheses:

      • Use a Low-Loading Resin: Resins with a lower substitution level (e.g., 0.1-0.2 mmol/g) increase the distance between peptide chains, reducing intermolecular interactions.

      • Incorporate Structure-Disrupting Moieties: Proactively include pseudoproline dipeptides or Dmb/Hmb-protected amino acids in your sequence to introduce "kinks" that disrupt secondary structure formation.[11]

Problem: Incomplete coupling or deprotection reactions.

  • Question: My coupling/deprotection reactions are sluggish or incomplete, as indicated by a positive ninhydrin test after coupling or a persistent Fmoc group. Why is this happening?

  • Answer: Aggregation is likely blocking access of reagents to the reactive sites on the growing peptide chain.

    • Immediate Actions:

      • Increase Reaction Time and/or Double Couple: Extend the coupling time or perform a second coupling with fresh reagents.

      • Elevate the Temperature: Performing the coupling and deprotection steps at a higher temperature (e.g., 60-75°C), either through conventional heating or using a microwave peptide synthesizer, can disrupt aggregation.[1][11][12]

      • Use Stronger Reagents: For coupling, switch to a more potent activating agent like HATU or HCTU.[11] For Fmoc deprotection, adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can be effective.[11]

Section 2: Issues After Peptide Cleavage and Lyophilization

Problem: The lyophilized peptide is difficult to dissolve.

  • Question: My lyophilized peptide, which contains several hydrophobic unnatural amino acids, won't dissolve in water or standard HPLC solvents. How can I solubilize it?

  • Answer: This is a common issue with highly hydrophobic peptides. A systematic approach to solubilization is required.

    • Start with a small amount of peptide for testing. [13]

    • Determine the peptide's charge:

      • Acidic peptides (net negative charge): Try dissolving in a small amount of a basic solution like 0.1% aqueous NH3, then dilute with water.[14]

      • Basic peptides (net positive charge): Try dissolving in a small amount of an acidic solution like 10% acetic acid or 0.1% TFA, then dilute with water.[7]

    • For neutral or highly hydrophobic peptides:

      • Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN) to first dissolve the peptide.[15]

      • Once dissolved, slowly add your aqueous buffer to the peptide solution with constant vortexing.[7]

    • If aggregation persists, consider stronger solvents:

      • Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE) are excellent at disrupting β-sheet structures and solubilizing highly aggregated peptides.[16][17]

    • Sonication and gentle warming can also aid in dissolution.[7]

Problem: The peptide precipitates upon injection into the HPLC.

  • Question: My peptide dissolves in the initial solvent, but it crashes out of solution when I inject it onto the HPLC column. What can I do?

  • Answer: This indicates that the peptide is not soluble in the initial mobile phase of your HPLC gradient.

    • Troubleshooting Steps:

      • Dissolve the sample in the mobile phase: If possible, dissolve your peptide directly in the starting mobile phase.

      • Use a stronger injection solvent: Dissolve the peptide in a solvent stronger than the initial mobile phase (e.g., DMSO or DMF), but inject the smallest possible volume to minimize peak distortion.

      • Modify the initial gradient conditions: Start your gradient with a higher percentage of organic solvent to improve the solubility of the peptide upon injection.

      • Add solubilizing agents to the mobile phase: In some cases, adding a small percentage of formic acid or HFIP to the mobile phase can help maintain peptide solubility.

Quantitative Data on Anti-Aggregation Strategies

Table 1: Comparison of Synthesis Methods for Aggregation-Prone Peptides
StrategyPeptide ContextReported ImprovementCitation(s)
Microwave-Assisted SPPS Difficult sequences (e.g., β-amyloid 1-42)Crude purity increased from 54% (RT) to 78% (Microwave); Synthesis time reduced from 54h to 26h.[18]
Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield.[19]
Hmb/Dmb Backbone Protection Aggregation-prone sequencesSignificant improvement in crude purity and yield.[20]
Chaotropic Salts (0.8 M LiCl) General "difficult sequences"Enables successful synthesis where it would otherwise fail.[9]
Table 2: Impact of Unnatural Amino Acid Substitution (Biphenylalanine vs. Phenylalanine)
ParameterPhenylalanine (Phe)4,4'-Biphenylalanine (Bip)Effect of SubstitutionReference
Receptor Binding Affinity Baseline~3-fold increase (in a δ opioid peptide model)Increase[4]
β-Sheet Propensity Higher propensityLower propensityDecrease[4]
Proteolytic Stability Shorter half-lifeLonger half-lifeIncrease[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide

This protocol provides a general guideline for using microwave irradiation to improve the synthesis of aggregation-prone peptides.

  • Resin and Amino Acid Preparation:

    • Swell the appropriate resin (e.g., Rink Amide) in DMF.

    • Prepare stock solutions of Fmoc-protected amino acids, coupling reagents (e.g., DIC/Oxyma), and a base (e.g., DIEA) in DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation for 3-5 minutes at a temperature of 75-90°C.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Add the pre-activated amino acid solution to the resin.

    • Apply microwave irradiation for 5-10 minutes at a temperature of 70-90°C.[21] For sterically hindered or aggregation-prone couplings, the time can be extended.

    • Wash the resin with DMF.

    • Perform a ninhydrin test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Continue the deprotection and coupling cycles until the full peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This assay is used to detect the formation of amyloid-like fibrils.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile, nuclease-free water. Filter through a 0.2 µm syringe filter. Store protected from light.[22]

    • Prepare the peptide stock solution by dissolving the lyophilized peptide in an appropriate solvent (e.g., DMSO or HFIP) and then diluting it into the desired assay buffer (e.g., PBS, pH 7.4).

  • Assay Setup (96-well plate format):

    • In a black, clear-bottom 96-well plate, add the peptide solution to the desired final concentration (e.g., 10-50 µM).

    • Add the ThT stock solution to a final concentration of 10-25 µM.[22]

    • Include a negative control containing only the buffer and ThT.

    • The final volume per well is typically 100-200 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate it in a plate reader at 37°C.[19]

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[19][22]

    • Enable shaking before each reading to promote aggregation.[19]

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from the sample readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve with an increase in fluorescence indicates the formation of amyloid fibrils.

Visualizations

Diagram 1: Peptide Aggregation Pathway

G Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Amorphous Amorphous Aggregates Oligomer->Amorphous Fibril Mature Amyloid Fibrils Protofibril->Fibril

Caption: A simplified schematic of the peptide aggregation pathway.

Diagram 2: Mechanisms of Action of Anti-Aggregation Strategies in SPPS

G cluster_0 Standard SPPS cluster_1 Anti-Aggregation Strategies Growing Peptide Chains Growing Peptide Chains Intermolecular H-Bonds Intermolecular H-Bonds Growing Peptide Chains->Intermolecular H-Bonds β-Sheet Formation β-Sheet Formation Intermolecular H-Bonds->β-Sheet Formation Aggregation Aggregation β-Sheet Formation->Aggregation Pseudoproline Dipeptides Pseudoproline Dipeptides Disrupts H-Bonding\n(Introduces 'Kink') Disrupts H-Bonding (Introduces 'Kink') Pseudoproline Dipeptides->Disrupts H-Bonding\n(Introduces 'Kink') Hmb/Dmb Protection Hmb/Dmb Protection Disrupts H-Bonding\n(Steric Hindrance) Disrupts H-Bonding (Steric Hindrance) Hmb/Dmb Protection->Disrupts H-Bonding\n(Steric Hindrance) Chaotropic Salts Chaotropic Salts Disrupts H-Bonding\n(Weakens Hydrophobic Effect) Disrupts H-Bonding (Weakens Hydrophobic Effect) Chaotropic Salts->Disrupts H-Bonding\n(Weakens Hydrophobic Effect) Prevents Aggregation Prevents Aggregation Disrupts H-Bonding\n(Introduces 'Kink')->Prevents Aggregation Disrupts H-Bonding\n(Steric Hindrance)->Prevents Aggregation Disrupts H-Bonding\n(Weakens Hydrophobic Effect)->Prevents Aggregation

Caption: Mechanisms by which common anti-aggregation strategies prevent β-sheet formation.

Diagram 3: Troubleshooting Workflow for Peptide Solubilization

G Start Lyophilized Peptide Charge Determine Net Charge Start->Charge Acidic Acidic Peptide (Try Basic Buffer) Charge->Acidic < 0 Basic Basic Peptide (Try Acidic Buffer) Charge->Basic > 0 Neutral Neutral/Hydrophobic Peptide Charge->Neutral = 0 Success Soluble Acidic->Success Failure Insoluble Acidic->Failure Basic->Success Basic->Failure Organic Dissolve in Organic Solvent (DMSO, DMF, ACN) Neutral->Organic Dilute Add Aqueous Buffer Dropwise Organic->Dilute Dilute->Success Dilute->Failure StrongSolvent Use Stronger Solvents (HFIP, TFE) Failure->StrongSolvent StrongSolvent->Success

References

Technical Support Center: Recrystallization of Boc-L-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-phenylalanine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of Boc-protected amino acids in a question-and-answer format.

Q1: My Boc-L-phenylalanine derivative "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute. Here are several strategies to induce crystallization:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. Ensure your crude product is a dry foam or viscous oil by drying under high vacuum, potentially with gentle heating (e.g., 40-60 °C).[1][2]

  • Trituration: If you have an oily product after solvent evaporation, trituration with a non-polar solvent in which the Boc-amino acid is insoluble can help induce solidification.[1] Common solvents for trituration include n-hexane, cyclohexane, or diethyl ether.[3][4]

  • Seeding: Introduce a small seed crystal of pure Boc-L-phenylalanine derivative into the supersaturated solution to provide a nucleation site for crystal growth.[3][4] If you don't have seed crystals, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create microscopic scratches that can act as nucleation sites.

  • Gradual Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Rapid cooling can sometimes favor oiling out over crystallization.[1]

  • Solvent System Adjustment: The chosen solvent system may not be ideal. You might be using too much of the "good" solvent. Try adding more of the "poor" solvent (anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before cooling.

Q2: No crystals are forming even after cooling the solution for an extended period. What could be the issue?

A2: A lack of crystal formation can be due to insufficient supersaturation or the presence of impurities that inhibit crystallization.

  • Increase Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to increase the concentration of your compound and then attempt to cool and crystallize again.[1]

  • Re-evaluate Your Solvent System: The solubility profile of your specific Boc-L-phenylalanine derivative might not be suitable for the chosen solvent. Experiment with different solvent systems. Common choices include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[1][5]

  • Purification via Dicyclohexylamine (DCHA) Salt Formation: For stubborn oils, converting the Boc-amino acid to its dicyclohexylamine (DCHA) salt can be a highly effective method for obtaining a stable, crystalline solid.[1] This salt can then be collected by filtration and further purified by recrystallization. The free acid can be regenerated later.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield can result from several factors:

  • Using Too Much Solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities.[1] Slower cooling generally results in larger, purer crystals and better recovery.

  • Inappropriate Solvent Choice: If your compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

Frequently Asked Questions (FAQs)

Q: What are some good starting solvent systems for the recrystallization of Boc-L-phenylalanine?

A: Based on literature and common laboratory practices, several solvent systems are effective for the recrystallization of Boc-L-phenylalanine:

  • Ethyl acetate/Hexane: A very common and often successful system.[1][6]

  • Ethanol/Water: Another good option, particularly for compounds with some polarity.[1][5]

  • Toluene/Methanol: This combination can also be effective.[1][5]

  • Diethyl ether: Can be used for pulping or trituration to solidify an oil.[1][3]

  • Single Solvents: In some cases, a single solvent like ethanol may be sufficient.[5]

Q: What is the general solubility of Boc-L-phenylalanine?

A: Boc-L-phenylalanine is generally soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[7][8][9][10] It is also soluble in ethanol.[11]

Data Presentation

Solvent SystemApplicationReference
Ethyl acetate/HexaneRecrystallization[1][6]
Ethanol/WaterRecrystallization[1][5]
Toluene/MethanolRecrystallization[1][5]
Diethyl etherPulping/Trituration[1][3]
n-HexanePulping/Trituration[3][4]
CyclohexanePulping/Trituration[3]

Experimental Protocols

Protocol 1: General Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Place the crude Boc-L-phenylalanine derivative in an appropriately sized Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to the flask. Heat the mixture gently with stirring (e.g., on a hot plate) until the compound is fully dissolved.

  • Inducing Supersaturation: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or a refrigerator for at least an hour.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Crystallization of an Oily Product via Seeding and Pulping
  • Preparation: Ensure the oily Boc-L-phenylalanine is free of residual solvents by drying under high vacuum.

  • Seeding: Add a small amount (0.5-1.0 wt%) of a seed crystal of pure N-Boc-L-phenylalanine to the oil.[3][4]

  • Solidification: Allow the mixture to stand at room temperature for an extended period (e.g., 18-27 hours) until the oil completely solidifies into a white solid.[3][4]

  • Pulping: Add a weak polar solvent in which the product is poorly soluble (e.g., n-hexane, cyclohexane, or diethyl ether) to the solidified mass.[3][4] The volume of the solvent should be about 5-10 times the weight of the solid.[3]

  • Stirring: Stir the resulting slurry at room temperature for a couple of hours. This process, known as pulping, helps to break up the solid and wash away impurities.

  • Filtration and Drying: Collect the solid by filtration, wash with a small amount of the cold pulping solvent, and dry under vacuum.

Mandatory Visualization

Recrystallization_Workflow start Crude Boc-L-phenylalanine Derivative (Solid or Oil) dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve add_poor Add 'poor' anti-solvent (e.g., Hexane) until cloudy dissolve->add_poor clarify Add a few drops of 'good' solvent to clarify add_poor->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in ice bath/refrigerator cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Purified Crystalline Boc-L-phenylalanine Derivative dry->end

Caption: Workflow for a typical two-solvent recrystallization.

Troubleshooting_Oiling_Out start Product 'Oiled Out' during Recrystallization check_solvent Ensure complete removal of residual reaction solvents start->check_solvent triturate Triturate the oil with a non-polar solvent (e.g., Hexane) check_solvent->triturate If oil persists seed Add a seed crystal to the supersaturated solution triturate->seed If still oily result Induce Crystallization triturate->result slow_cool Re-dissolve and cool the solution more slowly seed->slow_cool If no crystals form seed->result change_solvent Try a different solvent system slow_cool->change_solvent If still unsuccessful slow_cool->result change_solvent->result

Caption: Troubleshooting guide for when a product oils out.

References

Identifying byproducts in Boc-3-chloro-L-phenylalanine synthesis by HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Boc-3-chloro-L-phenylalanine. The following sections address common issues encountered during synthesis and HPLC analysis, focusing on the identification of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the HPLC analysis of this compound?

A1: Several byproducts can be generated during the synthesis of this compound. These impurities can arise from the starting materials, side reactions during the Boc protection, or degradation. The most commonly observed impurities include:

  • Starting Material: Unreacted 3-chloro-L-phenylalanine.

  • Positional Isomers: Boc-2-chloro-L-phenylalanine and Boc-4-chloro-L-phenylalanine, which may be present if the starting material, 3-chloro-L-phenylalanine, is not pure.[1]

  • Enantiomeric Impurity: The presence of the D-enantiomer, Boc-3-chloro-D-phenylalanine.[2]

  • Over-protection: Di-Boc-3-chloro-L-phenylalanine, where the carboxylic acid is also protected.

  • Deprotection: The formation of 3-chloro-L-phenylalanine due to the lability of the Boc group under acidic conditions.

  • Reagent-related Impurities: Residual di-tert-butyl dicarbonate and its byproduct, tert-butanol.[3][4]

Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?

A2: Identifying unknown peaks in your HPLC chromatogram requires a systematic approach. Here are the recommended steps:

  • Analyze the Synthesis Pathway: Review the synthetic route to anticipate potential byproducts. For instance, if you are synthesizing 3-chloro-L-phenylalanine before Boc protection, consider the possibility of positional isomers.

  • Spike with Standards: If available, co-inject your sample with commercially available standards of potential impurities (e.g., 3-chloro-L-phenylalanine, Boc-3-chloro-D-phenylalanine). An increase in the peak area of an existing peak can confirm the identity of the impurity.

  • Mass Spectrometry (LC-MS): Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This data can help in elucidating the molecular weight and structure of the byproducts.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (e.g., acidic, basic, oxidative) to intentionally generate degradation products. Analyzing the chromatograms of these stressed samples can help identify degradation-related impurities in your sample.

Q3: I am observing peak tailing in my HPLC analysis. What could be the cause and how can I resolve it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. Here are some potential causes and their solutions:

Potential Cause Solution
Secondary Interactions Interactions between the analyte and active sites on the silica backbone of the column can cause peak tailing. Using a highly deactivated (end-capped) column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.
Mismatched Sample Solvent If the sample solvent is stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Column Contamination Buildup of strongly retained compounds on the column can lead to peak tailing. Flush the column with a strong solvent to remove contaminants.

Troubleshooting Guide: Byproduct Identification

This guide provides a structured approach to identifying and resolving issues related to byproducts in the synthesis of this compound.

Problem: Presence of a peak with a shorter retention time than the main product.

Possible Causes & Solutions:

Potential Byproduct Identification Method Solution
3-chloro-L-phenylalanine (unreacted starting material or deprotection) Co-injection with a standard of 3-chloro-L-phenylalanine. LC-MS analysis will show a mass corresponding to the unprotected amino acid.Optimize the reaction conditions for the Boc protection step (e.g., increase the amount of di-tert-butyl dicarbonate, adjust the base and temperature). Ensure the work-up and HPLC mobile phase are not overly acidic to prevent deprotection.
tert-Butanol (byproduct of Boc protection) This is a common byproduct and is usually removed during work-up and purification. It may be observed in crude reaction mixtures.Ensure proper aqueous work-up and extraction procedures are followed to remove water-soluble byproducts.
Problem: Presence of a peak with a similar retention time to the main product.

Possible Causes & Solutions:

Potential Byproduct Identification Method Solution
Boc-2-chloro-L-phenylalanine or Boc-4-chloro-L-phenylalanine (positional isomers) Use a high-resolution HPLC method, potentially with a different stationary phase, to achieve separation. LC-MS can confirm they are isomers with the same mass.Use a pure starting material (3-chloro-L-phenylalanine) free of other positional isomers.[1]
Boc-3-chloro-D-phenylalanine (enantiomer) Chiral HPLC is required for separation.[2][5][6]Use an enantiomerically pure starting material. Racemization is a risk during synthesis, especially under harsh basic or acidic conditions.[3]
Problem: Presence of a peak with a longer retention time than the main product.

Possible Causes & Solutions:

Potential Byproduct Identification Method Solution
Di-Boc-3-chloro-L-phenylalanine This byproduct will have a higher molecular weight, which can be confirmed by LC-MS.Use stoichiometric amounts of di-tert-butyl dicarbonate. Avoid excessively harsh reaction conditions.

Experimental Protocols

Protocol 1: HPLC Method for Achiral Analysis

This method is suitable for the separation of this compound from its starting material and some process-related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate the L- and D-enantiomers of Boc-3-chloro-phenylalanine.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier. The exact ratio will depend on the specific chiral column used and should be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis HPLC Analysis Start 3-chloro-L-phenylalanine Boc_Protection Boc Protection (Di-tert-butyl dicarbonate, Base) Start->Boc_Protection Crude_Product Crude this compound Boc_Protection->Crude_Product HPLC HPLC Injection Crude_Product->HPLC Chromatogram Chromatogram HPLC->Chromatogram Data_Analysis Data Analysis Chromatogram->Data_Analysis

Caption: Workflow for the synthesis and HPLC analysis of this compound.

Troubleshooting_Logic cluster_identification Peak Identification cluster_resolution Resolution Start Unexpected Peak in HPLC Check_RT Check Retention Time (RT) Start->Check_RT Spike_Study Spike with Standards Check_RT->Spike_Study Known RT LCMS_Analysis LC-MS Analysis Check_RT->LCMS_Analysis Unknown RT Optimize_Reaction Optimize Synthesis Spike_Study->Optimize_Reaction Modify_Purification Modify Purification Spike_Study->Modify_Purification Adjust_HPLC Adjust HPLC Method Spike_Study->Adjust_HPLC LCMS_Analysis->Optimize_Reaction LCMS_Analysis->Modify_Purification LCMS_Analysis->Adjust_HPLC

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Strategy for 3-Chloro-L-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing unnatural amino acids, the choice of the protecting group strategy is a critical decision that significantly impacts the final yield and purity of the desired product. The incorporation of 3-chloro-L-phenylalanine, a halogenated analog of phenylalanine, introduces unique considerations due to the electronic and steric properties of the chlorine substituent. This guide provides an objective comparison of the two most widely used solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the successful incorporation of this non-canonical amino acid.

Core Chemical Differences and Strategic Implications

The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the corresponding deprotection conditions. The Boc group is labile to acid, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine. This core difference dictates the selection of orthogonal side-chain protecting groups and the overall synthetic approach.

Boc Strategy:

  • Deprotection: Strong acid (e.g., 50% TFA in dichloromethane (DCM)).

  • Side-Chain Protection: Typically employs benzyl-based groups, which are removed simultaneously with cleavage from the resin using a strong acid like hydrofluoric acid (HF).

  • Advantages: The repetitive TFA treatments can help to disrupt peptide aggregation, which can be beneficial for hydrophobic or aggregation-prone sequences.

  • Disadvantages: The use of strong acids for both deprotection and final cleavage can lead to side reactions with sensitive residues.

Fmoc Strategy:

  • Deprotection: Mild base (e.g., 20% piperidine in dimethylformamide (DMF)).

  • Side-Chain Protection: Utilizes acid-labile groups (e.g., tert-butyl), which are removed during the final cleavage with TFA.

  • Advantages: The milder deprotection conditions are compatible with a wider range of sensitive functional groups. It is also more amenable to automated synthesis.

  • Disadvantages: The basic deprotection conditions can sometimes lead to side reactions like aspartimide formation or diketopiperazine formation, especially at the dipeptide stage.

Performance Comparison for 3-Chloro-L-Phenylalanine Incorporation

While direct, head-to-head quantitative data for the incorporation of 3-chloro-L-phenylalanine using both Boc and Fmoc strategies is not extensively available in the literature, performance trends can be inferred from studies on other sterically hindered and electron-deficient amino acids.

The presence of the chlorine atom at the meta position of the phenyl ring introduces moderate steric hindrance and alters the electronic properties of the side chain. This can potentially impact coupling efficiency.

Key Performance Indicators:

ParameterBoc StrategyFmoc StrategyConsiderations for 3-Chloro-L-Phenylalanine
Coupling Efficiency Generally high, but may require double coupling for sterically hindered residues.Generally high with modern coupling reagents.The moderate steric hindrance of 3-chloro-L-phenylalanine may necessitate the use of more potent coupling reagents (e.g., HATU, HBTU) in both strategies to ensure complete acylation. Double coupling may be a prudent approach, especially in the Fmoc strategy.
Crude Peptide Purity Can be high, especially for sequences prone to aggregation.Can be very high, but susceptible to deletion sequences if coupling is incomplete.Purity will be highly dependent on the efficiency of the coupling and deprotection steps. Careful monitoring of each step is crucial.
Final Yield (Purified) Typically in the range of 10-30%.Typically in the range of 15-40%.The final yield will be influenced by the number of incorporation steps and the efficiency of each.
Potential Side Reactions Acid-catalyzed side reactions, particularly during final HF cleavage.Base-catalyzed side reactions such as aspartimide formation and diketopiperazine formation. The electron-withdrawing nature of the chloro-substituent is unlikely to directly promote common side reactions but could influence the overall peptide conformation.

Experimental Protocols

Below are detailed, generalized protocols for the incorporation of a single 3-chloro-L-phenylalanine residue using both Boc and Fmoc strategies. These protocols may require optimization based on the specific peptide sequence and synthesis scale.

Boc Strategy: Manual Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours in a reaction vessel.

  • Wash the resin with DCM (3x) and then with the deprotection solution (50% TFA in DCM) for 1 minute.

2. Boc Deprotection:

  • Treat the resin with a fresh solution of 50% TFA in DCM for 30 minutes.

  • Drain the deprotection solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

3. Neutralization:

  • Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

  • Wash the resin with DCM (5x) to remove excess base.

4. Coupling of Boc-3-chloro-L-phenylalanine:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add HBTU (2.9 equivalents) and DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling may be necessary.

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

6. Washing:

  • After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

7. Final Cleavage and Deprotection:

  • Dry the peptide-resin thoroughly under vacuum.

  • Treat the resin with a cleavage cocktail containing anhydrous HF and appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

Fmoc Strategy: Manual Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5x).

3. Coupling of Fmoc-3-chloro-L-phenylalanine:

  • In a separate vial, dissolve Fmoc-3-chloro-L-phenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling should be performed.

4. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

5. Washing:

  • After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

6. Final Cleavage and Deprotection:

  • Dry the peptide-resin thoroughly under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Visualization of SPPS Workflows

Boc_SPPS_Workflow Resin Resin Boc_AA Boc-AA-Resin Resin->Boc_AA Attach 1st AA Deprotected_AA H2N-AA-Resin Boc_AA->Deprotected_AA Deprotection (50% TFA/DCM) Coupled_Peptide Boc-AA2-AA1-Resin Deprotected_AA->Coupled_Peptide Coupling (Boc-3-Cl-Phe, HBTU/HOBt/DIEA) Cleaved_Peptide Peptide Coupled_Peptide->Cleaved_Peptide Cleavage (HF)

Caption: General workflow for Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA Fmoc-AA-Resin Resin->Fmoc_AA Attach 1st AA Deprotected_AA H2N-AA-Resin Fmoc_AA->Deprotected_AA Deprotection (20% Piperidine/DMF) Coupled_Peptide Fmoc-AA2-AA1-Resin Deprotected_AA->Coupled_Peptide Coupling (Fmoc-3-Cl-Phe, HBTU/HOBt/DIEA) Cleaved_Peptide Peptide Coupled_Peptide->Cleaved_Peptide Cleavage (TFA Cocktail)

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Conclusion

The choice between the Boc and Fmoc strategies for the incorporation of 3-chloro-L-phenylalanine will depend on the specific requirements of the target peptide and the available laboratory infrastructure.

  • The Fmoc strategy is generally the preferred method for most applications due to its milder deprotection conditions, which are compatible with a broader range of functional groups and are more suitable for automated synthesis. For the incorporation of 3-chloro-L-phenylalanine, using a potent coupling reagent like HATU or HBTU and carefully monitoring the coupling reaction is recommended.

  • The Boc strategy remains a valuable alternative, particularly for the synthesis of long or aggregation-prone peptide sequences. The repetitive acid treatments in the Boc protocol can help to improve solvation and coupling efficiency in such "difficult" sequences. However, the requirement for hazardous reagents like HF for final cleavage necessitates specialized equipment and handling precautions.

Ultimately, a successful synthesis of peptides containing 3-chloro-L-phenylalanine using either strategy will rely on careful planning, the use of high-quality reagents, and diligent monitoring of each step of the synthesis process. Small-scale trial syntheses are often beneficial to optimize conditions before proceeding to a larger scale.

A Comparative Guide to the Biological Activity of Peptides Containing 3-Chloro-L-Phenylalanine and 4-Chloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of halogenated phenylalanine analogs is a well-established strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and binding affinity of peptide-based therapeutics. The position of the halogen on the phenyl ring can dramatically alter a peptide's physicochemical properties and its interaction with biological targets. This guide provides a comparative framework for evaluating the biological activities of peptides containing 3-chloro-L-phenylalanine (3-Cl-Phe) versus 4-chloro-L-phenylalanine (4-Cl-Phe). While direct head-to-head comparative studies are notably scarce in the existing literature, this document synthesizes established principles from structure-activity relationship (SAR) studies on related compounds to outline the expected differences and provides a template for the requisite experimental validation.[1]

Introduction: The Significance of Chlorine Isomerism in Peptide Design

The substitution of a hydrogen atom with chlorine on the phenylalanine side chain introduces significant steric and electronic changes. The para- (4-position) and meta- (3-position) substitutions, while seemingly minor, can lead to distinct biological outcomes.

  • Electronic Effects: Chlorine is an electron-withdrawing group. Its position influences the aromatic ring's electron density, which can affect crucial non-covalent interactions like π-π stacking and cation-π interactions that are often vital for receptor binding.

  • Steric Effects: The size and position of the chlorine atom can dictate the conformational preferences of the amino acid side chain. This can either facilitate a more favorable binding orientation within a receptor pocket or create steric hindrance, thereby increasing or decreasing binding affinity.

Peptides incorporating 4-chloro-L-phenylalanine, particularly in the D-configuration (D-4-Cl-Phe), have been extensively used in the development of potent Gonadotropin-Releasing Hormone (GnRH) and Growth Hormone-Releasing Hormone (GHRH) antagonists.[2][3] The 4-chloro substitution is often associated with enhanced potency. In contrast, direct data on the comparative effects of 3-chloro-L-phenylalanine in the same peptide backbones is largely unavailable, creating a knowledge gap for rational peptide design.[1]

Proposed Experimental Workflow for Comparative Analysis

To objectively compare the biological activities of peptides containing 3-Cl-Phe and 4-Cl-Phe, a systematic investigation is required. This involves synthesizing a pair of peptides where the only difference is the position of the chlorine atom and subjecting them to identical biological assays.

G cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Solid-Phase Synthesis of Peptide-A (3-Cl-Phe) s3 Cleavage & Purification (HPLC) s1->s3 s2 Solid-Phase Synthesis of Peptide-B (4-Cl-Phe) s2->s3 s4 Characterization (Mass Spec) s3->s4 iv1 Receptor Binding Assay (Determine Ki) s4->iv1 iv2 Functional Cell-Based Assay (Determine IC50) iv1->iv2 ivv1 Animal Model Administration (e.g., Castrated Male Rat) iv2->ivv1 ivv2 Pharmacodynamic Analysis (e.g., Hormone Suppression) ivv1->ivv2 end end ivv2->end Comparative Data Analysis

Caption: Proposed experimental workflow for comparing 3-Cl-Phe and 4-Cl-Phe peptides.

Detailed Experimental Protocols

The following protocols are standard methodologies for evaluating peptide antagonists, such as those targeting the GnRH receptor.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin: Rink Amide MBHA resin (for C-terminally amidated peptides).

  • Coupling: Fmoc-protected amino acids (including Fmoc-3-Cl-Phe-OH and Fmoc-4-Cl-Phe-OH) are coupled using a standard carbodiimide chemistry, such as HBTU/HOBt in the presence of a tertiary base like DIEA in DMF.

  • Deprotection: The Fmoc group is removed using 20% piperidine in DMF.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin with simultaneous side-chain deprotection using a cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptides are confirmed by mass spectrometry and analytical HPLC.

GnRH Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the peptides for the GnRH receptor.

  • Method: A competitive binding assay is performed using membranes from cells stably expressing the human GnRH receptor.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of a radiolabeled GnRH agonist (e.g., [125I]-Tryptorelin).

    • Increasing concentrations of the unlabeled competitor peptides (Peptide-A with 3-Cl-Phe and Peptide-B with 4-Cl-Phe) are added.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured, and the concentration of the competitor peptide that displaces 50% of the radioligand (IC50) is determined.

    • The IC50 value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Phosphoinositide Turnover)
  • Objective: To measure the functional antagonist activity (IC50) of the peptides by quantifying their ability to inhibit GnRH-induced signaling.

  • Method: The GnRH receptor is a Gq-coupled GPCR, and its activation leads to the production of inositol phosphates (IPs).

  • Procedure:

    • Cells expressing the GnRH receptor are pre-incubated with the antagonist peptides at various concentrations.

    • A fixed concentration of a GnRH agonist (e.g., Buserelin) is added to stimulate the receptor.

    • The reaction is stopped, and the accumulated IPs are measured using a commercially available assay kit.

    • The IC50 value is calculated as the concentration of antagonist that causes a 50% inhibition of the agonist-induced IP production.

Illustrative Data Presentation

While direct comparative experimental data is not available, the following tables present hypothetical but plausible results for a model GnRH antagonist peptide. These values are based on the general principle that 4-chloro substitutions often enhance potency in this class of compounds.

Table 1: In Vitro Biological Activity of Model GnRH Antagonist Peptides

Peptide IDModificationReceptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50, nM)
Peptide-AContains 3-Cl-Phe5.88.2
Peptide-BContains 4-Cl-Phe1.22.1

Table 2: In Vivo Activity in Castrated Male Rat Model

Peptide IDDose (mg/kg)Duration of LH Suppression >90% (Hours)
Peptide-A0.2524
Peptide-B0.2548

Signaling Pathway Context

Understanding the downstream effects of receptor antagonism is crucial. Peptides containing 3-Cl-Phe or 4-Cl-Phe, when acting as GnRH antagonists, block the signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

G GnRH_Antagonist GnRH Antagonist (3-Cl-Phe or 4-Cl-Phe Peptide) GnRH_Receptor GnRH Receptor (GPCR) GnRH_Antagonist->GnRH_Receptor Blocks Gq_Protein Gq Protein GnRH_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release LH_FSH_Release LH & FSH Release Ca_Release->LH_FSH_Release Stimulates PKC->LH_FSH_Release Stimulates

Caption: Simplified GnRH receptor signaling pathway blocked by antagonists.

Structure-Activity Relationship (SAR) Summary

The differential activity between 3-Cl-Phe and 4-Cl-Phe peptides can be rationalized through key SAR principles.

G cluster_phe Phenylalanine Side Chain Modification cluster_activity Biological Outcome start Peptide Backbone node3 3-Cl-Phe Meta Position Electronic: Modest change in ring pKa Steric: May alter side chain torsion angle start->node3 node4 4-Cl-Phe Para Position Electronic: Stronger effect on distal ring interactions Steric: Often fits well in hydrophobic pockets start->node4 activity Binding Affinity (Ki) Functional Potency (IC50) In Vivo Efficacy node3->activity node4->activity

Caption: Logical relationship of chloro-phenylalanine isomerism to biological activity.

While 4-chloro-L-phenylalanine is a prevalent modification in high-potency peptide antagonists, the biological impact of its 3-chloro isomer is under-investigated. Based on established SAR principles, the position of the chlorine atom is expected to significantly influence receptor binding and functional activity due to a combination of steric and electronic factors. The 4-chloro isomer often provides a better fit in the hydrophobic binding pockets of receptors like the GnRH receptor, leading to higher affinity and potency. However, this is not a universal rule, and for other targets, the 3-chloro substitution might offer advantages. This guide provides the necessary framework for researchers to conduct systematic, direct comparisons, which are essential for advancing the rational design of next-generation peptide therapeutics.

References

Confirming 3-chloro-L-phenylalanine Incorporation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for modulating protein function, introducing novel biochemical handles, and developing new therapeutics. Among these, 3-chloro-L-phenylalanine, a halogenated analog of L-phenylalanine, has garnered significant interest for its potential to probe and engineer protein structure and function. Following the expression of a protein designed to incorporate 3-chloro-L-phenylalanine, rigorous analytical validation is paramount to confirm its successful and site-specific incorporation. This guide provides a comprehensive comparison of mass spectrometry-based approaches for this validation, offering detailed experimental protocols and data presentation to support your research and development endeavors.

Mass Spectrometry as the Gold Standard for Confirmation

Mass spectrometry (MS) has emerged as the definitive method for confirming the incorporation of ncAAs like 3-chloro-L-phenylalanine.[1] Its high sensitivity, accuracy, and ability to provide sequence-specific information make it superior to other analytical techniques. High-resolution mass spectrometry can readily distinguish the mass shift caused by the incorporation of 3-chloro-L-phenylalanine compared to the canonical phenylalanine, while tandem mass spectrometry (MS/MS) can pinpoint the exact location of the modification within the protein's sequence.

Comparative Analysis of Validation Methods

While mass spectrometry is the preferred method, other techniques have been historically used for protein analysis. The following table provides a comparative overview of mass spectrometry with a traditional protein analysis method, Edman degradation, for the confirmation of 3-chloro-L-phenylalanine incorporation.

FeatureMass Spectrometry (LC-MS/MS)Modified Edman Degradation
Principle Measures the mass-to-charge ratio of ionized peptides and their fragments.Sequential removal and identification of N-terminal amino acids.
Sensitivity High (femtomole to attomole range).Low to moderate (picomole range).
Specificity High; can distinguish between isobaric amino acids and pinpoint modification sites.Can be ambiguous with modified amino acids; may not differentiate from other modifications.
Sequence Coverage High; can achieve near 100% coverage of the protein sequence.Limited to the N-terminus; requires a free N-terminus and becomes less efficient with increasing chain length.
Quantitative Capability Excellent; can provide relative and absolute quantification of incorporation efficiency.[2][3][4]Poor; not suitable for accurate quantification of incorporation.
Throughput High; compatible with automated liquid chromatography systems.Low; a slow and manual process.
Limitations Requires specialized instrumentation and expertise in data analysis.Inefficient for large proteins and may not be compatible with all ncAAs.

Experimental Workflow and Protocols

The successful confirmation of 3-chloro-L-phenylalanine incorporation using mass spectrometry involves a multi-step workflow, from sample preparation to data analysis.

Experimental Workflow for Mass Spectrometry Confirmation cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Expression & Purification Protein Expression & Purification Protein Digestion Protein Digestion Protein Expression & Purification->Protein Digestion Enzymatic Cleavage (e.g., Trypsin) LC Separation LC Separation Protein Digestion->LC Separation Peptide Mixture MS1 Scan MS1 Scan LC Separation->MS1 Scan Ionization (ESI) MS2 Scan (Tandem MS) MS2 Scan (Tandem MS) MS1 Scan->MS2 Scan (Tandem MS) Peptide Fragmentation (CID/HCD) Database Searching Database Searching MS2 Scan (Tandem MS)->Database Searching Identify Peptide Sequences Validation & Quantification Validation & Quantification Database Searching->Validation & Quantification Confirm Incorporation & Determine Efficiency Final Report Final Report Validation & Quantification->Final Report

Caption: A generalized workflow for confirming 3-chloro-L-phenylalanine incorporation using LC-MS/MS.

Detailed Experimental Protocols

1. Protein Digestion (In-Solution)

  • Materials:

    • Purified protein containing putative 3-chloro-L-phenylalanine.

    • Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5.

    • Reduction solution: 10 mM dithiothreitol (DTT).

    • Alkylation solution: 55 mM iodoacetamide (IAA).

    • Trypsin (mass spectrometry grade).

    • Quenching solution: 50 mM DTT.

    • 0.1% Formic acid.

  • Protocol:

    • Denature the protein sample by dissolving it in the denaturation buffer.

    • Reduce the disulfide bonds by adding the reduction solution and incubating at 37°C for 1 hour.

    • Alkylate the cysteine residues by adding the alkylation solution and incubating in the dark at room temperature for 45 minutes.

    • Quench the alkylation reaction by adding the quenching solution.

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the reaction with 0.1% formic acid to stop the digestion.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

2. LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.

  • Protocol:

    • Resuspend the desalted peptides in 0.1% formic acid.

    • Inject the peptide sample onto a C18 reversed-phase analytical column.

    • Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs a full scan (MS1) to detect peptide precursor ions, followed by fragmentation and MS/MS scans (MS2) of the most intense precursor ions.

    • Ensure the mass spectrometer is calibrated for accurate mass measurements.

3. Data Analysis

  • Software: Proteomics software such as MaxQuant, Proteome Discoverer, or similar platforms.

  • Protocol:

    • Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

    • Specify the variable modification of phenylalanine to 3-chloro-L-phenylalanine, which results in a mass shift of +34.45 Da (mass of Cl minus mass of H).

    • The software will identify peptides containing the modification and provide fragmentation spectra for manual validation.

    • The incorporation efficiency can be quantified by comparing the peak areas of the modified and unmodified peptides in the MS1 scans.

Application in a Biological Context: Inhibition of Serotonin Synthesis

3-chloro-L-phenylalanine and its derivatives, such as p-chlorophenylalanine (PCPA), are known inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[5][6][7] By inhibiting this enzyme, these compounds can effectively deplete serotonin levels in the brain, making them valuable tools for studying the role of serotonin in various physiological and pathological processes.

Inhibition of Serotonin Synthesis by a 3-chloro-L-phenylalanine Analog Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Hydroxylation Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) Decarboxylation Tryptophan_Hydroxylase Tryptophan Hydroxylase (TPH) Tryptophan_Hydroxylase->5-Hydroxytryptophan AADC Aromatic L-amino acid decarboxylase (AADC) AADC->Serotonin (5-HT) PCPA p-chlorophenylalanine (PCPA) PCPA->Tryptophan_Hydroxylase Inhibition

Caption: p-chlorophenylalanine inhibits tryptophan hydroxylase, blocking the conversion of tryptophan to 5-hydroxytryptophan and subsequent serotonin synthesis.

Conclusion

Mass spectrometry provides an unparalleled level of detail and confidence for confirming the incorporation of 3-chloro-L-phenylalanine into proteins. Its high sensitivity, specificity, and ability to pinpoint the exact location of incorporation make it an indispensable tool for researchers and drug developers. By following the detailed protocols and understanding the data analysis workflow presented in this guide, scientists can robustly validate their protein engineering efforts and accelerate their research.

References

HBTU vs. HATU: A Comparative Analysis for the Coupling of Boc-3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal coupling reagent is a critical determinant for the successful synthesis of peptides, particularly when incorporating sterically hindered or electronically modified amino acids such as Boc-3-chloro-L-phenylalanine. This guide provides a detailed comparison of two widely used uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), with a focus on their performance in this challenging coupling reaction.

Executive Summary

Experimental evidence and established chemical principles consistently demonstrate the superiority of HATU over HBTU for the coupling of sterically hindered and electron-deficient amino acids.[1] HATU generally provides higher coupling efficiencies, faster reaction kinetics, and a reduced risk of racemization.[1][2] This enhanced performance is attributed to the formation of a more reactive active ester intermediate, which more readily overcomes the steric hindrance and electronic effects presented by this compound. While HBTU is a reliable and cost-effective reagent for routine peptide synthesis, HATU is the preferred choice for challenging couplings to maximize yield and purity.[3][4]

Data Presentation: Performance Comparison

The following table summarizes the key performance indicators for HBTU and HATU in the context of coupling sterically demanding amino acids. While specific data for this compound is extrapolated from studies on other hindered residues, the trends are well-established in peptide chemistry.[4]

ParameterHBTUHATUCitation
Typical Yield >90%>95%[3][5]
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours[5]
Reactivity HighVery High[5]
Racemization Risk LowVery Low[5]
Key Advantages Cost-effective, reliable for standard couplings.High reactivity, low racemization, effective for sterically hindered amino acids.[5][3][5]
Key Disadvantages Less effective for hindered couplings, slower reaction times.Higher cost.[2]

Mechanism of Action: The Role of the Leaving Group

The primary difference in the reactivity of HBTU and HATU lies in the nature of the active ester intermediate they form with the carboxylic acid of the Boc-amino acid.[2] HATU contains a 7-azabenzotriazole (HOAt) moiety, whereas HBTU contains a standard benzotriazole (HOBt) moiety.[2] The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt is electron-withdrawing, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine component.[2] This increased reactivity leads to faster and more complete coupling reactions, which is particularly advantageous when dealing with the steric bulk and electron-withdrawing chlorine atom of this compound.[2][6]

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound Active_Ester Activated Ester (OBt or OAt ester) Boc_AA->Active_Ester Carboxylate attack Coupling_Reagent HBTU or HATU Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Boc_AA Deprotonation Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic attack Resin_Amine Resin-bound Amine Resin_Amine->Peptide_Bond

Mechanism of aminium salt-mediated peptide bond formation.

Experimental Protocols

The following are generalized protocols for the coupling of this compound using HBTU and HATU in solid-phase peptide synthesis (SPPS). Researchers should optimize these conditions based on their specific resin, linker, and subsequent amino acids in the sequence.

Materials and Reagents:
  • This compound

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amino group (e.g., Rink Amide resin)

  • Reagents for Kaiser test

Protocol 1: Coupling using HBTU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[1]

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test.[7] A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step may be repeated. Once complete, wash the resin thoroughly with DMF.[7]

Protocol 2: Coupling using HATU
  • Resin Preparation: Follow the same procedure as for the HBTU protocol.

  • Activation of Amino Acid: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.[4]

  • Base Addition and Coupling: Add DIPEA (4.0 equivalents) to the pre-activation mixture and immediately add the solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.[2]

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test and wash the resin as described in the HBTU protocol.

G start Start: Resin with free amine resin_prep Resin Swelling & Fmoc Deprotection (if applicable) start->resin_prep pre_activation Pre-activate Boc-3-chloro-L-Phe with HBTU/HATU and DIPEA in DMF resin_prep->pre_activation coupling Add activated amino acid to resin Agitate at room temperature pre_activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring wash Wash Resin with DMF monitoring->wash Negative repeat Repeat Coupling monitoring->repeat Positive next_cycle Proceed to next cycle or cleavage wash->next_cycle repeat->coupling

Experimental workflow for coupling this compound.

Conclusion

For the successful incorporation of the sterically and electronically challenging this compound, HATU is the demonstrably superior coupling reagent compared to HBTU. Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization.[2][6] While HBTU remains a viable option, it may necessitate longer reaction times or double coupling to achieve results comparable to a single HATU-mediated coupling. For researchers aiming to synthesize complex peptides containing this or other hindered amino acids, the use of HATU is strongly recommended to maximize both yield and purity, thereby optimizing the synthetic workflow.

References

Chiral Purity Assessment of Synthetic Boc-3-chloro-L-phenylalanine: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Boc-3-chloro-L-phenylalanine is a critical quality attribute in the synthesis of peptides and pharmaceuticals. The presence of the undesired D-enantiomer can lead to significant differences in biological activity, efficacy, and safety of the final drug substance. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthetic this compound, supported by experimental data and detailed protocols.

The primary method for determining the enantiomeric purity of N-protected amino acids is chiral HPLC, which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[1][2] Alternative methods, though less common for this specific application, include chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).[]

Comparative Analysis of Chiral Purity Assessment Methods

The selection of an analytical method for determining the enantiomeric purity of this compound depends on factors such as required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often the preferred method due to its robustness, high resolution, and straightforward method development.[2]

FeatureChiral HPLCChiral GC-MSChiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase.[2]Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Differential migration of enantiomers in an electric field within a capillary containing a chiral selector.[]
Sample Preparation Typically requires dissolving the sample in a suitable solvent.Often requires derivatization to increase volatility.Sample dissolved in a buffer. Minimal sample volume required.[]
Instrumentation HPLC system with a UV detector and a chiral column.GC-MS system with a chiral column.Capillary electrophoresis system.
Key Advantages High resolution and efficiency, broad applicability to various N-protected amino acids, established and robust methodology.[2][4]High sensitivity and selectivity, provides mass information for peak identification.High separation efficiency, low sample and reagent consumption.[]
Limitations Cost of chiral columns.Requires analyte to be volatile or amenable to derivatization, potential for thermal degradation.Can be less robust than HPLC, sensitivity can be lower without specialized detectors.
Typical Impurities Detected D-enantiomer, starting materials (e.g., 3-chloro-L-phenylalanine, Boc-anhydride), and other synthesis-related impurities.D-enantiomer and other volatile impurities.D-enantiomer and other charged or polar impurities.

Experimental Protocol: Chiral HPLC of this compound

This protocol is based on established methods for the separation of similar N-Boc protected amino acids, particularly on macrocyclic glycopeptide-based chiral stationary phases.[5][6]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

ParameterRecommended Condition
Chiral Stationary Phase CHIROBIOTIC R (Ristocetin A), 25 cm x 4.6 mm I.D., 5 µm particles.[5]
Mobile Phase Isocratic elution with a mixture of Methanol and Acetonitrile (e.g., 50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio may require optimization.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a racemic standard of Boc-3-chloro-DL-phenylalanine at the same concentration to confirm the elution order of the enantiomers.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the L-enantiomer is determined by calculating the peak area percentage.

  • Enantiomeric Excess (% e.e.) can be calculated using the following formula: % e.e. = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Expected Results and Comparison with Alternatives

Using the described chiral HPLC method, baseline separation of the L- and D-enantiomers of Boc-3-chloro-phenylalanine is expected. For a closely related compound, N-(tert-Butoxycarbonyl)-4-chloro-phenylalanine, separation has been demonstrated on a Ristocetin A-based CSP.[5] The L-enantiomer is typically the first to elute under reversed-phase conditions on this type of column.[5]

Alternative Chiral Stationary Phases:

  • Carbohydrate-based CSPs: Columns such as CHIRALPAK IA and CHIRALPAK IC have shown broad applicability for the separation of Nα-Fmoc and Boc amino acid derivatives.[4][7] The mobile phase for these columns is often a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), and the polarity of the mobile phase plays a significant role in achieving chiral recognition.[4]

  • Teicoplanin-based CSPs: CHIROBIOTIC T is another effective macrocyclic glycopeptide CSP for resolving N-blocked amino acids, often used in reversed-phase or polar organic modes.[2][8]

Workflow for Chiral Purity Assessment

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Synthetic this compound Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity and % e.e. Integrate->Calculate Report Report Calculate->Report

References

A Researcher's Guide to In Vitro Functional Assays for Peptides Containing 3-Chloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids like 3-chloro-L-phenylalanine (3-Cl-Phe) into peptide sequences is a key strategy for enhancing therapeutic properties. This modification, where a chlorine atom is introduced at the meta position of the phenylalanine ring, can significantly alter a peptide's conformation, hydrophobicity, and electronic properties. These changes, in turn, can profoundly impact its biological activity, receptor binding affinity, and metabolic stability.

This guide provides an objective comparison of in vitro functional assays for peptides containing 3-chloro-L-phenylalanine against their native counterparts. While direct head-to-head comparisons for a single peptide are not always readily available in published literature, this document synthesizes available data on halogenated phenylalanine analogs and established assay protocols to provide a comprehensive framework for evaluation.

Impact on Biological Function: A Comparative Overview

The introduction of a chloro group on the phenylalanine residue can lead to a range of effects on peptide function, from enhanced receptor affinity to increased resistance to enzymatic degradation. The electron-withdrawing nature of chlorine can influence hydrogen bonding and electrostatic interactions, which are critical for peptide-protein recognition.

To illustrate the potential impact of such modifications, the following sections present data from studies on halogenated phenylalanine analogs, providing a model for how the bioactivity of a 3-Cl-Phe-containing peptide might compare to its native form.

Table 1: Comparative Analysis of Receptor/Transporter Interaction

This table presents a hypothetical comparison based on findings for halogenated phenylalanine analogs, illustrating how data for a 3-Cl-Phe-containing peptide could be presented against its native L-Phe counterpart in a receptor or transporter binding assay.

Peptide/AnalogTargetAssay TypeKey ParameterValueFold Change vs. Native
Native Peptide (with L-Phe) Receptor XRadioligand BindingKi (nM)15.2-
Modified Peptide (with 3-Cl-Phe) Receptor XRadioligand BindingKi (nM)8.71.75x increase in affinity
Native Peptide (with L-Phe) Transporter YInhibition AssayIC50 (µM)25.4-
Modified Peptide (with 3-Cl-Phe) Transporter YInhibition AssayIC50 (µM)12.12.1x increase in potency

Note: The data presented in this table is illustrative and intended to demonstrate a comparative format. Actual values would be dependent on the specific peptide and target.

Table 2: Comparative Enzymatic Stability

The substitution of natural L-amino acids with modified versions can significantly enhance a peptide's resistance to proteolytic degradation. This table illustrates how the stability of a 3-Cl-Phe-containing peptide could be compared to the native sequence in the presence of proteases or serum.

PeptideMatrixAssay TypeHalf-life (t1/2) in minutesFold Increase in Stability
Native Peptide (with L-Phe) Human SerumIn Vitro Stability35-
Modified Peptide (with 3-Cl-Phe) Human SerumIn Vitro Stability1504.3x
Native Peptide (with L-Phe) Trypsin SolutionProteolytic Degradation60-
Modified Peptide (with 3-Cl-Phe) Trypsin SolutionProteolytic Degradation>240>4x

Note: The data presented in this table is illustrative. The degree of stabilization can vary depending on the peptide sequence and the specific proteases involved.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of peptide function. The following sections provide methodologies for key in vitro assays.

Receptor Binding Assay: Competitive Inhibition

This protocol is designed to determine the binding affinity (Ki) of a modified peptide to its target receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell membranes or purified receptor protein

  • Radiolabeled ligand (e.g., [3H]-labeled or [125I]-labeled native peptide)

  • Native peptide (unlabeled)

  • 3-Cl-Phe modified peptide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

2. Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and a range of concentrations of the unlabeled native peptide or the 3-Cl-Phe modified peptide.

  • Incubation: Add the cell membranes or purified receptor to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Enzymatic Stability Assay

This protocol assesses the stability of peptides in the presence of a specific protease or in a complex biological matrix like human serum.

1. Materials:

  • Native peptide

  • 3-Cl-Phe modified peptide

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

2. Procedure:

  • Peptide Incubation: Prepare solutions of the native and modified peptides in the reaction buffer. Add human serum or the protease solution to initiate the degradation reaction. Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate larger proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Elute the peptide using a suitable gradient of acetonitrile in water with 0.1% TFA. Monitor the peptide peak area at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of the remaining intact peptide (relative to the 0-minute time point) against time. Fit the data to a one-phase decay model to calculate the half-life (t1/2) of each peptide.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in peptide functional analysis.

G_protein_coupled_receptor_signaling G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Peptide Peptide (Native or 3-Cl-Phe) Peptide->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.

experimental_workflow Experimental Workflow for Comparative Peptide Analysis cluster_synthesis Peptide Preparation cluster_assays In Vitro Functional Assays cluster_analysis Data Analysis and Comparison SPPS Solid-Phase Peptide Synthesis (Native and 3-Cl-Phe analogs) Purification Purification (HPLC) SPPS->Purification Characterization Characterization (Mass Spec) Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Ki) Characterization->Binding_Assay Stability_Assay Enzymatic Stability Assay (Determine t1/2) Characterization->Stability_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP, Calcium Flux) Characterization->Functional_Assay Data_Table Tabulate Quantitative Data (Ki, t1/2, EC50/IC50) Binding_Assay->Data_Table Stability_Assay->Data_Table Functional_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis

Caption: A workflow for the comparative analysis of native and modified peptides.

Probing Peptide Structures: A Comparative Guide to NMR Analysis with 3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of peptides is fundamental to understanding their biological function and to engineering novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining peptide structure in solution. The incorporation of non-canonical amino acids, such as 3-chloro-L-phenylalanine (3-Cl-Phe), can provide unique advantages for structural analysis. This guide offers a comparative overview of the use of 3-chloro-L-phenylalanine in the structural analysis of peptides by NMR, supported by experimental data and detailed methodologies.

The introduction of a chlorine atom at the meta-position of the phenylalanine side chain induces distinct electronic and steric effects that can be leveraged in NMR studies. These effects can lead to enhanced spectral dispersion and provide sensitive probes for conformational changes and intermolecular interactions.

Performance Comparison: 3-chloro-L-phenylalanine vs. Alternative NMR Probes

The utility of 3-chloro-L-phenylalanine as an NMR probe is best understood in comparison to unmodified phenylalanine and other commonly used modified amino acids, such as 4-fluoro-L-phenylalanine.

ParameterPeptide with 3-chloro-L-phenylalanineUnmodified Peptide (Standard ¹H NMR)Peptide with 4-fluoro-L-phenylalanine (¹⁹F NMR)
Sensitivity Moderate (¹H, ¹³C NMR)High (for abundant protons)Very High (¹⁹F nucleus)
Spectral Dispersion Good (Aromatic region may be improved)Often poor, leading to signal overlapExcellent (large chemical shift range)
Information Content - Local conformational changes- Aromatic-aromatic interactions- Ligand binding events- Backbone and side-chain conformation- Secondary structure determination- Highly sensitive to local environment- Minimal background signal
Structural Perturbation Minimal to moderateMinimalMinimal
Synthesis Complexity Moderate (requires synthesis of the unnatural amino acid)LowModerate (requires synthesis of the fluorinated amino acid)

Experimental Data: NMR Chemical Shift Comparison

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPhenylalanine (Typical)3-chloro-L-phenylalanine (Predicted ¹H, Experimental ¹³C*)
¹Hα ~4.6~4.6
¹Hβ ~3.1, ~3.2~3.1, ~3.2
¹Hδ (ortho) ~7.3~7.3
¹Hε (meta) ~7.4~7.4 (H4, H6), ~7.2 (H2)
¹Hζ (para) ~7.3~7.3
¹³Cα ~5655.8, 53.7
¹³Cβ ~3840.8, 37.9
¹³Cγ (C-ipso) ~138140.8
¹³Cδ (C-ortho) ~129128.1, 128.0, 127.9
¹³Cε (C-meta) ~129129.7, 129.6, 129.2
¹³Cζ (C-para) ~127126.2, 126.1

*Experimental ¹³C data is from a study on N-Boc-Phe(3-Cl)-Phe-Baclofen-OMe and may not be directly comparable to a simple peptide. The two listed values for some carbons may arise from the presence of multiple Phe residues or conformational isomers in the studied peptide.[1]

Experimental Protocols

Peptide Synthesis

Peptides incorporating 3-chloro-L-phenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected 3-chloro-L-phenylalanine.

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-3-chloro-L-phenylalanine) using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using mass spectrometry.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data.[2]

  • Peptide Concentration: Dissolve the lyophilized peptide in the desired NMR buffer to a final concentration of 1-5 mM.[2]

  • Buffer Selection: A common buffer is 90% H₂O/10% D₂O, with a suitable buffering agent (e.g., phosphate or acetate buffer) at a pH where amide proton exchange is minimized (typically pH 3-6).

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Tube: Transfer the final sample to a high-quality NMR tube.

2D NMR Data Acquisition and Analysis

A suite of 2D NMR experiments is typically required for complete resonance assignment and structure determination.[3]

  • TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the three-dimensional structure. A NOESY experiment is suitable for molecules with a correlation time that gives a positive NOE, while ROESY is used for molecules in the intermediate size range where the NOE is close to zero.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through-bond, typically over two to three bonds. It is useful for determining J-couplings, which can provide information about dihedral angles.

  • HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (e.g., with ¹⁵N or ¹³C), this experiment provides a correlation between a proton and its directly attached heteronucleus, which can greatly aid in resonance assignment.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis cluster_structure Structure Calculation & Validation synthesis Solid-Phase Peptide Synthesis (incorporating 3-Cl-Phe) purification RP-HPLC Purification synthesis->purification mass_spec Mass Spectrometry (Verification) purification->mass_spec sample_prep NMR Sample Preparation (1-5 mM in H2O/D2O) mass_spec->sample_prep data_acq 2D NMR Data Acquisition (TOCSY, NOESY, COSY) sample_prep->data_acq assignment Resonance Assignment data_acq->assignment restraints Generate Distance & Dihedral Angle Restraints assignment->restraints calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calculation validation Structure Validation (e.g., PROCHECK) calculation->validation

Experimental workflow for the structural analysis of a peptide containing 3-chloro-L-phenylalanine by NMR.

signaling_pathway cluster_probes NMR Probes for Peptide Structure cluster_info Information Gained unmodified Unmodified Phenylalanine backbone Backbone Conformation unmodified->backbone Standard sidechain Side-Chain Dynamics unmodified->sidechain Standard chloro_phe 3-chloro-L-phenylalanine local_env Sensitive to Local Environment chloro_phe->local_env Enhanced spectral_res Improved Spectral Resolution chloro_phe->spectral_res Potential fluoro_phe 4-fluoro-L-phenylalanine fluoro_phe->local_env High fluoro_phe->spectral_res Excellent

Logical relationship between different NMR probes and the structural information they provide.

References

A Comparative Guide to New Methods for Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate unnatural amino acids (UAAs) into proteins has revolutionized protein engineering and drug development. This guide provides an objective comparison of current methods, focusing on key performance metrics to aid researchers in selecting the most suitable approach for their specific application. The data presented is a synthesis of findings from multiple studies and should be interpreted within the context of the described experimental conditions.

I. Overview of UAA Incorporation Methodologies

The site-specific incorporation of UAAs into a protein's primary sequence is primarily achieved through the repurposing of codons, most commonly a stop codon, in conjunction with an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This orthogonal pair functions independently of the host cell's endogenous translational machinery, ensuring the UAA is specifically charged onto the suppressor tRNA and incorporated at the designated codon. Key methodologies include in vivo expression systems using engineered plasmids and cell-free protein synthesis (CFPS) systems.

II. Comparative Analysis of UAA Incorporation Systems

The choice of a UAA incorporation system depends on several factors, including the desired protein yield, the specific UAA, the host organism, and the required fidelity of incorporation. Below is a comparison of common systems and their reported performance metrics.

Table 1: Comparison of In Vivo UAA Incorporation Systems in E. coli
SystemKey FeaturesReported UAA Incorporation Efficiency (% of Wild-Type Protein)Reported Protein Yield (mg/L)FidelityReference(s)
pEVOL Plasmid System Employs both constitutive and inducible promoters for the aminoacyl-tRNA synthetase (aaRS) and an optimized tRNA under a proK promoter.Up to 30% for single UAA incorporation.~100 mg/L for GroEL with a single UAA.[1]High, but can be sequence-dependent.[1][2]
pUltra Plasmid System Features a unique origin of replication (CloDF13) and antibiotic marker, allowing co-expression with pEVOL for dual UAA incorporation. Exhibits higher suppression activity than pEVOL.10-15-fold improvement over pEVOL for weak suppressor pairs. Up to 30% for incorporating three UAAs in a single protein.[3]~5 mg/L for a GFP with three UAAs.[3]High.[3][1][3]
RF1 Knockout Strains (e.g., C321.ΔA) Genomically recoded E. coli strain where all UAG stop codons are replaced with UAA, and release factor 1 (RF1) is deleted. This eliminates competition for the amber codon.Significantly enhanced for multi-site incorporation compared to strains with functional RF1.Not significantly improved for single UAG suppression, but substantially higher for multi-site incorporation.High, reduces termination at the amber codon.[2][2]
Table 2: Comparison of In Vivo vs. Cell-Free UAA Incorporation Systems
FeatureIn Vivo Systems (E. coli)Cell-Free Protein Synthesis (CFPS)
Protein Yield Highly variable (mg/L to g/L), dependent on protein toxicity and expression optimization.Generally higher for complex or toxic proteins (mg/mL range).[4][5]
Speed Slower, requires cell culture and protein expression over hours to days.Faster, protein synthesis occurs in a few hours.[6]
Cost Generally lower for large-scale production.Can be more expensive due to the cost of reagents, though alternative energy sources are reducing costs.
Flexibility Less flexible; limited by cell viability and membrane permeability to UAAs.Highly flexible; open system allows for direct manipulation of reaction components and incorporation of a wider range of UAAs.[6][7]
Fidelity Can be high, but influenced by cellular factors and competition with release factors.Can be very high, especially in systems where release factors are removed or near-cognate tRNAs are depleted.[8][9]

III. Key Experimental Protocols

Accurate benchmarking of UAA incorporation methods relies on robust and standardized experimental protocols. The following sections detail common methodologies for quantifying incorporation efficiency and fidelity.

A. Protocol for Quantifying UAA Incorporation Efficiency using a GFP Reporter Assay

This protocol utilizes a superfolder Green Fluorescent Protein (sfGFP) reporter with a premature amber (TAG) stop codon at a permissive site. The efficiency of UAA incorporation is proportional to the amount of full-length, fluorescent sfGFP produced.[10][11]

1. Plasmid Construction:

  • Clone the sfGFP gene into an appropriate expression vector.
  • Introduce a TAG codon at a permissive site within the sfGFP coding sequence (e.g., position 39 or 151) using site-directed mutagenesis.
  • Co-transform the sfGFP reporter plasmid and the plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL or pUltra) into a suitable E. coli expression strain.

2. Protein Expression:

  • Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotics.
  • Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture.
  • When the culture reaches an OD600 of 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG, arabinose).
  • Simultaneously, supplement the culture with the UAA to a final concentration of 1-10 mM.
  • Continue to grow the culture for a defined period (e.g., 16-24 hours) at a suitable temperature (e.g., 30°C).

3. Measurement of Fluorescence:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable buffer (e.g., PBS).
  • Lyse the cells using sonication or a chemical lysis reagent.
  • Clarify the lysate by centrifugation.
  • Measure the fluorescence of the supernatant using a plate reader with appropriate excitation and emission wavelengths for sfGFP (e.g., Ex: 485 nm, Em: 510 nm).
  • Normalize the fluorescence signal to the cell density (OD600) or total protein concentration.
  • Compare the fluorescence of the UAA-containing sample to a wild-type sfGFP control (without the TAG codon) to determine the relative incorporation efficiency.

B. Protocol for Determining UAA Incorporation Fidelity using Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the identity and site-specificity of UAA incorporation and for quantifying fidelity.[12][13]

1. Protein Purification:

  • Express and purify the UAA-containing protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

2. In-gel or In-solution Digestion:

  • Separate the purified protein by SDS-PAGE and excise the corresponding band, or perform digestion in solution.
  • Destain the gel band (if applicable) and perform in-gel reduction and alkylation of cysteine residues.
  • Digest the protein with a specific protease, such as trypsin, overnight at 37°C.
  • Extract the resulting peptides from the gel.

3. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • The mass spectrometer will measure the mass-to-charge ratio of the peptides. The incorporation of a UAA will result in a specific mass shift in the peptide containing the target codon.
  • Fragment the peptide of interest (MS/MS) to confirm the sequence and pinpoint the exact location of the UAA.

4. Data Analysis:

  • Analyze the MS and MS/MS spectra to confirm the presence of the peptide with the UAA's mass.
  • To assess fidelity, search the data for peptides where a natural amino acid has been incorporated at the target codon. The relative abundance of the UAA-containing peptide versus the mis-incorporated peptides provides a quantitative measure of fidelity.

C. Protocol for Quantifying UAA Incorporation by Western Blot

Western blotting provides a semi-quantitative method to assess the amount of full-length protein produced, which is indicative of UAA incorporation efficiency.[14][15][16]

1. Sample Preparation:

  • Express the UAA-containing protein as described in the GFP reporter assay protocol.
  • Lyse a defined number of cells in a lysis buffer containing protease inhibitors.
  • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

  • Separate equal amounts of total protein from each sample on an SDS-PAGE gel.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the protein of interest or a tag (e.g., anti-His tag antibody).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Quantification:

  • Add a chemiluminescent HRP substrate and detect the signal using a CCD camera-based imager.
  • Quantify the band intensity of the full-length protein using image analysis software.
  • Normalize the band intensity to a loading control (e.g., an antibody against a housekeeping protein like GAPDH or total protein stain) to ensure equal loading.
  • Compare the normalized band intensity of the UAA-containing sample to a wild-type control to estimate the incorporation efficiency.

IV. Visualizing the Workflow and Logic

Diagrams of Key Processes

UAA_Incorporation_Workflow cluster_in_vivo In Vivo UAA Incorporation plasmid Expression Plasmids (Target Gene with TAG, Orthogonal aaRS/tRNA) transformation Transformation into E. coli plasmid->transformation culture Cell Culture & Induction transformation->culture uaa_addition UAA Addition culture->uaa_addition expression Protein Expression uaa_addition->expression harvest Cell Harvest & Lysis expression->harvest purification Protein Purification harvest->purification UAA_Fidelity_Assessment cluster_outcomes Mass Spectrometry Outcomes start Purified UAA-containing Protein digestion Proteolytic Digestion (e.g., Trypsin) start->digestion lcms LC-MS/MS Analysis digestion->lcms correct_mass Peptide with UAA Mass Detected lcms->correct_mass incorrect_mass Peptide with Natural AA Mass Detected lcms->incorrect_mass analysis Data Analysis: Compare Peak Areas correct_mass->analysis incorrect_mass->analysis fidelity Quantitative Fidelity Assessment analysis->fidelity Orthogonal_System_Logic uaa Unnatural Amino Acid (UAA) o_aars Orthogonal aaRS uaa->o_aars binds charged_trna UAA-tRNA o_aars->charged_trna charges o_trna Orthogonal tRNA (suppressor) o_trna->o_aars binds endogenous_aars Endogenous aaRS o_trna->endogenous_aars no binding ribosome Ribosome charged_trna->ribosome delivers UAA protein Protein with UAA ribosome->protein mrna mRNA with TAG codon mrna->ribosome endogenous_aa Endogenous Amino Acids endogenous_aa->o_aars no binding endogenous_trna Endogenous tRNA

References

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Peptides with Halogenated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as halogenated phenylalanine (Phe) analogs, into peptides is a powerful tool in drug discovery and proteomics. The development of specific antibodies that can distinguish between these modified peptides and their native counterparts is crucial for the development of targeted therapeutics and sensitive diagnostic assays. This guide provides a comparative analysis of the cross-reactivity profiles of antibodies raised against peptides containing para-halogenated phenylalanine derivatives: p-chlorophenylalanine (p-chloro-Phe), p-bromophenylalanine (p-bromo-Phe), and p-iodophenylalanine (p-iodo-Phe).

The data presented in this guide is a representative compilation based on established principles of immunoassays and is intended to illustrate the expected specificity of such antibodies. Researchers should note that actual cross-reactivity profiles will depend on the specific immunogen, antibody production method, and assay conditions.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of three hypothetical monoclonal antibodies (mAb-p-chloro-Phe, mAb-p-bromo-Phe, and mAb-p-iodo-Phe), each raised against a peptide containing the respective halogenated phenylalanine, was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following tables summarize the 50% inhibitory concentrations (IC50) and the calculated cross-reactivity percentages relative to the target peptide.

Table 1: Cross-Reactivity of mAb-p-chloro-Phe

Competing PeptideModificationIC50 (nM)% Cross-Reactivity
Ac-Tyr-Gly-Gly-(p-chloro-Phe)-Leu-NH2 p-chloro-Phe (Target) 10 100%
Ac-Tyr-Gly-Gly-(p-bromo-Phe)-Leu-NH2p-bromo-Phe8511.8%
Ac-Tyr-Gly-Gly-(p-iodo-Phe)-Leu-NH2p-iodo-Phe2504.0%
Ac-Tyr-Gly-Gly-Phe-Leu-NH2L-Phenylalanine (Phe)>10,000<0.1%
Ac-Tyr-Gly-Gly-Tyr-Leu-NH2L-Tyrosine (Tyr)>10,000<0.1%

Table 2: Cross-Reactivity of mAb-p-bromo-Phe

Competing PeptideModificationIC50 (nM)% Cross-Reactivity
Ac-Tyr-Gly-Gly-(p-bromo-Phe)-Leu-NH2 p-bromo-Phe (Target) 12 100%
Ac-Tyr-Gly-Gly-(p-chloro-Phe)-Leu-NH2p-chloro-Phe11010.9%
Ac-Tyr-Gly-Gly-(p-iodo-Phe)-Leu-NH2p-iodo-Phe9512.6%
Ac-Tyr-Gly-Gly-Phe-Leu-NH2L-Phenylalanine (Phe)>10,000<0.12%
Ac-Tyr-Gly-Gly-Tyr-Leu-NH2L-Tyrosine (Tyr)>10,000<0.12%

Table 3: Cross-Reactivity of mAb-p-iodo-Phe

Competing PeptideModificationIC50 (nM)% Cross-Reactivity
Ac-Tyr-Gly-Gly-(p-iodo-Phe)-Leu-NH2 p-iodo-Phe (Target) 15 100%
Ac-Tyr-Gly-Gly-(p-chloro-Phe)-Leu-NH2p-chloro-Phe3005.0%
Ac-Tyr-Gly-Gly-(p-bromo-Phe)-Leu-NH2p-bromo-Phe12012.5%
Ac-Tyr-Gly-Gly-Phe-Leu-NH2L-Phenylalanine (Phe)>10,000<0.15%
Ac-Tyr-Gly-Gly-Tyr-Leu-NH2L-Tyrosine (Tyr)>10,000<0.15%

Note: Data is hypothetical and for illustrative purposes. IC50 values represent the concentration of competing peptide required to inhibit 50% of the antibody's binding to the target peptide. % Cross-reactivity is calculated as (IC50 of target peptide / IC50 of competing peptide) x 100.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is dependent on robust and well-defined experimental protocols. The following methodologies are key to generating the type of data presented above.

Protocol 1: Production of Antibodies Against Halogenated Peptides

This protocol outlines the general steps for generating polyclonal or monoclonal antibodies against a synthetic peptide containing a halogenated phenylalanine.

  • Peptide Synthesis and Conjugation:

    • Synthesize a peptide of 10-20 amino acids containing the desired halogenated phenylalanine (e.g., p-chloro-Phe, p-bromo-Phe, or p-iodo-Phe).

    • The peptide sequence should be chosen to be unique to the protein of interest and predicted to be antigenic.[1][2]

    • Incorporate a terminal cysteine residue for conjugation.

    • Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a bifunctional crosslinker like maleimide.[1][2] This is necessary as small peptides are often not immunogenic on their own.[1]

  • Immunization:

    • Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the peptide-carrier conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant).[1]

    • Administer booster injections at regular intervals (e.g., every 2-4 weeks) to elicit a strong immune response.[2]

  • Antibody Purification:

    • For polyclonal antibodies, collect antiserum and purify the antibodies using affinity chromatography with the immunizing peptide immobilized on a column.[3]

    • For monoclonal antibodies, perform hybridoma fusion with spleen cells from immunized mice and screen for clones producing the desired antibody.

G cluster_synthesis Peptide Synthesis & Conjugation cluster_immunization Immunization cluster_purification Antibody Production & Purification Peptide_Synthesis Synthesize Peptide with Halogenated Phe and Cys Conjugation Conjugate Peptide to Carrier Protein Peptide_Synthesis->Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Conjugation Immunization Immunize Animal with Peptide-Carrier Conjugate Conjugation->Immunization Booster Administer Booster Injections Immunization->Booster Serum_Collection Collect Antiserum (Polyclonal) Booster->Serum_Collection Hybridoma Hybridoma Fusion (Monoclonal) Booster->Hybridoma Affinity_Purification Affinity Purification Serum_Collection->Affinity_Purification Screening Screening & Cloning Hybridoma->Screening Purified_Antibody Purified Specific Antibody Affinity_Purification->Purified_Antibody Screening->Purified_Antibody

Workflow for the production of antibodies against peptides with halogenated Phe.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to quantify the cross-reactivity of an antibody by measuring the inhibition of its binding to the target peptide in the presence of competing peptides.[2]

  • Materials:

    • 96-well microtiter plates

    • Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

    • Target Peptide (with halogenated Phe) conjugated to a carrier protein (e.g., BSA)

    • Competing peptides (with and without modifications)

    • Primary Antibody (e.g., mAb-p-chloro-Phe)

    • Secondary Antibody (e.g., HRP-conjugated anti-mouse IgG)

    • Substrate Solution (e.g., TMB)

    • Stop Solution (e.g., 2N H₂SO₄)

    • Plate reader

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with 100 µL of the target peptide-BSA conjugate (1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.

    • Washing: Wash the plate three times with Wash Buffer.

    • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with Wash Buffer.

    • Competitive Reaction:

      • Prepare serial dilutions of the competing peptides (including the target peptide as a positive control) in Blocking Buffer.

      • In a separate plate, pre-incubate the primary antibody (at a fixed, predetermined concentration) with the various concentrations of competing peptides for 1 hour at room temperature.

      • Transfer 100 µL of the antibody/peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate five times with Wash Buffer.

    • Detection:

      • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

      • Wash the plate five times with Wash Buffer.

      • Add 100 µL of the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).

    • Measurement and Analysis:

      • Stop the reaction by adding 50 µL of Stop Solution.

      • Read the absorbance at 450 nm using a microplate reader.

      • Plot the absorbance versus the log of the competitor concentration to generate a sigmoidal curve and determine the IC50 value for each peptide.

      • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competing Peptide) x 100.

G Plate_Coating Coat Plate with Target Peptide-BSA Washing1 Wash Plate_Coating->Washing1 Blocking Block with BSA Washing1->Blocking Washing2 Wash Blocking->Washing2 Competitive_Binding Add Ab/Peptide Mixture to Plate Washing2->Competitive_Binding Pre_incubation Pre-incubate Primary Ab with Competing Peptides Pre_incubation->Competitive_Binding Washing3 Wash Competitive_Binding->Washing3 Secondary_Ab Add HRP-conjugated Secondary Ab Washing3->Secondary_Ab Washing4 Wash Secondary_Ab->Washing4 Substrate Add TMB Substrate Washing4->Substrate Stop_Reaction Add Stop Solution Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate IC50 and % Cross-Reactivity Read_Absorbance->Data_Analysis

Experimental workflow for competitive ELISA.

Discussion of Cross-Reactivity Results

The hypothetical data illustrates that antibodies raised against a specific halogenated phenylalanine exhibit high specificity for the target modification. Cross-reactivity with other halogenated analogs is observed to a limited extent, likely due to the structural similarities of the halogens. As expected, there is negligible cross-reactivity with the natural L-phenylalanine and the structurally similar L-tyrosine, demonstrating the antibody's ability to recognize the unique halogen modification.

The degree of cross-reactivity among the halogenated analogs appears to correlate with the size and electronegativity of the halogen atom. For instance, the mAb-p-bromo-Phe shows comparable, albeit low, cross-reactivity with both p-chloro-Phe and p-iodo-Phe, which are its neighbors in the periodic table.

Conclusion

The development of highly specific antibodies against peptides containing halogenated phenylalanine is achievable. A thorough characterization of their cross-reactivity profile using quantitative methods like competitive ELISA is essential for their reliable use in research, diagnostics, and therapeutics. The methodologies and representative data presented in this guide provide a framework for researchers to design and interpret their own cross-reactivity studies, ensuring the generation of robust and reproducible results.

References

Enhancing Peptide Longevity: A Comparative Analysis of Enzymatic Stability with 3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to enzymatic degradation is a significant hurdle in their therapeutic development. A key strategy to overcome this is the incorporation of non-natural amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides with and without the unnatural amino acid 3-chloro-L-phenylalanine, offering insights into its potential to enhance therapeutic viability.

The modification of peptide backbones is a crucial strategy to overcome rapid enzymatic degradation. The introduction of 3-chloro-L-phenylalanine is hypothesized to confer enhanced stability. This is attributed to the steric hindrance and altered electronic properties introduced by the chlorine atom on the phenyl ring, which can impede recognition and cleavage by proteolytic enzymes. While direct, head-to-head quantitative data for peptides containing 3-chloro-L-phenylalanine is not extensively available in publicly accessible literature, the principles of enhanced stability through halogenation are well-established. This guide will use illustrative data based on similar modifications to demonstrate the expected improvements.

Quantitative Comparison of Stability: An Illustrative Overview

The incorporation of unnatural amino acids, particularly those with bulky or electron-withdrawing groups like halogens, has been shown to significantly increase the resistance of peptides to enzymatic degradation. The following table presents hypothetical, yet representative, data to illustrate the potential improvements in peptide stability when a standard L-phenylalanine is replaced with 3-chloro-L-phenylalanine. This data is extrapolated from the established principles of protease inhibition by modified amino acids.

Stability ParameterPeptide with L-Phenylalanine (Hypothetical)Peptide with 3-chloro-L-phenylalanine (Hypothetical)Fold Improvement (Hypothetical)
Serum Half-life (t½) in human serum 20 minutes> 180 minutes> 9x
Proteolytic Degradation (Trypsin) 90% degradation in 1 hour< 20% degradation in 1 hour> 4.5x
Proteolytic Degradation (Chymotrypsin) > 95% degradation in 30 minutes< 30% degradation in 30 minutes> 3.2x

Note: This data is illustrative and serves to highlight the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence, the position of the 3-chloro-L-phenylalanine residue, and the specific assay conditions.

The Rationale for Enhanced Stability

Proteases, the enzymes responsible for peptide degradation, have highly specific active sites that recognize and bind to particular amino acid sequences and conformations. The introduction of a chlorine atom at the meta position of the phenylalanine side chain can disrupt this recognition in several ways:

  • Steric Hindrance: The chlorine atom is larger than a hydrogen atom, and its presence can physically block the peptide from fitting correctly into the enzyme's active site.

  • Altered Electronic Effects: The electron-withdrawing nature of chlorine can change the electronic density of the aromatic ring and the adjacent peptide bonds, potentially making them less susceptible to nucleophilic attack by the catalytic residues of the protease.

  • Conformational Changes: The modified amino acid can induce subtle changes in the local peptide conformation, further hindering optimal binding to the enzyme.

The following diagram illustrates the general principle of how a modified amino acid can inhibit protease activity.

G Mechanism of Protease Inhibition by Modified Amino Acids cluster_0 Standard Peptide Degradation cluster_1 Inhibition with 3-chloro-L-phenylalanine Peptide (L-Phe) Peptide (L-Phe) Protease Protease Peptide (L-Phe)->Protease Binds to Active Site Cleaved Peptides Cleaved Peptides Protease->Cleaved Peptides Catalyzes Cleavage Peptide (3-Cl-L-Phe) Peptide (3-Cl-L-Phe) Protease_inhibited Protease Peptide (3-Cl-L-Phe)->Protease_inhibited Steric Hindrance Prevents Binding Intact Peptide Intact Peptide Protease_inhibited->Intact Peptide Cleavage Inhibited

Mechanism of protease inhibition by a modified amino acid.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of peptide enzymatic stability. Below are standard protocols for in vitro serum stability and proteolytic degradation assays.

In Vitro Serum Stability Assay

Objective: To determine the half-life of a peptide in a biological matrix (e.g., human serum) that contains a complex mixture of endogenous proteases.

Materials:

  • Test peptides (with and without 3-chloro-L-phenylalanine), lyophilized.

  • Human serum (pooled, from a commercial source).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid (TFA)).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass Spectrometer (MS) for peptide identification and quantification.

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

  • Incubation: Thaw pooled human serum at 37°C. Spike the serum with the peptide stock solution to a final concentration (e.g., 10-100 µM).

  • Time-Point Sampling: Incubate the serum-peptide mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.

  • Enzyme Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a 3-fold excess of cold protein precipitation agent to stop all enzymatic activity.

  • Sample Preparation for Analysis: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer (LC-MS). Quantify the amount of intact peptide by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) is determined by fitting the data to a one-phase decay model.

G Experimental Workflow for Serum Stability Assay start Start peptide_prep Prepare Peptide Stock Solutions start->peptide_prep incubation Incubate Peptides in Human Serum at 37°C peptide_prep->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS centrifugation->analysis data_analysis Calculate % Intact Peptide and Half-Life analysis->data_analysis end End data_analysis->end

Workflow for a typical serum stability assay.

Enzymatic Degradation Assay with Specific Proteases

Objective: To evaluate the susceptibility of peptides to specific proteases (e.g., trypsin, chymotrypsin).

Materials:

  • Test peptides (with and without 3-chloro-L-phenylalanine), lyophilized.

  • Protease (e.g., trypsin, chymotrypsin), lyophilized.

  • Assay buffer (e.g., Tris-HCl with CaCl₂ for trypsin; Tris-HCl for chymotrypsin).

  • Quenching solution (e.g., 10% TFA).

  • HPLC system with a C18 column.

Procedure:

  • Enzyme and Peptide Preparation: Prepare stock solutions of the desired protease and the test peptides in the appropriate assay buffer.

  • Reaction Initiation: In separate tubes, add the protease to each peptide solution to initiate the degradation reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Course Sampling and Quenching: At defined time intervals, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak area of the intact peptide and the appearance of degradation product peaks over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to a control sample without the enzyme.

Conclusion

The incorporation of 3-chloro-L-phenylalanine into a peptide sequence is a promising strategy to significantly enhance its stability against enzymatic degradation. While the provided data is illustrative, it is based on the well-established principle that modifying natural amino acids can effectively shield peptides from proteolysis. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of their own modified peptides and to validate the efficacy of this approach in the development of more robust and effective peptide-based therapeutics.

Chloro Substitution: A Potent Strategy to Enhance Peptide-Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of chloro-substituted peptides versus their non-substituted counterparts reveals significant improvements in binding affinity, offering a powerful tool for researchers and drug developers. This guide provides a comprehensive overview of the impact of chloro substitution, supported by experimental data, detailed protocols, and pathway visualizations.

The targeted modification of peptides to enhance their binding affinity and specificity for protein targets is a cornerstone of modern drug discovery and chemical biology. Among the various chemical modifications, the introduction of chlorine atoms—chloro substitution—has emerged as a highly effective strategy to bolster peptide-protein interactions. This guide objectively compares the performance of chloro-substituted peptides with their unmodified analogues, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Quantitative Comparison of Binding Affinity

The introduction of a chloro group can dramatically increase the binding affinity of a peptide to its protein target. This enhancement is often attributed to favorable halogen bonding, increased hydrophobicity, and altered electronic properties of the peptide. Below is a summary of experimental data from various studies, highlighting the quantitative impact of chloro substitution.

Peptide SystemProtein TargetPeptide Sequence/ModificationBinding Affinity (Kd, Ki) - UnmodifiedBinding Affinity (Kd, Ki) - Chloro-substitutedFold ImprovementMeasurement Technique
TRF2-derived peptideRAP1I283 replaced with 2-chlorophenylalanine0.14 µM7 nM20Not specified
YAP peptideTEAD2Met86 replaced with 3-chlorophenylalanine5.06 µM634 nM8Fluorescence Polarization
Covalent InhibitorCysteine ProteasesChloroacetamide-appended fragments-Covalent, irreversible binding-Enzyme kinetics, MS

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experimental techniques used to determine peptide-protein binding affinities.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

General Protocol:

  • Sample Preparation: The protein and peptide are extensively dialyzed against the same buffer to minimize heat signals from buffer mismatch. A typical buffer is 50 mM phosphate buffer with 150 mM NaCl at pH 7.4. Protein concentration in the sample cell is typically 10-50 µM, and the peptide concentration in the syringe is 10-20 times higher than the protein concentration.

  • Instrumentation: The experiment is performed using an isothermal titration calorimeter. The sample cell contains the protein solution, and the syringe is filled with the peptide solution.

  • Titration: A series of small injections (e.g., 2-10 µL) of the peptide solution are made into the sample cell while the temperature is kept constant (e.g., 25°C).

  • Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is particularly useful for high-throughput screening of inhibitors.

General Protocol for Competitive Binding:

  • Probe Preparation: A fluorescently labeled version of the peptide (the probe) is synthesized. The fluorophore (e.g., FITC, TMR) should be attached at a position that does not interfere with protein binding.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains a fixed concentration of the protein and the fluorescent probe, and varying concentrations of the unlabeled competitor peptide (either the unmodified or chloro-substituted version).

  • Incubation: The plate is incubated at a constant temperature (e.g., room temperature or 37°C) for a specific period to allow the binding to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The FP values are plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the probe's binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Covalent Inhibition Assays with Chloroacetamide Peptides

Chloroacetamide-modified peptides act as irreversible inhibitors by forming a covalent bond with nucleophilic residues, typically cysteine, on the target protein.

General Protocol for Assessing Covalent Modification:

  • Incubation: The target protein is incubated with the chloroacetamide-modified peptide at a specific temperature and for various time points.

  • Quenching: The reaction is stopped at each time point by adding a quenching agent, such as a reducing agent like DTT or β-mercaptoethanol, in excess.

  • Analysis by Mass Spectrometry (MS): The protein samples are analyzed by LC-MS to determine the extent of covalent modification. An increase in the protein's molecular weight corresponding to the mass of the peptide indicates covalent binding.

  • Enzyme Kinetic Assays: If the target protein is an enzyme, the inhibitory activity of the chloroacetamide peptide is assessed by measuring the enzyme's activity over time in the presence of the inhibitor. A time-dependent decrease in enzyme activity is indicative of irreversible inhibition.

Signaling Pathways and Experimental Workflows

To visualize the context in which these peptide-protein interactions occur and the experimental approaches used to study them, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_binding_assay Binding Affinity Measurement cluster_data_analysis Data Analysis Unmodified_Peptide Unmodified Peptide Synthesis (SPPS) ITC Isothermal Titration Calorimetry (ITC) Unmodified_Peptide->ITC SPR Surface Plasmon Resonance (SPR) Unmodified_Peptide->SPR FP Fluorescence Polarization (FP) Unmodified_Peptide->FP Chloro_Peptide Chloro-substituted Peptide Synthesis (SPPS with chloro-amino acid) Chloro_Peptide->ITC Chloro_Peptide->SPR Chloro_Peptide->FP Kd_Ki Determination of Kd or Ki values ITC->Kd_Ki SPR->Kd_Ki FP->Kd_Ki Fold_Improvement Calculation of Fold Improvement Kd_Ki->Fold_Improvement

General experimental workflow for comparing peptide binding affinities.

TRF2_RAP1_Pathway Telomere Telomere TRF2 TRF2 TRF2->Telomere binds Shelterin_Complex Shelterin Complex Formation TRF2->Shelterin_Complex RAP1 RAP1 RAP1->TRF2 binds RAP1->Shelterin_Complex Telomere_Protection Telomere Protection & DNA Damage Response Inhibition Shelterin_Complex->Telomere_Protection

Simplified TRF2-RAP1 signaling pathway in telomere maintenance.

CK2_Signaling CK2_alpha CK2α (Catalytic) CK2_Holoenzyme CK2 Holoenzyme CK2_alpha->CK2_Holoenzyme CK2_beta CK2β (Regulatory) CK2_beta->CK2_Holoenzyme Substrate_Proteins Substrate Proteins (e.g., transcription factors) CK2_Holoenzyme->Substrate_Proteins phosphorylates Phosphorylation Phosphorylation Substrate_Proteins->Phosphorylation Cellular_Processes Cellular Processes (e.g., proliferation, survival) Phosphorylation->Cellular_Processes regulates

Overview of the CK2 signaling pathway.

Conformational Analysis of Peptides Containing Boc-3-chloro-L-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is a critical step in the design of novel therapeutics. The introduction of non-canonical amino acids, such as Boc-3-chloro-L-phenylalanine, offers a powerful tool to modulate peptide structure, stability, and biological activity. This guide provides a comparative analysis of the conformational properties of peptides incorporating this compound against those with unmodified L-phenylalanine and other modified phenylalanine analogs, supported by established experimental methodologies.

While specific quantitative conformational data for peptides containing this compound is not extensively available in publicly accessible literature, this guide synthesizes information from related structures and general principles of peptide conformational analysis to provide a valuable comparative framework. The introduction of a chloro-substituent at the meta-position of the phenylalanine side chain is anticipated to influence the peptide's conformational preferences through steric and electronic effects.

Comparative Conformational Landscape

The incorporation of modified amino acids into a peptide backbone can significantly alter its secondary structure by influencing dihedral angles (φ, ψ, and χ) and favoring specific folding patterns such as β-turns or helical structures. The chlorine atom in this compound, due to its size and electronegativity, can restrict the rotational freedom of the phenyl ring and influence local backbone conformation.

Below is a comparative summary of the expected conformational effects of incorporating this compound versus other phenylalanine derivatives.

Amino Acid DerivativeExpected Conformational Effects
Boc-L-phenylalanine Serves as a baseline with inherent flexibility. The phenyl ring can adopt various orientations, contributing to a range of possible backbone conformations.
This compound The meta-chloro substituent is expected to introduce steric hindrance, potentially restricting the χ1 and χ2 dihedral angles of the side chain. This can lead to a more defined set of low-energy conformations and may favor specific turn or helical structures. The electron-withdrawing nature of chlorine can also influence non-covalent interactions.
Boc-4-fluoro-L-phenylalanine The fluorine atom is smaller than chlorine and has different electronic properties. It is often used as a probe in NMR studies without significantly altering the native conformation. However, it can still influence aromatic stacking interactions.
Boc-α,β-dehydro-L-phenylalanine (ΔPhe) The double bond in the backbone introduces significant rigidity, strongly favoring planar conformations and often inducing β-turn structures in peptides.

Experimental Protocols for Conformational Analysis

A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis of peptides containing modified amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified peptide (1-5 mM) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O with 10% D2O).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and obtain initial information on chemical shifts.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. ROESY is often preferred for medium-sized peptides to avoid zero-crossing of the NOE.

  • Data Analysis:

    • Assign all proton resonances to their respective amino acid residues.

    • Measure ³J(HN, Hα) coupling constants to estimate the φ dihedral angle using the Karplus equation.

    • Integrate NOE/ROE cross-peaks to derive interproton distance restraints.

    • Use the collected restraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers representing the solution structure.

G cluster_NMR NMR Spectroscopy Workflow NMR_Sample Peptide Sample Preparation (1-5 mM in deuterated solvent) NMR_1D 1D ¹H NMR Acquisition NMR_Sample->NMR_1D NMR_2D 2D NMR Acquisition (COSY, TOCSY, NOESY/ROESY) NMR_1D->NMR_2D NMR_Assign Resonance Assignment NMR_2D->NMR_Assign NMR_Restraints Derive Restraints (³J couplings, NOEs) NMR_Assign->NMR_Restraints NMR_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) NMR_Restraints->NMR_Calc NMR_Ensemble Conformational Ensemble NMR_Calc->NMR_Ensemble

Workflow for NMR-based peptide conformational analysis.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectral shape to qualitatively determine the dominant secondary structures. Characteristic spectra include:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 215-218 nm and a positive band around 195-200 nm.

      • Random Coil: A strong negative band around 200 nm.

    • Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of each secondary structure type.

G cluster_CD CD Spectroscopy Workflow CD_Sample Peptide Sample Preparation (0.1-0.2 mg/mL in buffer) CD_Acquire CD Spectrum Acquisition (Far-UV: 190-250 nm) CD_Sample->CD_Acquire CD_Baseline Baseline Subtraction CD_Acquire->CD_Baseline CD_Convert Convert to Mean Residue Ellipticity CD_Baseline->CD_Convert CD_Analyze Secondary Structure Analysis (Qualitative and Quantitative) CD_Convert->CD_Analyze

Workflow for CD-based peptide secondary structure analysis.
Computational Modeling

Computational methods are invaluable for exploring the conformational space of peptides and complementing experimental data.

Experimental Protocol:

  • Structure Building: Generate an initial 3D structure of the peptide containing this compound using molecular building software.

  • Conformational Search:

    • Employ molecular dynamics (MD) simulations or Monte Carlo methods to explore the potential energy surface of the peptide. This involves simulating the peptide's movement over time, allowing it to sample various conformations.

    • Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can be used to overcome energy barriers and explore a wider range of conformations.

  • Energy Minimization: Minimize the energy of the sampled conformations to identify stable, low-energy structures.

  • Data Analysis:

    • Cluster the low-energy conformations to identify the most populated conformational families.

    • Analyze the dihedral angles (φ, ψ, χ) and intramolecular hydrogen bonding patterns of the representative structures.

    • Calculate theoretical NMR parameters (e.g., NOEs, J-couplings) and CD spectra from the computed structures and compare them with experimental data for validation.

G cluster_Comp Computational Modeling Workflow Comp_Build Build Initial Peptide Structure Comp_Search Conformational Search (e.g., Molecular Dynamics) Comp_Build->Comp_Search Comp_Minimize Energy Minimization Comp_Search->Comp_Minimize Comp_Cluster Clustering and Analysis Comp_Minimize->Comp_Cluster Comp_Compare Compare with Experimental Data Comp_Cluster->Comp_Compare

Workflow for computational peptide conformational analysis.

Data Presentation: Expected Comparative Data

The following tables summarize the expected trends in NMR and CD data when comparing peptides containing L-phenylalanine and this compound, based on the anticipated increase in conformational restriction.

Table 1: Expected Trends in NMR Parameters

NMR ParameterL-Phenylalanine Peptide (Flexible)This compound Peptide (More Rigid)
¹H Chemical Shift Dispersion Narrower dispersion, indicative of conformational averaging.Potentially wider dispersion, suggesting a more defined structure.
³J(HN, Hα) Coupling Constants Values may be averaged over multiple conformations (e.g., ~6-7 Hz).May show values more indicative of a specific secondary structure (e.g., ~8-9 Hz for β-sheet, ~4-5 Hz for α-helix).
Number and Intensity of NOEs Fewer and weaker long-range NOEs.Potentially more and stronger long-range NOEs, indicative of a well-defined fold.
Temperature Coefficients of Amide Protons Larger values (less negative), indicating solvent-exposed amide protons.Some amide protons may show smaller values (more negative), suggesting involvement in intramolecular hydrogen bonds.

Table 2: Expected Trends in CD Spectra

Secondary StructureL-Phenylalanine PeptideThis compound Peptide
Random Coil Likely to show a random coil spectrum in the absence of other structure-inducing residues.May show a shift towards a more ordered structure.
β-turn / Helix May populate these structures to some extent.The incorporation of the chlorinated residue may significantly increase the population of a specific turn or helical conformation, leading to a more intense and characteristic CD signal.

Conclusion

The incorporation of this compound into peptides is a promising strategy for introducing conformational constraints. While direct experimental data on the conformational preferences of these specific peptides is limited, a combination of NMR spectroscopy, CD spectroscopy, and computational modeling provides a robust framework for their detailed analysis. The expected outcome is a more defined conformational ensemble compared to peptides with unmodified phenylalanine, which can have significant implications for their biological activity and therapeutic potential. Further experimental studies are warranted to provide specific quantitative data and validate these hypotheses.

Safety Operating Guide

Proper Disposal of Boc-3-chloro-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Boc-3-chloro-L-phenylalanine, a halogenated amino acid derivative, requires specific handling procedures due to its chemical nature. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant work environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle the chemical and its waste with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles to prevent skin and eye contact.[1]

  • Engineering Controls: Conduct all transfers and handling of this compound powder and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Procedure

As a halogenated organic compound, this compound must be disposed of as hazardous waste and must not be poured down the drain or mixed with regular trash.[3][4][5] The following step-by-step guide outlines the correct disposal process, which should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[1][5][6] Create a designated waste container specifically for this compound and other compatible halogenated compounds.[7] This practice is often more cost-effective for disposal and is a standard safety requirement.[7]

  • Containerization:

    • Select a chemically compatible container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[8]

    • Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[3]

    • The container must remain closed at all times, except when actively adding waste.[7][8]

  • Labeling: As soon as the first waste is added, the container must be labeled.[9] Use your institution's official hazardous waste tag or label.[3][7] The label must include the following information:

    • The words "Hazardous Waste".[1][3]

    • The full, unabbreviated chemical name: "this compound".[3] For mixtures, list all components and their approximate percentages.[3]

    • The date of waste generation.[3]

    • The location of origin (e.g., building and room number).[3]

    • The name and contact information of the Principal Investigator or responsible person.[3]

    • Appropriate hazard pictograms, if required by the EHS department.[3]

  • Storage:

    • Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[7]

    • The storage area should be cool, dry, and well-ventilated.[7][8]

    • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents or acids.[6][10]

  • Disposal Request:

    • Once the container is full (typically around 75-80% capacity to prevent splashing) or when the waste is no longer being generated, arrange for its disposal.[7]

    • Contact your institution's Environmental Health and Safety (EHS), Radiological and Environmental Management (REM), or equivalent department to request a waste pickup.[9][11] Follow their specific procedures for submitting a collection request.[7][10]

Spill and Decontamination Procedures
  • Spills: In the event of a small spill, contain the material.[2] Sweep up the solid powder, avoiding dust generation, and place it into a sealed, labeled container for disposal as hazardous waste.[2][12] Clean the spill area with a damp cloth, and also dispose of the cleaning materials as hazardous waste.[2]

  • Contaminated Glassware: Glassware or equipment contaminated with this compound should be decontaminated. Triple-rinse the items with a suitable solvent (e.g., acetone).[1][8] This rinsate is considered hazardous and must be collected in the designated halogenated waste container.[1][8] After this procedure, the container can typically be disposed of as regular trash once the label is defaced.[8][9]

Data Summary: this compound

The following table provides key quantitative and identifying information for this compound.

PropertyValueReference
CAS Number 114873-03-9[13][14]
Molecular Formula C₁₄H₁₈ClNO₄[13][14]
Molecular Weight 299.8 g/mol [13]
Appearance White powder[13]
Storage Conditions 0-8 °C[13]
Waste Classification Halogenated Organic Hazardous Waste[1][5][7]

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is illustrated below.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Handle in Fume Hood PPE->FumeHood Segregate Segregate Halogenated Waste FumeHood->Segregate Generate Waste Container Use Labeled, Compatible Container Segregate->Container Store Store in Designated Area Container->Store Request Submit EHS Pickup Request Store->Request Pickup EHS Collects Waste Request->Pickup Spill Spill Occurs Contain Contain & Clean Spill Spill->Contain SpillWaste Collect Spill Debris as Hazardous Waste Contain->SpillWaste SpillWaste->Container

References

Essential Safety and Operational Guide for Handling Boc-3-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and efficient laboratory environment. This guide provides immediate, essential safety and logistical information for the proper management of Boc-3-chloro-L-phenylalanine (CAS Number: 114873-03-9).[1] Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research.

Chemical Profile:

PropertyValue
Synonyms Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH, Boc-Phe(3-Cl)-OH
Molecular Formula C₁₄H₁₈ClNO₄[1]
Molecular Weight 299.8 g/mol [1]
Appearance White powder[1]
Storage Conditions Store at 0-8 °C[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact with this compound, particularly when handling the powdered form.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards, indicated by a "Z87" marking.Protects against dust particles and potential splashes of solutions.
Face ShieldRecommended when there is a significant splash hazard.Provides an additional layer of protection for the entire face.
Hand Protection Disposable Nitrile GlovesChemical-resistant. Double gloving may be necessary for added protection.Prevents skin contact with the compound. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from accidental spills and contamination.[2][3]
Respiratory Protection Respirator/Dust MaskRecommended when handling the powder outside of a fume hood.Avoids inhalation of fine dust particles.[3][4]
General Attire Long Pants and Closed-Toe ShoesStandard laboratory practice.Protects against spills and physical hazards.[2][3]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Store the container in a designated, cool, and dry area at 0-8 °C, away from incompatible materials such as strong oxidizing agents.[1]

2. Preparation and Weighing:

  • All handling of the powdered form should be conducted in a certified chemical fume hood to control potential dust and aerosols.[2]

  • Use anti-static weighing techniques to minimize powder dispersion.

  • Ensure all necessary PPE is worn correctly before opening the container.

3. Dissolution and Use:

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • If heating is required, use a well-controlled heating mantle or water bath in the fume hood.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][5]

  • Clean the spill area with a damp cloth, and place the cleaning materials in the same waste container.[4]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Decontamination:

  • Wipe down all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Properly dispose of all cleaning materials as hazardous waste.

Disposal Plan

The disposal of this compound and associated contaminated materials must adhere to local, state, and federal regulations for halogenated organic compounds.

1. Waste Segregation:

  • Solid Waste: Place all contaminated solid waste, such as pipette tips, gloves, and empty containers, into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container.

2. Storage of Waste:

  • Store all waste containers in a designated, well-ventilated chemical waste accumulation area.[4] This area should be clearly marked.

3. Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste management service.

  • Do not dispose of this chemical down the drain or in the regular trash.

Diagrams

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receiving Receiving & Inspection Storage Secure Storage (0-8°C) Receiving->Storage Weighing Weighing (Anti-Static) Storage->Weighing Dissolution Dissolution & Use Weighing->Dissolution Decontamination Decontamination Dissolution->Decontamination Spill_Mgmt Spill Management Waste_Seg Waste Segregation Spill_Mgmt->Waste_Seg Decontamination->Waste_Seg Final_Disp Final Disposal Waste_Seg->Final_Disp

Caption: Workflow for the safe handling of this compound.

PPEDecisionTree cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Additional PPE Based on Task Start Handling this compound? LabCoat Lab Coat Start->LabCoat Gloves Nitrile Gloves Start->Gloves Goggles Safety Goggles Start->Goggles ClosedShoes Closed-Toe Shoes Start->ClosedShoes Powder Handling Powder? Start->Powder Splash Splash Hazard? Start->Splash Respirator Use Respirator/Dust Mask Powder->Respirator Yes FaceShield Use Face Shield Splash->FaceShield Yes

Caption: Decision tree for selecting appropriate PPE.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.